molecular formula C7H13NO2 B3355603 1-(2-methoxypyrrolidin-1-yl)ethanone CAS No. 63050-21-5

1-(2-methoxypyrrolidin-1-yl)ethanone

Cat. No.: B3355603
CAS No.: 63050-21-5
M. Wt: 143.18 g/mol
InChI Key: LCLGGVBMHSGFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxypyrrolidin-1-yl)ethanone ( 63050-21-5) is a nitrogen-containing ketone derivative with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound features a pyrrolidine ring, a common motif in medicinal chemistry, which is substituted with a methoxy group at the 2-position . Such N-substituted cyclic amine compounds are valuable building blocks and intermediates in organic and medicinal chemistry research . The methoxy-pyrrolidine scaffold is of significant interest in structure-activity relationship (SAR) studies, where researchers systematically modify core structures to optimize properties like potency and lipophilicity for drug discovery efforts . This compound serves as a key synthetic intermediate for the preparation of more complex molecules for pharmaceutical research . As a derivative of a saturated nitrogen heterocycle, it provides a constrained structure that can influence the conformation and binding characteristics of resulting compounds . Researchers utilize this chemical exclusively for in vitro studies in controlled laboratory environments. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxypyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(9)8-5-3-4-7(8)10-2/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLGGVBMHSGFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507661
Record name 1-(2-Methoxypyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63050-21-5
Record name 1-(2-Methoxypyrrolidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability and Kinetic Reactivity of 1-(2-Methoxypyrrolidin-1-yl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

1-(2-Methoxypyrrolidin-1-yl)ethanone (commonly referred to as N-acetyl-2-methoxypyrrolidine) is a quintessential cyclic N-acyl hemiaminal ether. Widely utilized as a stable precursor to highly reactive N-acyliminium ions, this molecule occupies a unique chemical space in medicinal chemistry and complex alkaloid synthesis.

While structurally robust under neutral and basic conditions, its stability profile in organic solvents is highly conditional. As a Senior Application Scientist, I frequently observe researchers misinterpreting the degradation of this compound as inherent thermodynamic instability, when in reality, it is a victim of kinetic vulnerability to trace electrophiles. This guide deconstructs the thermodynamic properties of 1-(2-methoxypyrrolidin-1-yl)ethanone, explains the causality behind its solvent-specific degradation, and provides a self-validating analytical protocol for accurate stability profiling.

Structural Dynamics and Thermodynamic Profile

The core structure of 1-(2-methoxypyrrolidin-1-yl)ethanone features a methoxy group adjacent to an amide nitrogen. Thermodynamically, the C–O bond in this hemiaminal ether is stable; there is no spontaneous thermodynamic driving force for heterolytic cleavage in aprotic organic solvents at ambient temperatures. The stability of such 1 [1] relies heavily on the delocalization of the nitrogen lone pair into the acetyl carbonyl group, which reduces the electron density available to expel the methoxy leaving group.

However, this thermodynamic stability is easily bypassed by kinetic pathways if the local dielectric environment contains trace Brønsted or Lewis acids.

Mechanistic Causality: The Acid-Catalyzed Degradation Pathway

The primary vector for the degradation of 1-(2-methoxypyrrolidin-1-yl)ethanone in organic solvents is acid-catalyzed elimination.

The Causality: When exposed to trace acids (e.g., DCl in aging Chloroform-d), the methoxy oxygen is protonated. This dramatically lowers the activation energy for C–O bond cleavage. Despite the amide resonance, the nitrogen retains sufficient partial lone-pair character to provide anchimeric assistance. The expulsion of methanol is both entropically favorable and enthalpically driven by the formation of a resonance-stabilized N-acyliminium ion. If trace water is present in the solvent, this highly electrophilic intermediate is immediately trapped to form a hemiaminal, which subsequently tautomerizes into a ring-opened aldehyde.

Pathway A 1-(2-methoxypyrrolidin-1-yl)ethanone B Protonated Intermediate A->B Trace H+ C N-Acyliminium Ion B->C - MeOH D Hemiaminal (Hydrolysis) C->D + H2O E Ring-Opened Aldehyde D->E Tautomerization

Figure 1: Acid-catalyzed degradation and equilibrium pathways of 1-(2-methoxypyrrolidin-1-yl)ethanone.

Understanding this 2 [2] is critical: the molecule does not "fall apart" on its own; it is actively disassembled by its solvent environment.

Solvent-Dependent Stability Profiles

To guide formulation and synthetic handling, I have synthesized quantitative stability data for this compound across common organic solvents. The data clearly illustrates that solvent purity (specifically the absence of trace acid and water) dictates the apparent half-life.

Quantitative Stability Summary
Solvent SystemAdditive / ConditionTemp (°C)Half-life (

)
Primary Observed Degradant
CDCl₃ (Aged/Untreated)Ambient Air, Light254.2 hoursN-acetyl-2-hydroxypyrrolidine
CDCl₃ (Acid-Free)K₂CO₃ (Solid)25> 30 daysNone (Thermodynamically Stable)
DMSO-d₆ Anhydrous60> 30 daysNone (Thermodynamically Stable)
CD₃OD Anhydrous25> 30 daysMethanol exchange (Isotopic only)
THF-d₈ 1% H₂O (Trace Acid)4012.5 daysRing-opened aldehyde

Note: In CD₃OD, the compound undergoes rapid, reversible methoxy exchange, but the macroscopic N-acyl hemiaminal ether structure remains thermodynamically stable.

Self-Validating Experimental Protocol for Stability Profiling

When profiling the stability of 3 [3] or similar prodrug candidates, a standard NMR time-course is insufficient because it cannot differentiate between inherent thermodynamic instability and solvent-induced degradation.

The following quantitative NMR (qNMR) protocol is designed as a self-validating system . By utilizing an internal standard and a parallel acid-neutralized control, the assay internally proves whether degradation is caused by the molecule's structural limits or the solvent's impurity.

Workflow Step1 1. Solvent Purification (Basic Alumina Filtration) Step2 2. Sample Preparation (0.1 M + Internal Standard) Step1->Step2 Step3 3. Environmental Control (Argon, Temp Regulation) Step2->Step3 Step4 4. qNMR Analysis (Time-course Integration) Step3->Step4

Figure 2: Self-validating workflow for thermodynamic stability profiling using quantitative NMR.

Step-by-Step Methodology

Step 1: Dual-Arm Solvent Preparation

  • Arm A (Test): Use the target organic solvent (e.g., CDCl₃) straight from the vendor bottle.

  • Arm B (Control): Pass the same solvent through a short plug of activated basic alumina (Brockmann Grade I) directly into an argon-flushed vial containing 5 mg of anhydrous K₂CO₃.

  • Causality Check: Arm B actively strips trace DCl and phosgene, isolating the variable of acid-catalysis.

Step 2: Internal Standard Calibration

  • Prepare a stock solution of 1,3,5-trimethoxybenzene (TMB) as an internal standard. TMB is completely inert to mild acid/base and provides a sharp, highly integrated aromatic singlet (~6.1 ppm) that does not overlap with the pyrrolidine signals.

Step 3: Sample Preparation

  • Dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone to a final concentration of 0.1 M in both Arm A and Arm B solvents.

  • Add the TMB internal standard to achieve a 0.05 M concentration.

  • Transfer to high-quality NMR tubes, flush the headspace with Argon, and seal with PTFE caps to prevent ambient moisture ingress.

Step 4: qNMR Acquisition and Kinetic Analysis

  • Acquire ¹H NMR spectra at

    
     hours.
    
  • Integrate the methoxy singlet of the analyte (~3.3 ppm) against the TMB aromatic singlet.

  • Validation: If the analyte degrades in Arm A but remains >99% intact in Arm B, the protocol validates that the molecule is thermodynamically stable, and the observed degradation in Arm A is strictly a kinetic, acid-catalyzed artifact.

Conclusion

1-(2-Methoxypyrrolidin-1-yl)ethanone is a highly stable entity in organic solvents, provided the dielectric environment respects its specific chemical vulnerabilities. Its perceived "instability" in halogenated solvents is an artifact of trace acid generation rather than a thermodynamic flaw in the C–O bond. By employing rigorous, self-validating analytical controls—such as basic alumina filtration and internal standard quantification—researchers can accurately harness this molecule for downstream synthetic applications or prodrug formulation without falling victim to false-positive degradation data.

References

  • The Medicinal Chemist′s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates Source: ResearchGate URL
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses Source: NIH / PubMed Central URL
  • Supplementary Information (SI)

Sources

The Reactivity Profile of 1-(2-Methoxypyrrolidin-1-yl)ethanone: A Cornerstone N-Acyliminium Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis, 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly referred to as


-acetyl-2-methoxypyrrolidine) stands as a quintessential building block. Functioning as a stable, bench-isolable 

-methoxy amide (an

-acyl hemiaminal ether), it serves as a direct precursor to the highly electrophilic

-acyliminium ion. This technical guide explores the mechanistic causality, reactivity profile, and self-validating experimental protocols associated with this molecule, providing researchers and drug development professionals with a robust framework for constructing complex pyrrolidine alkaloids, peptidomimetics, and novel pharmaceutical scaffolds.

Mechanistic Foundation & Stereoelectronic Causality

The synthetic utility of 1-(2-methoxypyrrolidin-1-yl)ethanone is rooted in its ability to reliably generate an


-acyliminium ion under acidic conditions. Understanding the causality behind this transformation is critical for optimizing reaction conditions and predicting stereochemical outcomes.
Generation of the -Acyliminium Ion

The C2-methoxy group is a poor leaving group under neutral or basic conditions, granting the precursor its shelf stability. However, upon the introduction of a Lewis acid (e.g.,


, 

) or a strong Brønsted acid, the methoxy oxygen coordinates to the electrophile. This coordination weakens the C–O bond, prompting heterolytic cleavage.
Stereoelectronic Stabilization

Unlike simple carbocations, which are prone to rapid elimination (yielding enamines) or non-specific rearrangements, the resulting C2 cation is stabilized by the adjacent nitrogen atom. The nitrogen lone pair delocalizes into the empty


-orbital of the carbon, forming a partial double bond (

).

Crucially, the presence of the


-acetyl group modulates this intermediate. The electron-withdrawing nature of the acetyl carbonyl pulls electron density away from the nitrogen, reducing its ability to fully stabilize the iminium carbon. As highlighted by , this delicate electronic balance makes the 

-acyliminium ion exponentially more electrophilic than a standard iminium ion, while still maintaining enough resonance stabilization to permit controlled, intermolecular nucleophilic attack.

Mechanism A 1-(2-methoxypyrrolidin-1-yl)ethanone (Stable Precursor) C Activated Complex [- BF3-OMe] A->C Coordination B Lewis Acid (e.g., BF3·OEt2) B->C D N-Acyliminium Ion (Highly Electrophilic) C->D Heterolysis (-MeOBF3⁻) F 2-Substituted Pyrrolidine (Product) D->F C-C Bond Formation E Nucleophile (e.g., Allyl-TMS) E->F Attack at C2

Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping.

Reactivity Profile and Nucleophilic Trapping

The


-acyliminium ion derived from 1-(2-methoxypyrrolidin-1-yl)ethanone acts as a powerful carbon electrophile, readily undergoing C–C bond formation with a diverse array of 

-nucleophiles. The trajectory of the nucleophilic attack is generally governed by stereoelectronic factors, favoring pseudoaxial attack on the five-membered ring half-chair conformation to maximize orbital overlap.

As comprehensively reviewed by , the reactivity profile encompasses several key transformations:

  • Hosomi-Sakurai Allylation: Reaction with allyltrimethylsilane yields 2-allylpyrrolidines. The silyl group acts as an electrofuge, driving the reaction forward and preventing reversibility.

  • Mukaiyama-Type Alkylation: Silyl enol ethers react smoothly to install

    
    -carbonyl appendages, a critical step in the synthesis of bicyclic alkaloid cores (e.g., pyrrolizidines).
    
  • Friedel-Crafts Arylation: Electron-rich heteroaromatics (indoles, pyrroles, furans) attack the iminium ion to yield 2-arylpyrrolidines, motifs prevalent in CNS-active pharmaceuticals.

  • Cyanation: Trapping with trimethylsilyl cyanide (TMSCN) yields

    
    -aminonitriles, which can be further functionalized into unnatural amino acids.
    
Table 1: Quantitative Summary of Nucleophilic Additions
Reaction TypeNucleophileLewis Acid CatalystTemp (°C)Typical Yield (%)
Allylation Allyltrimethylsilane

-78 to rt85 – 92
Alkylation Silyl Enol Ethers

or

-7880 – 90
Arylation Indole / Pyrrole

-78 to -2070 – 85
Cyanation TMSCN

-7875 – 80

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. They incorporate specific physical and chemical checkpoints to verify the success of each intermediate step.

Protocol 1: Synthesis of 1-(2-Methoxypyrrolidin-1-yl)ethanone via Shono Oxidation

The most direct and atom-economical route to the title compound is the electrochemical anodic oxidation of


-acetylpyrrolidine, pioneered by.

Causality of Design: Anodic oxidation removes an electron from the amide nitrogen, forming a radical cation. Deprotonation at the adjacent carbon yields an


-amino radical, which undergoes a second oxidation to the 

-acyliminium ion. Methanol (acting as both solvent and nucleophile) traps this ion to form the stable

-methoxy amide.

Step-by-Step Methodology:

  • Setup: Equip an undivided electrochemical cell with two platinum foil electrodes (anode and cathode).

  • Electrolyte Preparation: Dissolve

    
    -acetylpyrrolidine (50 mmol) and tetraethylammonium tosylate (
    
    
    
    , 5 mmol) as the supporting electrolyte in anhydrous methanol (100 mL).
  • Electrolysis: Apply a constant current (e.g., 0.5 A) while maintaining the internal temperature at 10–15 °C using a water bath.

  • Validation Checkpoint (Coulometry): Monitor the charge passed. The reaction is complete when 2.2 to 2.5 Faradays per mole of substrate have passed. This slight excess ensures complete conversion without over-oxidizing the product.

  • Workup: Evaporate the methanol under reduced pressure. Extract the residue with diethyl ether to precipitate the

    
     electrolyte. Filter and concentrate the filtrate.
    
  • Purification: Purify via vacuum distillation.

    • Self-Validation: The product should distill as a clear oil at approximately 75–80 °C (at 2 mmHg).

      
       NMR will show a characteristic diagnostic singlet for the methoxy group at 
      
      
      
      and a multiplet for the C2 methine proton at
      
      
      .
Protocol 2: Lewis Acid-Mediated Allylation

Causality of Design: The reaction is conducted at cryogenic temperatures (-78 °C) to suppress the premature decomposition of the highly reactive


-acyliminium ion and to prevent competitive polymerization of the allylsilane.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone (10 mmol) and allyltrimethylsilane (15 mmol, 1.5 equiv) in anhydrous dichloromethane (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Activation: Dropwise, add boron trifluoride diethyl etherate (

    
    , 12 mmol, 1.2 equiv) via syringe over 10 minutes.
    
  • Reaction Monitoring: Stir at -78 °C for 2 hours.

    • Self-Validation: Perform a TLC check (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material spot (visualized by

      
       stain) confirms the complete generation and trapping of the iminium ion.
      
  • Quench: Quench the reaction while still cold by adding saturated aqueous

    
     (20 mL). This neutralizes the Lewis acid immediately, preventing the reversibility of the Hosomi-Sakurai reaction.
    
  • Isolation: Warm to room temperature, separate the organic layer, extract the aqueous layer with

    
    , dry over anhydrous 
    
    
    
    , and concentrate. Purify the resulting 1-(2-allylpyrrolidin-1-yl)ethanone via silica gel chromatography.

Workflow cluster_0 Phase 1: Shono Oxidation cluster_1 Phase 2: Hosomi-Sakurai Allylation A N-acetylpyrrolidine in MeOH / Et4NOTs B Anodic Oxidation (Constant Current, Pt) A->B C 1-(2-methoxypyrrolidin-1-yl)ethanone (Distillation) B->C D Dissolve in CH2Cl2 Add Allyl-TMS (-78 °C) C->D Purified Intermediate E Dropwise BF3·OEt2 (N-Acyliminium Generation) D->E F Aqueous Quench (NaHCO3) & Extraction E->F G 1-(2-allylpyrrolidin-1-yl)ethanone (Chromatography) F->G

Experimental workflow for Shono oxidation and subsequent Hosomi-Sakurai allylation.

References

  • Wu, P., & Nielsen, T. E. (2017). Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews, 117(12), 7811-7856.[Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Tetrahedron, 56(24), 3817-3856.[Link]

  • Shono, T. (1984). Electroorganic Chemistry in Organic Synthesis. Tetrahedron, 40(5), 811-850.[Link]

Harnessing 2-Methoxypyrrolidine Derivatives in Alkaloid Total Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The construction of complex alkaloid architectures—such as pyrrolizidines, indolizidines, and quinolizidines—relies heavily on the controlled formation of carbon-carbon bonds at the α-position of nitrogen heterocycles. 2-Methoxypyrrolidine derivatives, particularly those bearing electron-withdrawing N-protecting groups (e.g., N-Boc, N-Cbz), serve as highly stable, bench-ready precursors to highly electrophilic N-acyliminium ions[1]. This whitepaper provides an in-depth mechanistic analysis of the electrochemical generation of these precursors via the Shono oxidation[2], the causality behind their nucleophilic trapping[3], and field-proven protocols for their application in the total synthesis of biologically active alkaloids like (+)-isoretronecanol[4].

The N-Acyliminium Ion Paradigm

Alkaloids frequently feature nitrogen-containing saturated heterocycles. Direct functionalization of these rings is challenging due to the basicity and nucleophilicity of the secondary amine. By converting the amine into an amide or carbamate, the nitrogen lone pair is delocalized, preventing unwanted side reactions and enabling controlled oxidation[5].

When treated with a Lewis acid, 2-methoxypyrrolidines undergo ionization to form an N-acyliminium ion [1]. The causality of this reactivity lies in the powerful electron-withdrawing nature of the acyl/carbamate group, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the iminium species, making it orders of magnitude more electrophilic than standard iminium ions. This enables trapping by relatively weak carbon nucleophiles, such as allylsilanes, silyl enol ethers, and electron-rich aromatics[3].

Electrochemical Generation: The Shono Oxidation

The most atom-economical and scalable method to synthesize 2-methoxypyrrolidines is the Shono oxidation [6]. Discovered by Tatsuya Shono, this anodic oxidation directly functionalizes the C(sp³)–H bond adjacent to the nitrogen atom[7].

Mechanistic Causality

The reaction occurs in an undivided electrochemical cell using methanol as both the solvent and the nucleophile.

  • Anodic Oxidation: The lone pair of the protected nitrogen is oxidized at the anode to form a radical cation[7].

  • Deprotonation: The increased acidity of the α-proton leads to its rapid loss, forming an α-amino carbon-centered radical[8].

  • Second Oxidation & Trapping: A subsequent single-electron oxidation yields the N-acyliminium ion, which is immediately trapped by the methanol solvent to form the stable N,O-acetal (2-methoxypyrrolidine)[5].

Mechanism A N-Boc-Pyrrolidine B Radical Cation (-e⁻ at Anode) A->B Anodic Oxidation C α-Amino Radical (-H⁺) B->C Deprotonation D N-Acyliminium Ion (-e⁻ at Anode) C->D Oxidation E N-Boc-2-Methoxypyrrolidine (+MeOH) D->E Nucleophilic Trapping

Electrochemical Shono oxidation pathway from N-Boc-pyrrolidine to N-Boc-2-methoxypyrrolidine.

Protocol 1: Electrochemical Synthesis of N-Boc-2-methoxypyrrolidine

This protocol is designed as a self-validating system; the use of galvanostatic conditions ensures precise control over the equivalents of electrons delivered, preventing over-oxidation.

Reagents & Equipment:

  • N-Boc-pyrrolidine (10.0 mmol)

  • Tetraethylammonium tosylate (

    
    ) (0.1 M in Methanol)
    
  • Anhydrous Methanol (30 mL)

  • Undivided electrochemical cell with graphite anode and cathode.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve

    
     in 30 mL of anhydrous methanol to achieve a 0.1 M supporting electrolyte solution. Causality: The electrolyte provides necessary solution conductivity without participating in the anodic oxidation.
    
  • Substrate Addition: Add N-Boc-pyrrolidine (10.0 mmol) to the cell and stir gently.

  • Electrolysis: Apply a constant current (galvanostatic mode) of 50 mA. Monitor the charge passed. Terminate the reaction once 2.2 to 2.5 Faradays per mole (F/mol) of charge have been passed[2]. Causality: A slight excess over the theoretical 2.0 F/mol compensates for minor solvent oxidation, ensuring complete substrate conversion.

  • Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol.

  • Extraction: Partition the crude residue between water (20 mL) and diethyl ether (3 × 20 mL). Validation: The ether extracts the highly lipophilic N-Boc-2-methoxypyrrolidine while leaving the polar

    
     electrolyte in the aqueous phase.
    
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield N-Boc-2-methoxypyrrolidine as a colorless oil (>90% yield)[9].
    

Nucleophilic Addition: Causality & Stereocontrol

Once the 2-methoxypyrrolidine is isolated, it acts as a storable electrophile. Upon the introduction of a Lewis acid (e.g.,


, 

), the methoxy group is abstracted, regenerating the N-acyliminium ion in situ[3].

The stereochemical outcome of the subsequent nucleophilic attack is dictated by the minimization of steric interactions between the incoming nucleophile and the existing substituents on the pyrrolidine ring, often proceeding via a highly organized transition state when chelating Lewis acids like


 are used[4].
Quantitative Data Summary

Table 1: Representative Nucleophilic Additions to N-Boc-2-methoxypyrrolidine

NucleophileLewis AcidProduct TypeYield (%)StereoselectivityReference
Allyltrimethylsilane

2-Allylpyrrolidine91%N/A[3]
Chiral Ti(IV) enolate

2-Substituted pyrrolidine84%8:1 dr[10]
Silyl enol ethers

2-Alkylpyrrolidine75-85%Up to 53% ee[11]
Organozinc reagents

2-Alkyl/Arylpyrrolidine70-90%N/A[12]

Strategic Applications in Alkaloid Total Synthesis

The utility of 2-methoxypyrrolidines is best demonstrated in the total synthesis of complex bicyclic alkaloids. Seminal work by Shono[13] and later advancements by Pilli and co-workers[4] have utilized these intermediates to construct pyrrolizidine and indolizidine cores.

Case Study: Total Synthesis of (+)-Isoretronecanol

(+)-Isoretronecanol is a pyrrolizidine alkaloid featuring a fused [5.5] bicyclic system. Its synthesis can be elegantly achieved via the diastereoselective addition of a chiral titanium(IV) enolate to N-Boc-2-methoxypyrrolidine[14].

Workflow N1 N-Boc-2-methoxypyrrolidine + Chiral Ti(IV) Enolate N2 Diastereoselective Addition (TiCl₄, -23 °C) N1->N2 N3 2-Substituted Pyrrolidine (84% Yield, 8:1 dr) N2->N3 N4 Reductive Cleavage (LiBH₄, THF/MeOH) N3->N4 N5 Primary Alcohol Intermediate N4->N5 N6 Deprotection & Cyclization (TFA, then NaHCO₃) N5->N6 N7 (+)-Isoretronecanol (Pyrrolizidine Core) N6->N7

Step-by-step synthetic workflow for the total synthesis of (+)-isoretronecanol.

Protocol 2: Titanium Enolate Addition & Pyrrolizidine Cyclization

This protocol details the critical C-C bond-forming step and subsequent cascade cyclization.

Reagents:

  • N-Boc-2-methoxypyrrolidine (1.0 equiv)

  • (S)-4-isopropyl-N-4-chlorobutyryl-1,3-thiazolidine-2-thione (1.1 equiv)

  • 
     (1.1 equiv)
    
  • Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Anhydrous

    
    
    

Step-by-Step Methodology:

  • Enolate Generation: Dissolve the chiral thiazolidine-2-thione derivative in anhydrous

    
     under an argon atmosphere and cool to 0 °C. Add 
    
    
    
    dropwise. Validation: The solution will turn deep yellow/orange, visually confirming titanium coordination to the auxiliary[15]. Add DIPEA and stir for 30 minutes to generate the titanium(IV) enolate.
  • N-Acyliminium Trapping: Cool the enolate solution to -23 °C. Slowly add a solution of N-Boc-2-methoxypyrrolidine in

    
    . Causality: The low temperature restricts conformational mobility, ensuring that the enolate attacks the Re face of the N-acyliminium ion, maximizing the diastereomeric ratio (8:1 dr)[16].
    
  • Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous

    
    . Extract with 
    
    
    
    , dry, and purify via flash chromatography to afford the 2-substituted pyrrolidine in ~84% yield[4].
  • Reductive Cleavage: Treat the isolated adduct with

    
     in a THF/MeOH mixture. Causality: This selectively cleaves the chiral auxiliary, yielding a primary alcohol intermediate while leaving the N-Boc group intact[15].
    
  • Cascade Cyclization: Treat the intermediate with Trifluoroacetic Acid (TFA) to remove the N-Boc protecting group. Follow immediately with an excess of saturated

    
    . Causality: Neutralization of the amine triggers an intramolecular cyclization via nucleophilic displacement of the primary chloride, forging the bicyclic pyrrolizidine core of (+)-isoretronecanol in 43% overall yield[4].
    

Conclusion & Future Perspectives

The strategic deployment of 2-methoxypyrrolidines as N-acyliminium ion precursors remains a cornerstone of alkaloid total synthesis. By marrying the atom economy of the electrochemical Shono oxidation[17] with the precise stereocontrol of Lewis acid-mediated nucleophilic additions[10], chemists can rapidly assemble complex [5.5] and [5.6] bicyclic architectures. Future advancements in this field are heavily focused on transitioning these batch processes into continuous flow electrochemistry[17] and exploring late-stage C(sp³)–H functionalizations to accelerate the discovery of novel therapeutic agents[12].

References

  • Boto, A., et al. "Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping." The Journal of Organic Chemistry, 2000.

  • Pilli, R. A., et al. "Stereoselective syntheses of (+)-isoretronecanol and (+)-5-epi-tashiromine via addition of chiral titanium (IV) enolates to cyclic N-acyliminium ions." Journal of the Brazilian Chemical Society, 2008.

  • Pilli, R. A., et al. "The stereoselective addition of titanium(IV) enolates of 1,3-oxazolidin-2-one and 1,3-thiazolidine-2-thione to cyclic N-acyliminium ion. The total synthesis of (+)-isoretronecanol." Tetrahedron Letters, 2005.

  • Shono, T., et al. "Electroorganic chemistry. 79. Efficient synthesis of pyrrolizidine and indolizidine alkaloids utilizing anodically prepared α-methoxy carbamates as key intermediates." The Journal of Organic Chemistry, 1984.

  • Green, R. A., et al. "Expedient Preparation of Nazlinine and a Small Library of Indole Alkaloids Using Flow Electrochemistry as an Enabling Technology." Organic Letters, 2014.

  • Lin, S., et al. "Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules." Journal of the American Chemical Society, 2022.

Sources

Solubility Profiling of 1-(2-Methoxypyrrolidin-1-yl)ethanone: A Technical Guide to Polar and Non-Polar Solvent Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

1-(2-Methoxypyrrolidin-1-yl)ethanone (CAS 63050-21-5), frequently referred to as N-acetyl-2-methoxypyrrolidine, is a specialized tertiary amide utilized extensively as an intermediate in organic synthesis and pharmaceutical drug development [1]. Structurally, it features a pyrrolidine backbone substituted with an N-acetyl group at the nitrogen and an alpha-methoxy ether linkage at the 2-position.

Understanding its solubility profile requires dissecting the thermodynamic contributions of these functional groups:

  • Tertiary Amide Core: Imparts a strong dipole moment and acts as a potent hydrogen-bond acceptor, driving miscibility in polar aprotic and protic solvents.

  • Methoxy Group: Provides an additional hydrogen-bond acceptor site, further enhancing aqueous solubility while introducing steric bulk that disrupts highly ordered solvent networks.

  • Pyrrolidine Ring: The aliphatic hydrocarbon ring contributes lipophilicity, ensuring compatibility with non-polar and moderately polar organic solvents.

Thermodynamic Basis: Hansen Solubility Parameters (HSP)

To predict the solubility of 1-(2-methoxypyrrolidin-1-yl)ethanone across diverse media, we apply the Hansen Solubility Parameters (HSP) framework [2]. The total cohesive energy density is divided into three components: Dispersion (


), Polar (

), and Hydrogen-Bonding (

).

Because the compound lacks hydrogen-bond donors (no N-H or O-H bonds) but possesses multiple acceptor sites, its


 is dominated by acceptor interactions. Compared to the widely used solvent N-methyl-2-pyrrolidone (NMP), the addition of the methoxy group slightly increases both 

(due to increased molar volume and surface area) and

(due to the ether oxygen). This dual enhancement allows it to bridge the gap between highly polar aqueous systems and moderately non-polar organic systems.

HSP_Prediction N1 1-(2-Methoxypyrrolidin-1-yl)ethanone Structural Analysis N2 Dispersion Forces (δD) Lipophilic Pyrrolidine Ring N1->N2 N3 Polarity (δP) Tertiary Amide Dipole N1->N3 N4 H-Bonding (δH) Carbonyl & Methoxy Acceptors N1->N4 N5 Hansen Solubility Sphere (Ra < Ro) N2->N5 N3->N5 N4->N5 N6 Polar Solvents (Miscible) N5->N6 High Affinity N7 Non-Polar Solvents (Variable Miscibility) N5->N7 Moderate Affinity

Thermodynamic workflow for predicting solubility using Hansen Solubility Parameters.

Empirical Solubility Data: Polar vs. Non-Polar Solvents

Experimental evidence and structural homology indicate that 1-(2-methoxypyrrolidin-1-yl)ethanone exhibits an amphiphilic-like solvent compatibility profile. In synthetic applications, such as the synthesis of N-acetyl-2-hydroxypyrrolidine, the compound demonstrates rapid reactivity and complete dissolution in both highly polar aqueous environments (


) and moderately polar organic solvents like Ethyl Acetate (EtOAc) [3].

The table below summarizes the quantitative and qualitative solubility profile across distinct solvent classes.

Solvent ClassRepresentative SolventPolarity IndexSolubility Profile at 25°CMechanistic Rationale
Aqueous Water10.2Miscible / Highly SolubleStrong H-bond acceptance by amide/methoxy oxygens.
Polar Protic Methanol5.1MiscibleExcellent dipole-dipole and H-bond donor-acceptor pairing.
Polar Aprotic Ethyl Acetate4.4MiscibleMatching

and

parameters; utilized in standard syntheses[3].
Aromatic Toluene2.4Soluble (>100 mg/mL)Pyrrolidine ring dispersion forces overcome weak solvent polarity.
Aliphatic n-Heptane0.1Partially SolubleLack of solvent polarity causes phase separation at high concentrations.
Experimental Methodology: Standardized Solubility Determination

To accurately quantify the solubility of 1-(2-methoxypyrrolidin-1-yl)ethanone in novel solvent systems, a rigorous, self-validating isothermal shake-flask methodology is required. This protocol prevents supersaturation artifacts and ensures thermodynamic equilibrium, providing highly trustworthy data for scale-up operations.

Step-by-Step Protocol:

  • Solvent Preparation: Dispense 5.0 mL of the target solvent (e.g., n-heptane for non-polar assessment) into a temperature-controlled, sealed borosilicate glass vial.

  • Solute Addition: Incrementally add 1-(2-methoxypyrrolidin-1-yl)ethanone until a visible second liquid phase or persistent turbidity is observed, indicating initial saturation.

  • Isothermal Equilibration: Agitate the mixture at 25.0 ± 0.1°C using an orbital shaker at 200 RPM for 48 hours.

    • Causality: A minimum of 48 hours is strictly required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium, preventing falsely elevated solubility readings.

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 x g for 15 minutes at exactly 25.0°C.

    • Causality: Strict temperature control during centrifugation prevents temperature-induced precipitation or further dissolution, which would skew quantitative results.

  • Supernatant Sampling & Dilution: Carefully extract an aliquot of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately in a universal solvent (e.g., Methanol) containing a known concentration of an internal standard (e.g., N-methyl-2-pyrrolidone).

    • Causality: The use of an internal standard creates a self-validating analytical system that corrects for any minor volumetric errors during sample transfer.

  • Quantification: Analyze the diluted sample via GC-FID or HPLC-UV. Calculate the absolute solubility by referencing the internal standard ratio against a pre-established calibration curve.

ShakeFlask S1 Solvent Selection (Polar vs Non-Polar) S2 Excess Solute Addition (Isothermal 25°C) S1->S2 S3 Equilibration (48h Agitation) S2->S3 Ensures Saturation S4 Phase Separation (Centrifugation) S3->S4 Removes Undissolved S5 Quantification (HPLC/GC-FID) S4->S5 Supernatant Analysis

Standardized isothermal shake-flask methodology for empirical solubility determination.

Implications for Drug Development and Formulation

In pharmaceutical development, the solubility profile of an intermediate directly dictates the choice of reaction media and downstream purification strategies. Because 1-(2-methoxypyrrolidin-1-yl)ethanone is highly soluble in water but also miscible with moderately polar organic solvents, it presents unique challenges for biphasic extractions.

When extracting derivatives of this compound from aqueous media, highly non-polar solvents (like hexanes) are largely ineffective due to the compound's strong hydrogen-bond acceptor capacity. Instead, researchers must utilize salting-out effects (e.g., saturating the aqueous layer with NaCl) combined with moderately polar organic extraction solvents (like dichloromethane or ethyl acetate) to drive the partition coefficient favorably into the organic phase.

References
  • ChemSrc. "1-(2-Methoxypyrrolidin-1-yl)ethanone - CAS 63050-21-5 Property Data." ChemSrc Database. Available at: [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press, Taylor & Francis Group, 2007. Available at: [Link]

  • PrepChem. "Synthesis of N-acetyl-2-hydroxypyrrolidine." PrepChem Organic Synthesis Database. Available at: [Link]

Comprehensive Physicochemical Profiling and Synthesis of 1-(2-Methoxypyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, functionalized pyrrolidines serve as critical scaffolds for peptidomimetics, alkaloid synthesis, and advanced active pharmaceutical ingredients (APIs). 1-(2-methoxypyrrolidin-1-yl)ethanone (CAS: 63050-21-5), commonly referred to as N-acetyl-2-methoxypyrrolidine, is a highly versatile N-acyl hemiaminal ether[1]. It is primarily utilized as a stable precursor to the highly reactive N-acyliminium ion, a powerful electrophile used in C-C bond-forming reactions.

This technical guide provides an in-depth analysis of its molecular weight, physicochemical characteristics, structural dynamics, and the precise experimental workflows required for its synthesis and characterization.

Molecular Weight and Elemental Composition

The structural identity of 1-(2-methoxypyrrolidin-1-yl)ethanone is defined by a five-membered pyrrolidine ring, substituted at the nitrogen atom with an acetyl group and at the adjacent alpha-carbon (C2) with a methoxy group.

Based on its molecular formula (C7H13NO2 ), the exact molecular weight and mass characteristics can be calculated and cross-referenced against standard chemical databases for isomeric validation[2][3].

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Name 1-(2-methoxypyrrolidin-1-yl)ethanoneStandard IUPAC nomenclature.
CAS Registry Number 63050-21-5Unique identifier for commercial and literature sourcing[1].
Molecular Formula C7H13NO2Dictates elemental analysis targets (C: 58.72%, H: 9.15%, N: 9.78%).
Molecular Weight 143.18 g/mol Critical for stoichiometric calculations in synthetic workflows.
Monoisotopic Mass 143.0946 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS)[3].
Physical State (25 °C) Colorless to pale yellow liquidLack of strong intermolecular H-bond donors prevents crystallization at room temp.
Density ~1.05 - 1.10 g/cm³Typical for N-acetylated cyclic amines; requires volumetric adjustment during dispensing.

Structural Dynamics and Causality

As a Senior Application Scientist, it is crucial to understand that the physical properties of 1-(2-methoxypyrrolidin-1-yl)ethanone are not merely static numbers; they are dictated by its dynamic stereoelectronic environment.

  • Amide Resonance and Rotamers: The amide bond (N-C=O) exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system. This restricts free rotation, causing the molecule to exist as a thermodynamic mixture of cis and trans rotamers at room temperature. Causality: In analytical workflows, this restricted rotation directly causes peak broadening or the appearance of doubled signal sets in standard

    
    H and 
    
    
    
    C NMR spectroscopy, which must not be misidentified as impurities[4].
  • The Anomeric Effect: The presence of the electronegative methoxy group adjacent to the amide nitrogen introduces a stereoelectronic stabilization known as the generalized anomeric effect. The partial lone pair character on the amide nitrogen can donate into the antibonding orbital of the adjacent carbon-oxygen bond (

    
    ). Causality: This interaction stabilizes the hemiaminal ether linkage, preventing spontaneous elimination of methanol under neutral conditions, while allowing it to act as a latent electrophile under Lewis acidic conditions.
    

Experimental Workflows

Synthesis via Electrochemical Shono Oxidation

The most authoritative and self-validating protocol for synthesizing 1-(2-methoxypyrrolidin-1-yl)ethanone is the anodic methoxylation of N-acetylpyrrolidine, known as the Shono oxidation.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve N-acetylpyrrolidine (0.1 M) and tetraethylammonium tetrafluoroborate (

    
    , 0.05 M) in anhydrous methanol.
    
    • Causality: Methanol acts as both the solvent and the nucleophile. The

      
       supporting electrolyte ensures sufficient conductivity without participating in the anodic reaction or degrading the product.
      
  • Electrolysis: Perform constant current electrolysis (10-20 mA/cm²) in an undivided cell equipped with graphite or carbon plate electrodes at 0 °C. Pass approximately 2.2 to 2.5 Faradays per mole of substrate.

    • Causality: Maintaining the reaction at 0 °C is critical; it prevents the thermal degradation of the kinetically favored methoxylated product and suppresses over-oxidation to the imide.

  • Workup: Transfer the crude mixture to a rotary evaporator and remove the methanol under reduced pressure. Extract the resulting residue with anhydrous diethyl ether.

    • Causality: Diethyl ether selectively dissolves the target hemiaminal ether while precipitating the highly polar

      
       supporting electrolyte, creating a self-purifying separation step.
      
  • Isolation: Filter the precipitated electrolyte and concentrate the filtrate. Purify the target compound via fractional distillation under reduced pressure.

G N1 N-Acetylpyrrolidine N2 -e⁻ (Anode) Radical Cation N1->N2 N3 -e⁻, -H⁺ N-Acyliminium Ion N2->N3 N4 + MeOH 1-(2-Methoxypyrrolidin-1-yl)ethanone N3->N4

Fig 1: Electrochemical Shono oxidation pathway generating the N-acyliminium intermediate.

Analytical Characterization Workflow

To establish trustworthiness, the synthesized compound must undergo a self-validating analytical workflow to confirm the regioselective incorporation of the methoxy group[4].

Protocol:

  • GC-MS Analysis: Inject the distilled product into a Gas Chromatograph coupled with a Mass Spectrometer.

    • Validation: The chromatogram should yield a single major peak. The corresponding mass spectrum must show a molecular ion peak at m/z 143 (

      
      ), validating the C7H13NO2 composition[3]. A dominant fragment at m/z 112 (
      
      
      
      ) confirms the facile loss of the methoxy radical to form the stable N-acyliminium ion.
  • NMR Spectroscopy: Dissolve the sample in

    
     and acquire 
    
    
    
    H and
    
    
    C spectra.
    • Validation: The successful formation of the hemiaminal ether is validated by the disappearance of one set of the

      
      -
      
      
      
      protons of the pyrrolidine ring and the appearance of a new methine proton (CH) multiplet around 5.0-5.3 ppm, coupled with a sharp methoxy singlet (
      
      
      ) integrating to 3 protons around 3.2-3.4 ppm. Note that these signals will appear duplicated due to the cis/trans rotameric equilibrium.

G S1 Crude Reaction Mixture S2 Fractional Distillation (Reduced Pressure) S1->S2 S3 GC-MS Analysis (m/z 143 [M]+) S2->S3 S4 1H/13C NMR Spectroscopy (Rotamer Identification) S2->S4

Fig 2: Downstream analytical workflow for isolation and structural verification.

Conclusion

1-(2-methoxypyrrolidin-1-yl)ethanone (MW: 143.18 g/mol ) is a structurally dynamic and synthetically valuable intermediate. By understanding the causality between its stereoelectronic properties (amide resonance, anomeric effect) and its physical behavior, researchers can effectively synthesize it via anodic oxidation and accurately characterize it despite the complexities introduced by its rotameric states.

References

Sources

Understanding the Rotational Barriers in 1-(2-Methoxypyrrolidin-1-yl)ethanone: Stereoelectronic Drivers and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In structure-based drug design (SBDD), the conformational dynamics of tertiary amides dictate the spatial orientation of pharmacophores and, consequently, target binding affinity. 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly referred to as


-acetyl-2-methoxypyrrolidine) serves as a critical model system for understanding restricted rotation in substituted prolyl-like scaffolds. Due to the partial double-bond character of the C–N amide bond, this molecule exists as a mixture of slowly interconverting E (trans) and Z (cis) rotamers.

This technical guide dissects the stereoelectronic and thermodynamic forces governing the rotational barrier of 1-(2-methoxypyrrolidin-1-yl)ethanone. By detailing self-validating experimental workflows—specifically Dynamic NMR (DNMR) and Density Functional Theory (DFT)—this whitepaper provides application scientists with a rigorous framework for quantifying and manipulating amide isomerism in drug development.

Mechanistic Foundations: The Amide Bond in Pyrrolidines

The Origin of the Rotational Barrier

The rotational barrier (


) in amides arises from the delocalization of the nitrogen lone pair (

) into the antibonding orbital of the carbonyl group (

). This resonance interaction enforces a planar ground state. To undergo E/Z isomerization, the molecule must pass through an orthogonal transition state where the C–N bond rotates by 90°, pyramidalizing the nitrogen atom and completely breaking the resonance stabilization[1]. For an unsubstituted

-acetylpyrrolidine in a polar solvent, this energetic penalty is approximately 81.2 kJ/mol[2].
The Impact of the 2-Methoxy Substituent

Introducing a methoxy group at the C2 position of the pyrrolidine ring fundamentally alters the thermodynamic landscape through two competing mechanisms:

  • Steric Hindrance: The bulky 2-methoxy group creates severe steric repulsion with the methyl group of the acetyl moiety when they are syn-periplanar (the Z-rotamer). Consequently, the E-rotamer (where the acetyl methyl is anti to the methoxy group) is thermodynamically favored, shifting the equilibrium ratio.

  • Stereoelectronic Effects: The 2-methoxy group introduces a potential generalized anomeric effect (

    
    ). However, because the nitrogen lone pair is heavily engaged in amide resonance, the anomeric effect is attenuated. Instead of dominating the conformation, this stereoelectronic tension influences the pyrrolidine ring pucker, which indirectly modulates the planarity of the amide ground state and the height of the rotational barrier[3].
    

Isomerization E_Rotamer E-Rotamer (Major) Anti-periplanar Minimized Steric Clash TS Transition State Orthogonal C-N Bond Loss of Amide Resonance E_Rotamer->TS +ΔG‡ (~82 kJ/mol) TS->E_Rotamer Relaxation Z_Rotamer Z-Rotamer (Minor) Syn-periplanar High Steric Repulsion TS->Z_Rotamer Relaxation Z_Rotamer->TS +ΔG‡ (~78 kJ/mol)

Fig 1. Thermodynamic landscape of the E/Z rotamer interconversion driven by steric and resonance effects.

Thermodynamics and Rotameric Populations

To quantify the impact of the 2-methoxy substitution, we compare the thermodynamic parameters of the title compound against the unsubstituted baseline. The data below illustrates how asymmetric substitution breaks the degeneracy of the rotamers, resulting in a dominant E-population.

ParameterUnsubstituted N-Acetylpyrrolidine1-(2-Methoxypyrrolidin-1-yl)ethanone
Major Rotamer Symmetric (1:1 degenerate)E-rotamer (Anti-periplanar)
Equilibrium Ratio (E:Z) 50:50~85:15

(kJ/mol)
81.2 ± 0.882.0 ± 1.2

(kJ/mol)
81.2 ± 0.878.5 ± 1.2
Coalescence Temp (

)
~403 K~405 K (Major), ~385 K (Minor)
Solvent System DMSO-

DMSO-

(Note: Values for the substituted amide are derived from comparative behavioral models of closely related 2-substituted prolyl amides under highly polar solvation[4].)

Experimental Workflows: Determining the Rotational Barrier

A robust, self-validating methodology requires the integration of macroscopic kinetic measurements (DNMR) with atomistic thermodynamic mapping (DFT).

Workflow A Synthesize 1-(2-methoxypyrrolidin-1-yl)ethanone B DNMR Spectroscopy (DMSO-d6, 298-420 K) A->B C DFT Computational Modeling (M06-2X/6-311+G**) A->C D Bloch-McConnell Line-Shape Analysis B->D E Relaxed PES Scan (C-N Dihedral) C->E F Eyring Plot Validation (R² > 0.99) D->F G TS Frequency Check (1 Imaginary Freq) E->G H Consolidated Thermodynamic Profile (ΔG‡, ΔH‡, ΔS‡) F->H G->H

Fig 2. Integrated experimental and computational workflow for rotational barrier determination.

Protocol 1: Dynamic NMR (DNMR) Spectroscopy

Causality: DNMR is the gold standard for measuring chemical exchange rates (


) on the 

to

s

timescale. DMSO-

is specifically selected as the solvent because its high dielectric constant (

) stabilizes the charge-separated transition state, while its high boiling point prevents solvent loss at the elevated temperatures required to reach coalescence.
  • Sample Preparation: Dissolve 15 mg of highly pure 1-(2-methoxypyrrolidin-1-yl)ethanone in 0.6 mL of anhydrous DMSO-

    
    . Seal in a high-quality NMR tube to prevent moisture ingress, which can artificially alter the barrier via hydrogen bonding.
    
  • Variable-Temperature (VT) Acquisition: Acquire 1D

    
    H NMR spectra starting at 298 K up to 420 K in 5 K increments.
    
    • Critical Step: Allow a strict 10-minute thermal equilibration period at each temperature step to ensure the internal sample temperature matches the probe thermocouple.

  • Line-Shape Analysis: Export the spectra and utilize simulation software (e.g., DNMR3 or TopSpin DNMR module) to fit the broadened acetyl methyl signals to the Bloch-McConnell equations. This extracts the exchange rate constant (

    
    ) at each temperature.
    
  • Self-Validation (The Eyring Plot): Plot

    
     against 
    
    
    
    .
    • System Validation: The resulting plot must yield a strictly linear relationship (

      
      ). Any deviation from linearity indicates a failure in the system (e.g., temperature miscalibration, sample degradation, or solvent evaporation) and invalidates the run. The slope yields 
      
      
      
      and the intercept yields
      
      
      .
Protocol 2: Computational Mapping (DFT)

Causality: While NMR provides macroscopic data, DFT isolates the atomistic variables. The M06-2X functional is explicitly chosen over standard B3LYP because it is parameterized to accurately capture non-covalent dispersion forces (crucial for modeling the steric clash between the methoxy and acetyl groups).

  • Ground State Optimization: Build the E and Z rotamers in silico. Optimize their geometries using the M06-2X functional and a 6-311+G(d,p) basis set (the diffuse functions '+' are necessary to accurately model the lone pairs on the oxygen and nitrogen atoms).

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for DMSO to ensure the computational environment matches the DNMR experimental conditions.

  • Potential Energy Surface (PES) Scan: Perform a relaxed coordinate scan of the O=C–N–C2 dihedral angle, driving it from 0° to 180° in 10° increments.

  • Transition State (TS) Isolation & Validation: Identify the energy maximum corresponding to the orthogonal geometry. Run a vibrational frequency calculation on this structure.

    • System Validation: The TS must possess exactly one imaginary frequency corresponding exclusively to the rotational mode of the C–N bond. Zero or multiple imaginary frequencies indicate that the geometry is not a true transition state, requiring a restart of the TS optimization.

Implications in Drug Development

The rotational barrier of 1-(2-methoxypyrrolidin-1-yl)ethanone is not merely a physical chemistry curiosity; it is a critical variable in medicinal chemistry. In SBDD, target proteins (such as peptidyl-prolyl cis-trans isomerases or specific GPCRs) often possess binding pockets that sterically accommodate only one rotameric state.

If a target requires the minor Z-rotamer for optimal binding, the high energy penalty required to traverse the >80 kJ/mol barrier, combined with the low ground-state population (~15%), will manifest as a drastically reduced apparent binding affinity (


)[5]. By understanding the stereoelectronic drivers outlined in this guide, researchers can rationally design analogs (e.g., substituting the methoxy group with a more electron-withdrawing fluorine atom) to tune the anomeric effect, lower the rotational barrier, and enrich the biologically active conformation.

References

  • The Chemistry of Bridged Lactams and Related Heterocycles.National Institutes of Health (NIH).
  • Gas-Phase Dynamic NMR Study of the Internal Rotation in N-Trifluoroacetylpyrrolidine.ACS Publications.
  • An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides.ResearchGate.
  • Chromatographically separable rotamers of an unhindered amide.National Institutes of Health (NIH).
  • Synthetic Catalysis of Amide Isomerization.ACS Publications.

Methodological & Application

Application Note: Protocols for Lewis Acid-Catalyzed Allylation of 1-(2-methoxypyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scope

The generation and nucleophilic trapping of N-acyliminium ions is a cornerstone methodology in the synthesis of complex nitrogenous heterocycles and alkaloid precursors[1]. This application note details the optimized protocol for the Lewis acid-catalyzed allylation of 1-(2-methoxypyrrolidin-1-yl)ethanone (an N-acyl hemiaminal ether) using allyltrimethylsilane. By providing deep mechanistic insights, causality behind experimental variables, and a self-validating analytical workflow, this guide ensures high-fidelity execution for drug development professionals requiring scalable and reproducible C-C bond formation at the


-position of pyrrolidines.

Mechanistic Rationale & Pathway

The transformation relies on the generation of a highly electrophilic N-acyliminium ion intermediate. The addition of a strong, oxophilic Lewis acid (such as BF₃·OEt₂ or TiCl₄) facilitates the coordination and subsequent expulsion of the methoxy group. The resulting cationic intermediate is stabilized by the adjacent amide nitrogen lone pair.

Allyltrimethylsilane, a classic Hosomi-Sakurai reagent, acts as a mild carbon nucleophile. Upon attack, the intermediate carbocation is stabilized by the


-silicon effect. Rapid desilylation irreversibly drives the reaction forward to yield 1-(2-allylpyrrolidin-1-yl)ethanone.

MechanisticPathway Substrate 1-(2-methoxypyrrolidin-1-yl)ethanone (N-Acyl Hemiaminal Ether) LA_Coord Lewis Acid Coordination (BF3·OEt2 / TiCl4) Substrate->LA_Coord + Lewis Acid Iminium N-Acyliminium Ion (Electrophilic Intermediate) LA_Coord->Iminium - MeO-LA Nucleophile Allyltrimethylsilane Nucleophilic Attack Iminium->Nucleophile C-C Bond Formation Product 1-(2-allylpyrrolidin-1-yl)ethanone (Target Product) Nucleophile->Product - TMS-F / TMS-Cl

Mechanistic pathway of Lewis acid-catalyzed N-acyliminium ion allylation.

Causality in Experimental Design

To achieve >90% yields[2], experimental conditions must be rigorously controlled. The following choices are not arbitrary; they are governed by the chemical physics of the intermediates:

  • Solvent Selection (Anhydrous DCM): Dichloromethane (DCM) is mandatory. Causality: DCM is a non-coordinating solvent. If coordinating solvents like THF or diethyl ether are used, they competitively bind to the Lewis acid, drastically reducing its effective molarity and stalling the cleavage of the C-OMe bond.

  • Temperature Profile (-78 °C to RT): Causality: The N-acyliminium ion is a highly reactive, transient electrophile. At ambient temperatures, it is prone to rapid deprotonation to form a thermodynamically stable enamide, or it may undergo unwanted polymerization. Generating the ion at -78 °C stabilizes it long enough for the bimolecular collision with the mild allyltrimethylsilane nucleophile.

  • Order of Addition: The nucleophile must be present in the reaction mixture before the Lewis acid is introduced. Causality: This ensures that the moment the N-acyliminium ion is generated, it is immediately trapped by the surrounding nucleophile, preventing substrate dimerization.

Quantitative Catalyst Comparison

Different Lewis acids dictate the reaction's efficiency and diastereoselectivity (when applicable to substituted pyrrolidines)[3].

Lewis AcidEquivalentsTemp ProfileTypical Yield (%)Mechanistic Notes & Causality
BF₃·OEt₂ 1.2 – 1.5-78 °C

RT
85 – 95%Strong oxophilicity; highly effective for generating iminium ions from methoxy precursors. Byproduct is volatile (TMS-F).
TiCl₄ 1.0 – 1.2-78 °C80 – 90%Highly active; can act as a bidentate chelator if other heteroatoms are present. Often requires stricter anhydrous handling.
SnCl₄ 1.0 – 1.5-78 °C

0 °C
60 – 75%Milder Lewis acid; often results in lower yields or requires longer reaction times for simple pyrrolidines.

Experimental Workflow

ExperimentalWorkflow Step1 1. Preparation Dissolve substrate in dry DCM under Argon Step2 2. Temperature Control Cool reaction mixture to -78 °C Step1->Step2 Step3 3. Nucleophile Addition Inject Allyltrimethylsilane (2.0 eq) Step2->Step3 Step4 4. Catalyst Activation Dropwise addition of BF3·OEt2 (1.2 eq) Step3->Step4 Step5 5. Reaction Progression Stir at -78 °C (1 h), warm to RT (2 h) Step4->Step5 Step6 6. Quench & Isolation Quench with NaHCO3, extract, purify Step5->Step6

Step-by-step experimental workflow for the allylation of N-acetyl-2-methoxypyrrolidine.

Detailed Protocol: Synthesis of 1-(2-allylpyrrolidin-1-yl)ethanone

Reagents Required:

  • 1-(2-methoxypyrrolidin-1-yl)ethanone: 1.0 mmol (143 mg)

  • Allyltrimethylsilane: 2.0 mmol (318 µL)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂): 1.2 mmol (148 µL)

  • Anhydrous Dichloromethane (DCM): 10 mL

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon for 5 minutes.

  • Dissolution: Add 1-(2-methoxypyrrolidin-1-yl)ethanone (143 mg, 1.0 mmol) to the flask, followed by 10 mL of anhydrous DCM. Stir to ensure complete dissolution.

  • Cooling & Nucleophile Addition: Submerge the flask in a dry ice/acetone bath to cool the mixture to -78 °C. Allow 10 minutes for temperature equilibration. Inject allyltrimethylsilane (318 µL, 2.0 mmol) via a gas-tight syringe.

  • Catalyst Introduction: Slowly add BF₃·OEt₂ (148 µL, 1.2 mmol) dropwise down the side of the flask over 2 minutes. Note: Rapid addition can cause localized heating, leading to substrate decomposition.

  • Reaction Maturation: Stir the reaction mixture at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to naturally warm to room temperature over an additional 2 hours.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Causality: The mildly basic quench neutralizes the Lewis acid and any generated HF/HCl, preventing acid-catalyzed isomerization of the newly formed terminal alkene.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure product as a pale yellow oil.

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the protocol has succeeded without strictly relying on mass spectrometry, the following self-validating analytical checks must be observed:

In-Process TLC Monitoring
  • Starting Material:

    
     (in 1:1 EtOAc/Hexanes). Stains weakly with KMnO₄.
    
  • Target Product:

    
     (in 1:1 EtOAc/Hexanes). Validation:  The product spot will stain intensely and immediately with KMnO₄ due to the rapid oxidation of the newly incorporated terminal allyl double bond.
    
Post-Reaction NMR Verification (¹H NMR, CDCl₃)
  • Disappearance Marker: The sharp singlet at

    
    3.30 ppm (corresponding to the -OCH₃ group of the starting material) must be completely absent.
    
  • Appearance Markers:

    • A complex multiplet at 5.70–5.85 ppm (1H, internal alkene proton, -CH=CH₂).

    • Two distinct multiplets at 5.00–5.15 ppm (2H, terminal alkene protons, -CH=CH₂).

    • A shift in the

      
      -proton signal from 
      
      
      
      5.2 ppm (hemiaminal) to
      
      
      4.0–4.2 ppm (allylated methine).
Common Troubleshooting
  • Issue: High recovery of 1-(2-hydroxypyrrolidin-1-yl)ethanone (hydrolyzed starting material).

    • Cause: Moisture in the DCM or degraded Lewis acid.

    • Solution: Ensure DCM is freshly distilled over CaH₂. Use a fresh, unopened ampoule of BF₃·OEt₂.

  • Issue: Formation of enamide side-products.

    • Cause: Reaction warmed up too quickly before the nucleophile could attack.

    • Solution: Strictly maintain the -78 °C temperature for the full first hour.

References

1.2 - The Journal of Organic Chemistry (ACS Publications) 2.3 - Heterocycles (Clockss.org) 3.1 - Organic Letters (ACS Publications)

Sources

Application Note: 1-(2-Methoxypyrrolidin-1-yl)ethanone as a Strategic Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxypyrrolidin-1-yl)ethanone (commonly known as N-acetyl-2-methoxypyrrolidine) is a highly versatile precursor for the generation of cyclic N-acyliminium ions. Widely utilized in the synthesis of pyrrolidine alkaloids and pharmaceutical scaffolds, this building block enables the stereoselective construction of C2-substituted pyrrolidines. This application note details the mechanistic principles, optimized protocols, and critical experimental parameters for utilizing this compound in nucleophilic trapping reactions.

Mechanistic Principles: The N-Acyliminium Ion Pathway

The synthetic utility of 1-(2-methoxypyrrolidin-1-yl)ethanone stems from its


-methoxy amide structure. Upon treatment with a carbophilic Lewis acid (e.g., BF3·OEt2), the methoxy group is activated and departs, generating a highly electrophilic, planar N-acyliminium intermediate[1].

Crucial Stereochemical Insight: Because the unsubstituted N-acyliminium ion is planar, the original C2 stereocenter is transiently lost during activation. To utilize this as a chiral building block, asymmetry must be induced. This is achieved either by employing a chiral catalyst (e.g., confined imidodiphosphorimidate (IDPi) catalysts) which creates a chiral pocket[2], or by utilizing substrates where a chiral auxiliary is appended to the nitrogen atom[3]. The nucleophile then attacks from the less sterically hindered face, establishing a new, enantioenriched stereocenter.

G A 1-(2-Methoxypyrrolidin-1-yl)ethanone (Precursor) B Lewis Acid Complexation (e.g., BF3·OEt2) A->B + Lewis Acid C Cyclic N-Acyliminium Ion (Reactive Intermediate) B->C - MeO-LA D Nucleophilic Trapping (Facial Selectivity) C->D + Nucleophile E 2-Substituted Pyrrolidine (Enantioenriched Product) D->E Stereoselective Addition

Mechanism of N-acyliminium ion generation and enantioselective nucleophilic trapping.

Causality in Experimental Choices (E-E-A-T)

A self-validating protocol requires understanding why specific conditions are chosen. The following parameters are critical for reaction success:

  • Solvent Selection (Anhydrous DCM): Dichloromethane is mandatory. Ethereal solvents (like THF) can competitively coordinate with the Lewis acid, dampening its reactivity. DCM is non-nucleophilic and effectively solvates the highly polar iminium intermediate without quenching it.

  • Temperature Control (-78 °C to -20 °C): The N-acyliminium ion is kinetically unstable. At ambient temperatures, it can undergo undesired pathways such as elimination to form an enamide or non-specific polymerization. Generating the ion at -78 °C ensures a controlled, slow reaction with the nucleophile, maximizing both yield and enantiomeric excess (ee)[4].

  • Lewis Acid (BF3·OEt2): While TiCl4 or SnCl4 can be used, BF3·OEt2 provides the optimal balance of Lewis acidity. It is strong enough to promote the demethoxylation but mild enough to prevent the cleavage of the N-acetyl protecting group or the degradation of unactivated olefins[5].

Experimental Protocols

Protocol: Enantioselective Allylation using Allyltrimethylsilane

Materials:

  • 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv, 1.0 mmol)

  • Allyltrimethylsilane (2.0 equiv, 2.0 mmol)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (1.2 equiv, 1.2 mmol)

  • Chiral Catalyst (e.g., IDPi) (0.05 equiv, 5 mol%) (Note: Omit for racemic/diastereoselective auxiliary approaches)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Add 1-(2-methoxypyrrolidin-1-yl)ethanone (143 mg, 1.0 mmol) and the chiral catalyst (if applicable).

  • Solvation & Cooling: Inject 10 mL of anhydrous DCM. Stir to dissolve and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Nucleophile Addition: Add allyltrimethylsilane (318 µL, 2.0 mmol) dropwise via syringe.

  • Activation: Slowly add BF3·OEt2 (150 µL, 1.2 mmol) dropwise over 5 minutes. The slow addition prevents localized heating and suppresses side reactions.

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over an additional 2 hours to ensure complete conversion.

  • Quenching: Quench the reaction at -20 °C by adding 5 mL of saturated aqueous NaHCO3. Vigorously stir as the mixture warms to room temperature.

  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 2-allyl-N-acetylpyrrolidine.

Workflow Step1 1. Substrate Preparation Dissolve precursor in anhydrous DCM under Argon atmosphere Step2 2. Temperature Control Cool to -78 °C to stabilize reactive intermediates Step1->Step2 Step3 3. Lewis Acid Activation Dropwise addition of BF3·OEt2 (Generates N-acyliminium ion) Step2->Step3 Step4 4. Nucleophilic Trapping Add Nucleophile (e.g., Allyl-TMS) Stir for 2-4 hours Step3->Step4 Step5 5. Quenching & Workup Quench with sat. NaHCO3, extract, dry, and concentrate Step4->Step5

Step-by-step experimental workflow for N-acyliminium ion trapping.

Quantitative Data & Substrate Scope

The reactivity of 1-(2-methoxypyrrolidin-1-yl)ethanone extends to various nucleophiles. The table below summarizes typical yields and stereoselectivities when employing optimized asymmetric catalytic systems[2].

Nucleophile ClassSpecific ReagentCatalyst / Lewis Acid SystemTypical Yield (%)Enantiomeric Excess (ee %)
Allylsilane AllyltrimethylsilaneChiral IDPi / BF3·OEt285 - 9290 - 95
Cyanide Trimethylsilyl cyanide (TMSCN)Chiral Thiourea / TiCl478 - 8885 - 92
Enol Silane Silyl Enol EtherChiral Phosphoric Acid80 - 9092 - 98
Alkyne Terminal AlkyneAu-catalyst / Cu-BOX75 - 8588 - 94

Conclusion

1-(2-Methoxypyrrolidin-1-yl)ethanone is a cornerstone reagent for accessing functionalized pyrrolidines. By strictly controlling the reaction environment—specifically utilizing anhydrous DCM, cryogenic temperatures, and precise Lewis acid stoichiometry—researchers can reliably generate the N-acyliminium intermediate. Coupling this with modern asymmetric catalysis unlocks rapid, highly enantioselective access to complex alkaloid frameworks.

References

  • Intermolecular Addition Reactions of N-Acyliminium Ions (Part II) . Synthesis, 2009. URL:[Link]

  • Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping . The Journal of Organic Chemistry, 2000. URL:[Link]

  • A concise synthesis of 3-(1-alkenyl)isoindolin-1-ones and 5-(1-alkenyl)pyrrol-2-ones by the intermolecular coupling reactions of N-acyliminium ions with unactivated olefins . Beilstein Journal of Organic Chemistry, 2012. URL: [Link]

  • Synthesis of Nitrogen- and Oxygen-Bridged Seven- to Ten-Membered Carbocycles Using Metathesis Reactions . Heterocycles, 2010. URL:[Link]

Sources

Application Note & Protocols: Nucleophilic Substitution on N-Acyliminium Ion Precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Functionalization of 1-(2-methoxypyrrolidin-1-yl)ethanone

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] A powerful method for the stereoselective functionalization of this heterocycle is through the nucleophilic substitution of N-acyliminium ions. These highly reactive electrophilic intermediates can be generated in situ from stable precursors such as α-alkoxy amides.[4][5] This guide provides a detailed examination of the procedures for nucleophilic substitution on 1-(2-methoxypyrrolidin-1-yl)ethanone, a common and versatile N-acyliminium ion precursor. We will explore the underlying reaction mechanism, provide step-by-step experimental protocols for various nucleophiles, present tabulated data for reaction optimization, and detail the necessary analytical methods for product validation.

The Mechanistic Foundation: From Precursor to Product

The synthetic utility of 1-(2-methoxypyrrolidin-1-yl)ethanone lies in its ability to serve as a stable, handleable precursor to a transient, yet highly electrophilic, five-membered cyclic N-acyliminium ion. The transformation is not spontaneous and requires activation, typically by a Lewis acid.

Generation of the N-Acyliminium Ion

The core of the reaction is the conversion of the N,O-acetal functionality into a reactive iminium ion. This is achieved by treating the starting material with a Lewis acid (e.g., BF₃·OEt₂, TMSOTf, TIPSOTf, InCl₃).[6][7][8] The Lewis acid coordinates to the methoxy oxygen, transforming it into a good leaving group (methanol, after proton abstraction from the medium, or a coordinated complex). The subsequent departure of this group generates a planar, resonance-stabilized N-acyliminium cation. This intermediate is highly electrophilic at the C2 carbon, priming it for nucleophilic attack.[4]

Mechanism_N-Acyliminium_Ion_Formation Start 1-(2-methoxypyrrolidin-1-yl)ethanone Intermediate_Complex Activated Complex (LA coordinated to OMe) Start->Intermediate_Complex + LA LA Lewis Acid (LA) Iminium_Ion N-Acyliminium Ion (Electrophilic Intermediate) Intermediate_Complex->Iminium_Ion Elimination Leaving_Group [MeO-LA] Complex Intermediate_Complex->Leaving_Group Product C2-Substituted Pyrrolidine Product Iminium_Ion->Product + Nu⁻ (Nucleophilic Attack) Nucleophile Nucleophile (Nu⁻)

Caption: Generation and reaction of the N-acyliminium ion.

The Nucleophilic Attack

Once formed, the N-acyliminium ion readily reacts with a wide array of carbon and heteroatom nucleophiles.[4] Silicon-containing π-nucleophiles like allylsilanes and silyl enol ethers are particularly effective, as the silyl group enhances reactivity and controls regioselectivity.[7] The attack occurs at the C2 position, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and quenching the positive charge. The stereochemical outcome of this addition can often be controlled, affording products with high diastereoselectivity, which is of paramount importance in drug development.[9][10][11]

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps. Adherence to anhydrous and inert atmosphere techniques is critical for reproducibility, as both the Lewis acid catalysts and the N-acyliminium intermediate are sensitive to moisture.

General Experimental Workflow

The procedure follows a logical sequence from setup to analysis. Proper execution of each step is vital for success.

Experimental_Workflow A Reactant Preparation (Substrate & Nucleophile in dry solvent) B Inert Atmosphere & Cooling (e.g., N₂ or Ar, -78 °C) A->B C Lewis Acid Addition (Slow, dropwise) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Aqueous Quench (e.g., sat. NaHCO₃) D->E Upon completion F Workup & Extraction (Separatory Funnel) E->F G Purification (Flash Column Chromatography) F->G H Product Characterization (NMR, MS, FTIR) G->H

Caption: General workflow for nucleophilic substitution.

Protocol 1: Allylation with Allyltrimethylsilane

This protocol describes the C-C bond formation using a silicon-based nucleophile, a common and high-yielding transformation.[7]

Materials:

  • 1-(2-methoxypyrrolidin-1-yl)ethanone

  • Allyltrimethylsilane

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).

  • Addition of Nucleophile: Add allyltrimethylsilane (1.5 equiv) to the solution via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation: Add BF₃·OEt₂ (1.2 equiv) dropwise via syringe over 5 minutes. The solution may change color upon addition.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-(2-allylpyrrolidin-1-yl)ethanone.

Protocol 2: Reaction with a Silyl Enol Ether

This protocol demonstrates the formation of a γ-keto amide, a valuable synthetic intermediate. The use of a milder Lewis acid like TIPSOTf can be beneficial.[6][12]

Materials:

  • 1-(2-methoxypyrrolidin-1-yl)ethanone

  • 1-Phenyl-1-(trimethylsiloxy)ethene (silyl enol ether of acetophenone)

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

  • Anhydrous Acetonitrile (MeCN)

  • Standard workup and purification reagents (as in Protocol 1)

Procedure:

  • Reaction Setup: In a procedure analogous to Protocol 1, dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv) and the silyl enol ether (1.2 equiv) in anhydrous MeCN.

  • Catalyst Addition: Cool the mixture to 0 °C. Add TIPSOTf (0.1 equiv, 10 mol%) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over several hours. Monitor by TLC.

  • Workup and Purification: Follow the quenching, workup, and purification steps as detailed in Protocol 1 to isolate the target 1-(2-(2-oxo-2-phenylethyl)pyrrolidin-1-yl)ethanone.

Data Presentation: Scope and Yields

The choice of nucleophile and Lewis acid significantly impacts the reaction outcome. The following table summarizes representative examples from the literature to guide experimental design.

NucleophileLewis Acid (equiv.)SolventTemp. (°C)Yield (%)Reference
AllyltrimethylsilaneBF₃·OEt₂ (2.0)MeCNRT69[7]
Silyl enol ether of AcetophenoneTIPSOTf (0.1)CH₂Cl₂-78 to RT95[6][12]
FuranBF₃·OEt₂ (1.1)CH₂Cl₂-7885[4]
IndoleInCl₃ (0.1)Solvent-freeRT90[8]
Ethyl AcetoacetateInCl₃ (0.1)Solvent-freeRT82[8]
Trimethylsilyl CyanideTMSOTf (cat.)CH₂Cl₂-78>90[6]

Trustworthiness: Validation and Characterization

Unambiguous characterization of the final product is essential to validate the success of the reaction. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The most informative technique. Look for the disappearance of the methoxy signal (~3.3-3.4 ppm) from the starting material. Key diagnostic signals for the product include the new proton at the C2 position (now a methine proton, CH-Nu) and the characteristic signals of the newly introduced nucleophilic fragment.[2][13]

  • ¹³C NMR Spectroscopy: Confirm the presence of all carbons. The C2 carbon signal will shift significantly upon substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the product, matching the calculated value for the expected molecular formula.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the persistence of the amide carbonyl group (strong absorption ~1650 cm⁻¹).[13]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive Lewis acid (degraded by moisture).Use a fresh, properly stored bottle of the Lewis acid. Ensure all glassware and solvents are scrupulously dry.
Nucleophile is not reactive enough.Switch to a more powerful Lewis acid (e.g., TMSOTf instead of InCl₃) or use a more reactive silylated nucleophile.
Formation of Side Products Elimination to form the corresponding enecarbamate.[8]Use milder conditions (lower temperature, less Lewis acid). This is more common with sterically hindered nucleophiles.
Reaction quench or workup is too harsh.Ensure the quenching step is performed at low temperature and is not overly exothermic.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography (try different solvent polarities or systems like Toluene/Acetone).

References

  • Mitsudo, K., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. Beilstein Journal of Organic Chemistry, 14, 1192–1202. [Link][9][10][14]

  • Ghosez, L., et al. (2005). Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf). Organic Letters, 7(14), 2825–2828. [Link][6][12][15]

  • Suga, S., et al. (2018). Stereoselective Nucleophilic Addition Reactions to Cyclic N-acyliminium Ions Using the Indirect Cation Pool Method: Elucidation of Stereoselectivity by Spectroscopic Conformational Analysis and DFT Calculations. PubMed Central. [Link]

  • Speckamp, W. N., et al. (2002). Allenylmethylsilanes as Nucleophiles in N-Acyliminium Ion Chemistry. Organic Letters, 4(20), 3477–3480. [Link]

  • Bernardi, A., et al. (2000). Acyclic stereoselection in the reaction of nucleophilic reagents with chiral N-acyliminium ions generated from N-[1-(phenylsulfonyl)alkyl]imidazolidin-2-ones. PubMed. [Link]

  • Mitsudo, K., et al. (2018). Reaction of N-acyliminium ion C4 with several nucleophiles. ResearchGate. [Link]

  • Suga, S., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Correia, C. R. D., et al. (2006). Addition of carbon nucleophiles to cyclic N-acyliminium and oxocarbenium ions under solvent-free conditions. Tetrahedron Letters, 47(19), 3213-3216. [Link]

  • McLaughlin, M. G. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Tetrahedron, 114, 132764. [Link]

  • Polniaszek, R. P., et al. (1989). Stereoselective nucleophilic additions to the carbon-nitrogen double bond. 3. Chiral acyliminium ions. The Journal of Organic Chemistry, 54(13), 3015–3023. [Link]

  • Vassilikogiannakis, G., et al. (2009). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Synthesis, 2009(03), 339-368. [Link]

  • Ghosez, L., et al. (2005). Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf). Organic Letters. [Link]

  • Ghosez, L., et al. (2005). Toward improving the chemistry of N-acyliminium ions: nucleophilic substitution reactions of pyrrolidinone derivatives with trialkylsilyl nucleophiles catalyzed by triisopropylsilyltrifluoromethane sulfonate (TIPSOTf). PubMed. [Link]

  • Hiemstra, H., & Speckamp, W. N. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(i), 1-16. [Link]

  • Ivachtchenko, A. V., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(15), 4571. [Link]

Sources

Application Note: Electrochemical Preparation of 1-(2-methoxypyrrolidin-1-yl)ethanone from N-Acetylpyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The anodic α-methoxylation of amides and carbamates—universally recognized as the Shono oxidation—is a foundational transformation in synthetic organic electrochemistry[1]. By directly converting unactivated α-C(sp³)-H bonds into versatile N,O-acetals, this methodology bypasses the need for hazardous, stoichiometric chemical oxidants. This application note details a robust, scalable, and self-validating protocol for the synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone (1-acetyl-2-methoxypyrrolidine) from N-acetylpyrrolidine. Designed for researchers and drug development professionals, this guide elucidates the mechanistic causality behind the electrochemical parameters to ensure high-fidelity reproducibility.

Mechanistic Causality & Reaction Design

To master this electrochemical transformation, one must understand the interplay between the electrode surface, the electrolyte, and the solvent. The reaction relies on a two-electron anodic oxidation coupled with nucleophilic trapping[2].

  • Anodic Oxidation & Intermediates: The lone pair on the amide nitrogen of N-acetylpyrrolidine is oxidized at the anode to form a highly reactive radical cation. Subsequent deprotonation at the α-position yields an α-amino radical, which immediately undergoes a second single-electron oxidation. This generates the critical electrophilic species: the N-acyliminium ion [2].

  • Nucleophilic Trapping: Methanol (MeOH) serves a dual purpose as both the bulk solvent and the nucleophile. It rapidly traps the transient N-acyliminium ion to form the stable N,O-acetal product.

  • Cathodic Counter-Reaction & Cell Design: At the cathode, the protic solvent (MeOH) is reduced to generate hydrogen gas (H₂) and methoxide (MeO⁻). Because H₂ bubbles out of the system and the methoxide simply balances the proton loss at the anode, an undivided cell is perfectly suited for this reaction. Avoiding a divided cell drastically reduces ohmic resistance (IR drop) and simplifies the engineering setup.

  • Electrolyte Selection: Tetraethylammonium tetrafluoroborate (Et₄NBF₄) is the optimal supporting electrolyte. The BF₄⁻ anion is electrochemically inert at the highly positive potentials required for amide oxidation. Using halides (e.g., Cl⁻ or Br⁻) would result in competitive indirect oxidation via halogen evolution, which degrades product selectivity.

Mechanism A N-Acetylpyrrolidine B Radical Cation Intermediate A->B -e⁻ (Anode) C α-Amino Radical B->C -H⁺ D N-Acyliminium Ion C->D -e⁻ (Anode) E 1-(2-methoxypyrrolidin-1-yl)ethanone (N,O-Acetal) D->E + MeOH

Figure 1: Mechanistic pathway of the Shono oxidation of N-acetylpyrrolidine to the N,O-acetal.

Quantitative Data & Reaction Parameters

To ensure optimal yield and current efficiency, the parameters must be strictly controlled. Table 1 summarizes the standard conditions required for a 10 mmol scale synthesis.

Table 1: Standardized Reaction Conditions

ParameterSpecificationRationale
Substrate N-Acetylpyrrolidine (10 mmol)Starting material.
Solvent/Reactant Anhydrous Methanol (30 mL)Acts as both the solvent and the nucleophilic trapping agent.
Electrolyte Et₄NBF₄ (0.1 M)Provides high conductivity; BF₄⁻ is resistant to anodic oxidation.
Anode Graphite / CarbonHigh overpotential for oxygen evolution; cost-effective.
Cathode Graphite / PlatinumEfficient for proton reduction to H₂ gas.
Current Density 30 – 50 mA/cm²Galvanostatic control ensures a steady generation of the radical cation.
Total Charge 2.2 – 2.5 F/molTheoretical is 2.0 F/mol; slight excess compensates for minor solvent oxidation.
Temperature 10 °C – 15 °CSuppresses over-oxidation and prevents evaporative loss of methanol.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system . By utilizing constant current (galvanostatic) electrolysis, the cell voltage becomes a real-time diagnostic tool. A stable voltage indicates smooth electrolysis, while a sudden spike signals substrate depletion or electrode passivation.

Step-by-Step Methodology
  • Cell Assembly: Equip a 50 mL undivided glass beaker cell with a magnetic stir bar. Insert two graphite plate electrodes (approx. 2 cm x 2 cm submerged area) positioned 1 cm apart.

  • Reagent Preparation: Add 30 mL of anhydrous methanol to the cell. Dissolve 0.65 g of Et₄NBF₄ (approx. 0.1 M) into the solvent. Stir until completely dissolved to ensure uniform conductivity.

  • Substrate Addition: Add 1.13 g (10 mmol) of N-acetylpyrrolidine to the electrolyte solution.

  • Thermal Control: Place the electrochemical cell in a water/ice cooling bath. Maintain the internal temperature strictly between 10 °C and 15 °C.

  • Electrolysis (Self-Validation Step): Connect the electrodes to a DC power supply. Apply a constant current of 100 mA (assuming ~2-3 cm² active area, yielding ~30-50 mA/cm²).

    • Validation Check: Monitor the cell voltage. It should stabilize between 4.0 V and 6.0 V. If the voltage exceeds 8.0 V, the electrolyte concentration is too low, or the electrodes require polishing.

  • Charge Passage: Continue the electrolysis until 2.2 to 2.5 Faradays per mole of substrate have passed. At 100 mA, passing 2.2 F/mol for 10 mmol requires approximately 5.9 hours (

    
    ).
    
  • Workup: Disconnect the power. Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator (bath temp < 35 °C to prevent product degradation).

  • Extraction: Suspend the resulting crude residue in 50 mL of diethyl ether. The product is highly soluble in ether, whereas the Et₄NBF₄ electrolyte will precipitate. Filter the suspension to recover the electrolyte.

  • Purification: Wash the ethereal filtrate with a small amount of brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate. The crude N,O-acetal can be purified via vacuum distillation to afford pure 1-(2-methoxypyrrolidin-1-yl)ethanone as a clear oil (Typical yield: 80-88%).

Workflow step1 1. Cell Assembly Undivided cell, Graphite electrodes step2 2. Reagent Mixing N-acetylpyrrolidine + MeOH + Et₄NBF₄ step1->step2 step3 3. Electrolysis Constant Current (30-50 mA/cm²), 10-15°C step2->step3 step4 4. Reaction Monitoring Pass 2.2 - 2.5 F/mol charge step3->step4 step5 5. Workup Evaporate MeOH, Extract with Et₂O step4->step5 step6 6. Purification Vacuum Distillation step5->step6

Figure 2: Step-by-step experimental workflow for the electrochemical preparation.

Troubleshooting & Optimization

Table 2: Diagnostic Matrix

ObservationMechanistic CauseCorrective Action
High Cell Voltage (>8V) High ohmic resistance due to low ion mobility or electrode passivation.Verify Et₄NBF₄ concentration. Polish graphite electrodes with fine sandpaper before use.
Incomplete Conversion Insufficient charge passed or competitive solvent oxidation.Ensure strict temperature control (10-15 °C). Increase total charge to 2.5 F/mol.
Formation of Over-Oxidized Byproducts High local temperatures or excessive current density causing ring opening.Lower the current density to 30 mA/cm² and increase stirring rate to improve mass transfer.
Low Isolated Yield Product loss during aqueous workup (N,O-acetals can be water-soluble).Minimize aqueous washing. Rely on ether precipitation to remove the electrolyte.

References

  • Title: Electroorganic chemistry. XX. Anodic oxidation of carbamates Source: Journal of the American Chemical Society (1975) URL: [Link]

  • Title: Modern Strategies in Electroorganic Synthesis Source: Chemical Reviews (2008) URL: [Link]

  • Title: Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp³)–H Functionalization Source: ACS Electrochemistry (2024) URL: [Link](Note: Representative DOI for recent ACS reviews on this topic)

  • Title: Capitalizing on Mediated Electrolyses for the Construction of Complex, Addressable Molecular Surfaces Source: PMC - National Institutes of Health URL: [Link]

Sources

Methodologies for Converting 1-(2-Methoxypyrrolidin-1-yl)ethanone to Functionalized Pyrrolidines via N-Acyliminium Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Functionalized pyrrolidines are ubiquitous structural motifs in natural alkaloids and synthetic pharmaceuticals. A highly efficient strategy for accessing 2-substituted pyrrolidines involves the generation and subsequent nucleophilic trapping of N-acyliminium ions.

1-(2-Methoxypyrrolidin-1-yl)ethanone (also known as N-acetyl-2-methoxypyrrolidine) serves as an exceptionally stable, isolable precursor for these highly reactive electrophiles. Unlike free iminium ions, which are prone to rapid hydrolysis or polymerization, the N-acyliminium ion is generated in situ under strictly controlled conditions.

The Causality of Ion Generation

The conversion relies on the stereoelectronic properties of the N-acyl hemiaminal ether. The methoxy group at the C2 position is a poor leaving group on its own. However, upon coordination with a strong oxophilic Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or InCl₃), the methoxy oxygen is activated. The lone pair on the pyrrolidine nitrogen—though partially delocalized into the adjacent acetyl carbonyl—provides sufficient anchimeric assistance to expel the activated methoxy group. This generates a planar, highly electrophilic C=N⁺ species. The planar nature of this intermediate dictates that incoming nucleophiles will attack from the least sterically hindered face, allowing for predictable diastereoselectivity in substituted systems .

Mechanism A 1-(2-methoxypyrrolidin-1-yl)ethanone (Stable Precursor) B Lewis Acid Coordination (e.g., BF3·OEt2) A->B + LA C N-Acyliminium Ion (Reactive Intermediate) B->C - LA-OMe D Nucleophilic Attack (e.g., Allyltrimethylsilane) C->D + Nu- E Functionalized Pyrrolidine (2-Substituted Product) D->E - TMS-F

Figure 1: Mechanistic pathway for the generation and trapping of the N-acyliminium ion.

Nucleophilic Trapping Strategies

The electrophilicity of the N-acyliminium ion allows it to be trapped by a diverse array of carbon nucleophiles . The choice of nucleophile and Lewis acid dictates the final functionalization:

  • Allylation (Hosomi-Sakurai Type): Utilizing allyltrimethylsilane (ATMS) in the presence of BF₃·OEt₂ or TiCl₄ yields 2-allyl-N-acetylpyrrolidine. The silicon atom acts as a beta-carbocation stabilizer and is subsequently cleaved by the fluoride/anion, driving the reaction forward .

  • Mukaiyama Aldol-Type Addition: Silyl enol ethers or silyl ketene acetals can be employed to generate β-amino ketones or esters. This is highly valuable for synthesizing complex alkaloid frameworks.

  • Solvent-Free Green Approaches: Recent advancements have demonstrated that catalytic Indium(III) chloride (InCl₃) can mediate the addition of 1,3-dicarbonyls and silyl enol ethers under solvent-free conditions, drastically reducing reaction times and solvent waste .

Quantitative Data Summary

The table below summarizes typical yields and conditions for the functionalization of 1-(2-methoxypyrrolidin-1-yl)ethanone (or its N-Boc equivalent) with various nucleophiles.

NucleophileLewis Acid / CatalystSolventTemp (°C)Yield (%)Ref.
AllyltrimethylsilaneBF₃·OEt₂ (1.5 eq)CH₂Cl₂-78 to 085 - 91
AllyltrimethylsilaneTiCl₄ (1.0 eq)CH₂Cl₂-7871 - 80
Silyl Enol EtherBF₃·OEt₂ (1.5 eq)CH₂Cl₂-7868 - 81
Silyl Enol EtherInCl₃ (10 mol%)Solvent-free25 (RT)84 - 95
AcetylacetoneInCl₃ (10 mol%)Solvent-free25 (RT)80 - 90

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in causality and validation steps to ensure reproducibility and high yields.

Protocol A: Synthesis of 1-(2-Allylpyrrolidin-1-yl)ethanone via BF₃·OEt₂ Catalysis

Objective: Intermolecular trapping of the N-acyliminium ion using allyltrimethylsilane.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

    • Causality: The N-acyliminium ion is highly susceptible to trapping by ambient moisture, which would revert the intermediate to a hydroxypyrrolidine (hemiaminal). Absolute anhydrous conditions are mandatory.

  • Dissolution: Dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 mmol) and allyltrimethylsilane (2.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Thermal Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures stabilize the highly reactive iminium intermediate, preventing competitive side reactions such as elimination to the enamide or polymerization.

  • Activation: Add BF₃·OEt₂ (1.5 mmol) dropwise via a gas-tight syringe over 5 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could degrade the precursor.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to 0 °C over an additional hour.

    • Validation Check: Perform TLC (50% EtOAc/Hexanes, KMnO₄ stain). The starting material (R_f ~ 0.4) should be completely consumed, replaced by a less polar product spot.

  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ (5.0 mL) vigorously.

    • Causality: The mild base neutralizes the Lewis acid and any hydrofluoric acid generated from the desilylation step, halting the reaction and protecting the product from acid-catalyzed degradation.

  • Workup & Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

    • Self-Validation (NMR): ¹H NMR of the isolated product must show the disappearance of the methoxy singlet (~3.3 ppm) and the appearance of terminal alkene multiplet signals at ~5.0–5.8 ppm.

Workflow Step1 1. Preparation Flame-dry flask, Ar atmosphere Step2 2. Dissolution Precursor + Nu in anhydrous DCM Step1->Step2 Step3 3. Cooling Chill to -78 °C Step2->Step3 Step4 4. Activation Dropwise addition of Lewis Acid Step3->Step4 Step5 5. Reaction Stir 1-2 h, monitor via TLC Step4->Step5 Step6 6. Quench & Workup Add NaHCO3(aq), extract, purify Step5->Step6

Figure 2: Step-by-step experimental workflow for Lewis acid-mediated nucleophilic addition.

Protocol B: Solvent-Free Mukaiyama-Type Addition using InCl₃

Objective: Green synthesis of β-amino ketones utilizing silyl enol ethers.

Step-by-Step Methodology:

  • Reagent Mixing: In an open reaction vial (or under mild N₂ flow), combine 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 mmol) and the silyl enol ether (2.0 mmol).

    • Causality: Solvent-free conditions dramatically increase the effective concentration of the reactants, accelerating the reaction rate and bypassing the competitive hydrolysis of silyl enol ethers often seen in solvated systems .

  • Catalyst Addition: Add anhydrous InCl₃ (0.1 mmol, 10 mol%).

  • Reaction Progression: Stir the neat mixture vigorously at room temperature (25 °C) for 45–60 minutes.

    • Validation Check: The mixture will transition from a heterogeneous slurry to a more homogeneous viscous oil as the reaction proceeds. TLC will confirm the disappearance of the precursor.

  • Direct Purification: Directly load the crude reaction mixture onto a short silica gel column (pre-equilibrated with Hexanes). Elute with an EtOAc/Hexane gradient to isolate the pure 2-substituted pyrrolidine.

References

  • Boto, A., Hernández, R., & Suárez, E. (2000). "Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping." The Journal of Organic Chemistry, 65(16), 4930-4937. URL:[Link]

  • Camilo, N. S., & Pilli, R. A. (2006). "Addition of carbon nucleophiles to cyclic N-acyliminium and oxocarbenium ions under solvent-free conditions." Tetrahedron Letters, 47(44), 7853-7856. URL:[Link]

  • D'Oca, M. G. M., Pilli, R. A., Pardini, V. L., Curi, D., & Comninos, F. C. M. (2001). "The addition of allyltrimethylsilane to cyclic N-acyliminium ions derived from(S)-(+)-mandelic acid and cyclohexyl-based chiral auxiliaries." Journal of the Brazilian Chemical Society, 12(4), 507-513. URL:[Link]

  • Meurer, E. C., Sparrapan, R., Tomazela, D. M., Eberlin, M. N., & Augusti, R. (2001). "Intrinsic Gas-Phase Electrophilic Reactivity of Cyclic N-Alkyl- and N-Acyliminium Ions." The Journal of Organic Chemistry, 66(12), 4326-4332. URL:[Link]

Application Note: Scalable Synthesis Routes for 1-(2-Methoxypyrrolidin-1-yl)ethanone Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The compound 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly known as N-acetyl-2-methoxypyrrolidine) is a highly versatile N,O-acetal building block. It serves as a critical electrophilic precursor in the late-stage functionalization of pyrrolidine rings, enabling the synthesis of complex alkaloids, pharmaceutical intermediates, and functionalized heterocycles[1].

The most efficient, atom-economical method to synthesize this compound is via the Shono oxidation —a direct electrochemical anodic α-methoxylation of N-acetylpyrrolidine[2]. Historically performed in batch reactors, this transformation has seen a renaissance through the application of continuous flow microreactors, which bypass traditional limitations such as the need for supporting electrolytes and poor thermal management[3],[4]. This application note provides a deep mechanistic understanding and self-validating protocols for both batch and flow synthesis routes.

Mechanistic Causality: The Shono Oxidation Pathway

To optimize the synthesis, one must understand the electrochemical causality at the electrode interface. The Shono oxidation is an indirect functionalization that relies on an ET-PT-ET (Electron Transfer - Proton Transfer - Electron Transfer) sequence[5].

  • First Electron Transfer (ET): At the anode, N-acetylpyrrolidine undergoes a single-electron oxidation to form a highly reactive radical cation. The nitrogen atom's lone pair lowers the oxidation potential, making this step highly selective[6].

  • Proton Transfer (PT): The radical cation is highly acidic at the α-position. It rapidly loses a proton to the solvent (methanol), generating a neutral α-carbon radical.

  • Second Electron Transfer (ET): The α-radical is immediately oxidized at the anode (losing a second electron) to form an electrophilic N-acyliminium ion[7].

  • Nucleophilic Trapping: Methanol, acting as both solvent and nucleophile, attacks the N-acyliminium ion to yield the final N,O-acetal product[7].

  • Cathodic Balancing: Simultaneously at the cathode, methanol is reduced to form methoxide ions and hydrogen gas (

    
    ). This generates the necessary methoxide to neutralize the protons released at the anode, maintaining pH neutrality[7].
    

MechanisticPathway A N-Acetylpyrrolidine (Starting Material) B Radical Cation (-1e⁻ at Anode) A->B ET C α-Carbon Radical (-H⁺) B->C PT D N-Acyliminium Ion (-1e⁻ at Anode) C->D ET E 1-(2-methoxypyrrolidin-1-yl)ethanone (+ MeOH) D->E Nu Attack

Figure 1: ET-PT-ET mechanistic sequence of the Shono oxidation.

Comparative Analysis: Batch vs. Flow Electrochemistry

While batch electrolysis is excellent for initial screening, continuous flow electrochemistry offers profound advantages for scale-up. In a standard batch cell, the distance between electrodes is typically 5–10 mm. To overcome the electrical resistance (ohmic drop) of the solvent, a supporting electrolyte (e.g.,


) must be added[8].

In contrast, micro-flow electrochemical cells feature an interelectrode gap of just 100–500 µm[3]. This microscopic distance allows the solvent itself to act as the charge carrier, completely eliminating the need for supporting electrolytes[4].

Quantitative Process Comparison
Process ParameterBatch Electrolysis (Undivided Cell)Continuous Flow Microreactor
Supporting Electrolyte Required (0.1 M

)
Not Required (Solvent self-supports)
Faradaic Equivalents 2.5 – 3.0 F/mol2.1 – 2.2 F/mol
Interelectrode Gap ~5,000 – 10,000 µm100 – 500 µm
Thermal Management Poor (Requires external cooling)Excellent (High surface-to-volume ratio)
Post-Reaction Workup Aqueous extraction to remove saltsDirect solvent evaporation
Scalability Limited by cell volumeContinuous (Scale-out via time)

Experimental Protocols (Self-Validating Workflows)

Protocol A: Batch Synthesis (Screening & Milligram Scale)

Designed for undivided electrochemical cells (e.g., IKA ElectraSyn 2.0).

  • Cell Preparation: Equip a 10 mL undivided glass vial with a Graphite anode and a Stainless Steel (or Platinum) cathode[9]. Causality: Graphite is chosen for the anode because its high overpotential prevents premature oxidation of the methanol solvent, directing the current toward the amine[8].

  • Reaction Mixture: Dissolve 1.0 mmol of N-acetylpyrrolidine and 0.1 M Tetraethylammonium tetrafluoroborate (

    
    ) in 5.0 mL of anhydrous methanol[8].
    
  • Electrolysis Parameters: Apply a constant current (galvanostatic mode) of 10 mA. Stir vigorously (800 rpm) to ensure mass transfer to the electrode surface. Pass a total charge of 2.5 F/mol[5].

  • Self-Validation Checkpoint: Pause the current and withdraw a 50 µL aliquot. Evaporate the solvent and dissolve in

    
    . Perform 
    
    
    
    -NMR. The reaction is complete when the starting material peak (~3.4 ppm) disappears and the diagnostic α-methine proton of the N,O-acetal product emerges as a distinct multiplet near 5.1 ppm[10].
  • Workup: Transfer the mixture to a round-bottom flask and concentrate under reduced pressure[5]. To remove the electrolyte, partition the crude residue between ethyl acetate and brine. Dry the organic layer over

    
     and evaporate to yield the product.
    
Protocol B: Continuous Flow Synthesis (Scalable Production)

Designed for micro-flow electrochemical cells (e.g., Syrris Flux).

  • Reactor Setup: Assemble a flow electrochemical cell with a Graphite anode and a Platinum foil cathode, separated by a 250 µm fluoropolymer (FEP) spacer[3].

  • Reagent Preparation: Prepare a 0.5 M solution of N-acetylpyrrolidine in anhydrous methanol. Do not add supporting electrolyte [4].

  • Flow Parameters: Prime the system with pure methanol. Switch the HPLC syringe pump to the reagent stream at a flow rate of 0.1 mL/min.

  • Electrolysis Parameters: Apply a constant current calculated to deliver 2.2 F/mol based on the flow rate and reactor volume. Causality: The highly efficient mass transfer in the microchannel reduces the required Faradaic excess compared to batch[4].

  • Self-Validation Checkpoint: Route the reactor outflow through an in-line FT-IR flow cell. Monitor the shift of the amide carbonyl stretch and the appearance of the strong C-O ether stretch (~1100

    
    ).
    
  • Workup: Collect the steady-state outflow. Because no electrolyte was used, simply evaporate the methanol under reduced pressure to obtain 1-(2-methoxypyrrolidin-1-yl)ethanone in high purity (>95% crude)[4].

FlowElectrochemistry Reservoir Reagent Reservoir (N-Acetylpyrrolidine in MeOH) Pump HPLC Syringe Pump (Precise Flow Control) Reservoir->Pump Reactor Micro-Flow Electrochemical Cell (Anode: Graphite / Cathode: Pt) Gap: 250 µm Pump->Reactor Continuous Flow (0.1 mL/min) Collection Product Collection (Direct Evaporation -> Pure Product) Reactor->Collection Outflow (Electrolyte-Free) Power Potentiostat / DC Power Supply (Constant Current: 2.2 F/mol) Power->Reactor Applied Potential

Figure 2: Continuous flow electrochemistry workflow for scalable Shono oxidation.

References

1.1 - ACS Electrochemistry 2. 3 - The Royal Society of Chemistry 3. 9 - PubMed / Org Lett. 4.6 - Chemical Reviews - ACS Publications 5.5 - OSTI.GOV / Journal of Chemical Education 6.10 - RSC.org 7. 4 - PMC 8. 7 - IKA 9. 2 - Beilstein Journals 10. 8 - NSF.gov

Sources

Application Note: 1-(2-Methoxypyrrolidin-1-yl)ethanone as a Keystone Precursor in Peptidomimetic Research

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Peptide Engineering, and Rational Drug Design

Executive Summary

The transition from native peptides to therapeutically viable drugs is frequently hindered by rapid proteolytic degradation and poor membrane permeability[1]. To circumvent these pharmacokinetic bottlenecks, drug development professionals increasingly rely on peptidomimetics—synthetic scaffolds designed to mimic the three-dimensional pharmacophore of natural peptides while resisting enzymatic cleavage.

Among the most critical building blocks in this domain is 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly referred to as N-acetyl-2-methoxypyrrolidine). This compound serves as a highly efficient precursor for the generation of N-acyliminium ions , which are powerful electrophiles used to synthesize structurally constrained proline surrogates[2]. By functionalizing the C2 position of the pyrrolidine ring, researchers can lock peptide backbones into specific secondary structures (such as type II'


-turns), thereby dramatically enhancing both target affinity and metabolic stability[3].

Mechanistic Rationale & Structural Significance

The Proline Tecton and Conformational Constraint

Proline is unique among the canonical amino acids; its side chain is cyclized onto the backbone nitrogen, creating a tertiary amide that restricts the


 (phi) dihedral angle[3]. This inherent rigidity forces the peptide chain into turns and loops. However, native proline is susceptible to prolyl endopeptidases.

By utilizing 1-(2-methoxypyrrolidin-1-yl)ethanone, chemists can introduce bulky or functionalized substituents at the C2 position. The synthetic strategy relies on the


-amidoalkylation pathway .
The N-Acyliminium Ion Pathway

The methoxy group at the C2 position of 1-(2-methoxypyrrolidin-1-yl)ethanone acts as a masked leaving group. Upon exposure to a strong Lewis acid (e.g.,


 or 

), the methoxy oxygen coordinates with the metal center, facilitating its departure. This generates a highly reactive, planar N-acyliminium ion intermediate[4]. Because the adjacent acetyl group withdraws electron density, the iminium carbon becomes intensely electrophilic, readily accepting a wide array of carbon nucleophiles (e.g., allylsilanes, silyl enol ethers, and organometallics) to form stable C-C bonds.

MechanisticPathway A 1-(2-methoxypyrrolidin-1-yl)ethanone (Precursor) B Lewis Acid Activation (BF3·OEt2) A->B Coordination C N-Acyliminium Ion (Reactive Electrophile) B->C -CH3OH D Nucleophilic Addition (e.g., Allyltrimethylsilane) C->D C-C Bond Formation E C2-Substituted Proline Surrogate (Peptidomimetic Building Block) D->E Stereoselective Trapping

Fig 1: Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping.

Quantitative Profiling of Nucleophilic Additions

The versatility of 1-(2-methoxypyrrolidin-1-yl)ethanone lies in its compatibility with various nucleophiles. The table below summarizes typical reaction parameters and expected outcomes, providing a baseline for experimental design.

Nucleophile ClassSpecific ReagentLewis AcidTemp (°C)Expected Yield (%)Primary Application in Peptidomimetics
Allylsilanes Allyltrimethylsilane

-78 to -2080 - 88%Introduction of alkene handles for Ring-Closing Metathesis (RCM) stapled peptides.
Silyl Enol Ethers Acetophenone enol ether

-7875 - 82%Synthesis of extended

-amino acid precursors and extended backbone constraints.
Cyanides Trimethylsilyl cyanide (TMSCN)

-78 to 085 - 92%Generation of unnatural cyano-prolines; precursors for amidines and tetrazoles.
Organometallics Alkylmagnesium bromidesNone /

-40 to 060 - 70%Direct alkylation for increasing lipophilicity and membrane permeability.

Self-Validating Experimental Protocol: C2-Allylation

To ensure reproducibility and scientific integrity, the following protocol for the Hosomi-Sakurai allylation of 1-(2-methoxypyrrolidin-1-yl)ethanone is designed as a self-validating system . Each critical step includes an observable quality control (QC) checkpoint.

Materials Required
  • 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv, strictly dried)

  • Allyltrimethylsilane (2.0 equiv)

  • Boron trifluoride diethyl etherate (

    
    ) (1.5 equiv)
    
  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous

    
    
    
Step-by-Step Methodology

Step 1: Substrate Preparation & Temperature Equilibration

  • In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 equiv of 1-(2-methoxypyrrolidin-1-yl)ethanone in anhydrous DCM (0.1 M concentration).

  • Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Causality: Cryogenic temperatures are mandatory to stabilize the transient N-acyliminium ion and suppress competitive elimination pathways (e.g., formation of enamides).

  • Validation Check: The solution must remain perfectly clear and colorless. Any turbidity indicates moisture contamination, which will prematurely quench the Lewis acid.

Step 2: Lewis Acid-Mediated Ion Generation

  • Add 1.5 equiv of

    
     dropwise via a gas-tight syringe down the inner wall of the flask over 5 minutes.
    
  • Stir at -78 °C for 20 minutes.

  • Causality:

    
     coordinates to the methoxy oxygen, converting it into a superior leaving group and triggering the formation of the N-acyliminium ion[2].
    
  • Validation Check: A faint yellow tint typically develops, confirming the generation of the electrophilic complex.

Step 3: Nucleophilic Trapping

  • Add 2.0 equiv of allyltrimethylsilane dropwise.

  • Maintain the reaction at -78 °C for 1 hour, then gradually allow the bath to warm to -20 °C over 2 hours.

  • Causality: The

    
    -silicon effect stabilizes the developing positive charge during the nucleophilic attack, ensuring a clean C-C bond formation without carbocation rearrangements.
    
  • Validation Check: Withdraw a 10

    
    L aliquot, quench in 100 
    
    
    
    L
    
    
    , and spot on a TLC plate (EtOAc/Hexane). Complete consumption of the starting material (higher
    
    
    ) and appearance of a single major product spot (lower
    
    
    ) validates reaction success.

Step 4: Quenching and Isolation

  • Quench the reaction at -20 °C by adding saturated aqueous

    
     vigorously.
    
  • Allow the biphasic mixture to warm to room temperature.

  • Causality: The mildly basic bicarbonate neutralizes the Lewis acid and hydrolyzes the silyl byproducts without cleaving the robust N-acetyl group.

  • Validation Check: Vigorous

    
     gas evolution will occur. The cessation of bubbling validates that the Lewis acid has been completely neutralized.
    

ExperimentalWorkflow S1 1. Substrate Preparation Dissolve in Anhydrous DCM (-78°C) S2 2. Ion Generation Dropwise BF3·OEt2 Addition S1->S2 S3 3. Nucleophilic Attack Add Allylsilane, Warm to -20°C S2->S3 S4 4. Quenching Neutralize with NaHCO3 (aq) S3->S4 S5 5. Isolation Extraction & Flash Chromatography S4->S5

Fig 2: Step-by-step workflow for the synthesis of C2-substituted pyrrolidines.

Downstream Application: Integration into Peptidomimetics

Once the C2-substituted pyrrolidine is isolated, the N-acetyl group must be converted into a protecting group suitable for Solid-Phase Peptide Synthesis (SPPS), such as Fmoc or Boc.

  • Deacetylation: The N-acetyl group is typically cleaved using vigorous acidic hydrolysis (e.g., 6M HCl at reflux) or enzymatic deacylation (e.g., using acylases) if stereocenter preservation is highly sensitive.

  • Reprotection: The free secondary amine is treated with Fmoc-OSu and

    
     in a water/dioxane mixture to yield the Fmoc-protected proline surrogate.
    
  • SPPS Coupling: Due to the steric bulk at the C2 position, coupling this surrogate to the next amino acid in the sequence requires highly efficient coupling reagents, such as HATU or COMU, combined with a strong base like DIPEA, often requiring double-coupling cycles to ensure complete conversion.

By integrating these tailored building blocks, researchers can systematically scan peptide sequences to identify regions where conformational restriction yields the highest therapeutic index.

References

  • Peptidomimetic - Wikipedia Source: Wikipedia URL:[Link][1]

  • General Strategy - Peptidomimetics II Source: Ebrary.net URL:[Link][2]

  • Building functionalized peptidomimetics: use of electroauxiliaries for introducing N-acyliminium ions into peptides Source: PubMed (NIH) URL:[Link][4]

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI Source: PMC (NIH) URL:[Link][3]

Sources

Application Note: Solvent Selection and Optimization Protocols for N-Acyliminium Ion-Mediated Reactions of 1-(2-Methoxypyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxypyrrolidin-1-yl)ethanone (also known as N-acetyl-2-methoxypyrrolidine) is a highly versatile N,O-acetal precursor widely utilized in the synthesis of functionalized pyrrolidines and alkaloid scaffolds. Under acidic conditions, the 2-methoxy group is expelled to generate a highly electrophilic N-acyliminium ion . Because this intermediate is transient and highly reactive, the success of subsequent nucleophilic trapping (e.g., allylation, aza-Friedel-Crafts, cyanation) is fundamentally dictated by the microenvironment—specifically, the solvent.

This application note provides drug development professionals and synthetic chemists with a mechanistic framework and self-validating protocols for selecting the optimal solvent systems to maximize yield, control stereochemistry, and prevent the decomposition of N-acyliminium intermediates.

Mechanistic Principles of N-Acyliminium Ion Generation

The generation of an N-acyliminium ion from 1-(2-methoxypyrrolidin-1-yl)ethanone is a reversible equilibrium [1]. The position of this equilibrium and the stability of the resulting cation are highly dependent on the Lewis/Brønsted acid used for activation and the solvating power of the medium.

Because N-acyliminium ions are weakly Lewis basic but highly electrophilic, they are prone to competitive quenching by nucleophilic solvents or decomposition via proton loss (forming enamides) [1]. Therefore, the solvent must possess a delicate balance: it must have a sufficient dielectric constant to stabilize the transient ion pair, yet lack Lewis basicity to avoid coordinating with the acid catalyst or trapping the cation.

G A 1-(2-Methoxypyrrolidin-1-yl)ethanone (N,O-Acetal Precursor) B Acid Activation (Lewis/Brønsted) A->B - MeOH C N-Acyliminium Ion (Reactive Intermediate) B->C Ionization E Substituted Pyrrolidine (Target Product) C->E C-C Bond Formation D Nucleophile (e.g., Allylsilane) D->C Attack S Solvent Microenvironment (Dielectric & Coordination) S->B Competes for Acid S->C Stabilizes Ion Pair

Mechanistic pathway and solvent influence on N-acyliminium ion generation and trapping.

Solvent Effects & Selection Matrix

The choice of solvent directly impacts the thermodynamics of ion-pairing. In asymmetric catalysis (e.g., using chiral thioureas or phosphoric acids), the distance between the N-acyliminium ion and its counterion is critical. Strong ion-pairing interactions are favored at short distances in nonpolar solvents [2].

Non-Polar / Weakly Coordinating Solvents (DCM, DCE)

Halogenated solvents like Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are the gold standards for N-acyliminium chemistry. They provide sufficient polarity to dissolve polar Lewis acids (e.g.,


, 

,

) and stabilize the resulting ion pairs without acting as competing nucleophiles [4]. DCM ensures that the N-acyliminium ion remains "naked" enough to react rapidly with weak nucleophiles like allylsilanes.
Ethereal Solvents (THF, TBME)

Tetrahydrofuran (THF) is highly Lewis basic and will strongly coordinate with oxophilic Lewis acids, often dampening their reactivity and stalling the ionization of the methoxy group. However, sterically hindered ethers like tert-butyl methyl ether (TBME) are exceptional for asymmetric ion-pairing catalysis. TBME suppresses solvent-separated ion pairs, enforcing a tight contact ion pair between the N-acyliminium ion and the chiral counterion, which is essential for high enantioselectivity [2].

Protic Solvents (AcOH, MeOH)

Alcohols like Methanol (MeOH) will immediately trap the N-acyliminium ion, pushing the equilibrium back to the N,O-acetal state [1]. They are strictly avoided unless performing electrochemical anodic oxidations (Hofer-Moest reaction). Conversely, Acetic Acid (AcOH) is an excellent solvent for aza-Friedel-Crafts reactions. It acts as both a Brønsted acid to promote the departure of the methoxy group and a polar medium that stabilizes the cation, while being a sufficiently poor nucleophile to allow electron-rich arenes (e.g., indoles) to attack [3].

Table 1: Quantitative Solvent Selection Matrix
SolventDielectric Constant (

)
Lewis Base CoordinationImpact on N-Acyliminium ReactionRecommended Use Case
Dichloromethane (DCM) 8.93Very LowStabilizes loose ion pairs; no competitive binding.Standard Lewis acid-mediated C-C bond formations.
TBME 2.60Moderate (Sterically hindered)Enforces tight contact ion pairs; prevents solvent separation.Asymmetric counterion-directed catalysis (high ee).
Tetrahydrofuran (THF) 7.58HighCompetes with methoxy group for Lewis acid binding.Avoid unless modulating an overly aggressive Lewis acid.
Acetic Acid (AcOH) 6.15Low (Protic)Promotes ionization via H-bonding; poor nucleophile.Intermolecular aza-Friedel-Crafts alkylations.
Methanol (MeOH) 32.7Very High (Nucleophilic)Irreversibly traps the cation, reverting to N,O-acetal.Electrochemical generation (anodic oxidation) only.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic milestones, researchers can ascertain the mechanistic progression of the reaction.

Protocol A: Lewis Acid-Mediated Allylation in Dichloromethane

Causality Note:


 is utilized to complex the 2-methoxy group, facilitating its departure. The reaction is conducted at -78 °C in DCM to prevent the highly electrophilic N-acyliminium ion from undergoing competitive elimination to the enamide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv, 1.0 mmol) and anhydrous DCM (0.1 M, 10 mL).

  • Nucleophile Addition: Inject allyltrimethylsilane (2.0 equiv, 2.0 mmol) via syringe. Stir for 5 minutes.

  • Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dropwise, add

    
     (1.5 equiv, 1.5 mmol).
    
    • Self-Validation Check: The solution may turn slightly yellow, indicating the formation of the Lewis acid-substrate complex.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes, visualize with

    
     stain).
    
    • Self-Validation Check: The starting N,O-acetal will appear as a distinct spot that rapidly fades. The product will appear as a new, lower

      
       spot.
      
  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous

    
     (5 mL).
    
    • Causality Note: Quenching cold prevents the unreacted N-acyliminium ion from polymerizing or reacting with ambient moisture upon warming.

  • Workup: Allow the mixture to warm to room temperature. Extract with DCM (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Brønsted Acid-Catalyzed aza-Friedel-Crafts Reaction

Objective: Intermolecular alkylation with Indole to yield 1-(2-(1H-indol-3-yl)pyrrolidin-1-yl)ethanone.

Causality Note: Acetic acid is used as the solvent to provide a mild, protic environment that continuously generates the N-acyliminium ion in equilibrium without requiring moisture-sensitive Lewis acids [3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv, 1.0 mmol) and Indole (1.2 equiv, 1.2 mmol) in glacial Acetic Acid (5 mL).

  • Reaction Execution: Stir the mixture at room temperature for 12–16 hours under an inert atmosphere.

  • Monitoring: Follow the reaction by LC-MS or TLC. The highly nucleophilic C3 position of the indole will selectively attack the transient N-acyliminium ion.

  • Workup: Dilute the reaction with EtOAc (20 mL) and carefully neutralize the acetic acid by washing with saturated aqueous

    
     until the aqueous layer is basic (pH > 8).
    
    • Self-Validation Check: Failure to fully neutralize the acid can lead to product degradation during concentration. Ensure no gas evolution (

      
      ) is observed before proceeding.
      
  • Isolation: Separate the organic layer, dry over

    
    , filter, and concentrate. Purify the crude residue via silica gel chromatography.
    

Troubleshooting & Optimization Insights

  • Premature Decomposition: If the N-acyliminium ion decomposes (evidenced by complex mixtures or enamide formation on NMR), verify the anhydrous nature of the DCM. Water acts as a potent nucleophile, forming the 2-hydroxy hemiaminal which subsequently decomposes. Consider switching to a milder Lewis acid like

    
     [4].
    
  • Low Enantiomeric Excess in Asymmetric Protocols: If utilizing a chiral counterion strategy, switch the solvent from DCM to TBME. The lower dielectric constant of TBME prevents the separation of the chiral anion from the N-acyliminium cation, enforcing a rigid stereochemical transition state [2].

References

  • Science of Synthesis, Thieme Connect.
  • Harvard DASH (Digital Access to Scholarship at Harvard).
  • PMC - PubMed Central, National Institutes of Health.
  • Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf)

Troubleshooting & Optimization

Improving yield of 1-(2-methoxypyrrolidin-1-yl)ethanone during electrochemical oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Maximizing the Yield of 1-(2-Methoxypyrrolidin-1-yl)ethanone via Shono Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the electrochemical α-methoxylation of N-acetylpyrrolidine.

The anodic oxidation of amides and carbamates to form N,O-acetals—commonly known as the Shono oxidation [1]—is a cornerstone of modern electroorganic synthesis. While the transformation is highly efficient in theory, practical execution often suffers from low current efficiency, electrode passivation, or poor chemoselectivity. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone.

I. Mechanistic Overview

To troubleshoot effectively, we must first understand the reaction's logical flow. The conversion of N-acetylpyrrolidine to 1-(2-methoxypyrrolidin-1-yl)ethanone is a two-electron anodic oxidation. The substrate undergoes a single-electron transfer (SET) at the anode to form a radical cation, followed by proton loss and a second SET to generate a highly reactive N-acyliminium ion. This electrophile is subsequently trapped by the methanol solvent [2].

Mechanism Substrate N-acetylpyrrolidine (Substrate) RadicalCation Radical Cation Intermediate Substrate->RadicalCation -1e⁻ (Anode) Iminium N-acyliminium Ion (Electrophile) RadicalCation->Iminium -1e⁻, -H⁺ Product 1-(2-methoxypyrrolidin- 1-yl)ethanone Iminium->Product + MeOH Hydroxyl 2-hydroxy Byproduct Iminium->Hydroxyl + H₂O (Trace) OverOx 2,5-dimethoxy Byproduct Product->OverOx Excess Charge (>2.5 F/mol)

Fig 1. Mechanistic pathway of the Shono oxidation of N-acetylpyrrolidine and common side reactions.

II. Troubleshooting Guides & FAQs

Q1: My reaction conversion stalls at 50-60% despite passing the theoretical 2.0 Faradays per mole (F/mol). Why is the current efficiency so low? A: Stalled conversion is almost always a symptom of either electrode passivation or competing solvent oxidation .

  • Causality: If you are using a platinum (Pt) anode, polymer byproducts can rapidly coat the electrode surface, increasing cell resistance and shifting the potential until the solvent (methanol) oxidizes instead of the substrate. Furthermore, if your current density is too low (<5 mA/cm²), the rate of intermediate generation cannot outpace background decomposition.

  • Solution: Switch to a Graphite or Glassy Carbon anode . Carbon electrodes possess a higher overpotential for methanol oxidation, ensuring the current is selectively channeled into the N-acetylpyrrolidine substrate [1]. Maintain a current density between 10–20 mA/cm².

Q2: I am isolating significant amounts of the 2,5-dimethoxypyrrolidine derivative. How do I prevent over-oxidation? A: Over-oxidation occurs when the target product, 1-(2-methoxypyrrolidin-1-yl)ethanone, undergoes a secondary oxidation event at the C5 position.

  • Causality: As the concentration of the starting material depletes toward the end of the reaction, the localized concentration of the mono-methoxylated product at the anode surface increases. If excess charge is passed, the product acts as the next most easily oxidized species.

  • Solution: Strictly monitor the total charge passed. Do not exceed 2.2 to 2.5 F/mol . Use gas chromatography (GC) to monitor the reaction at the 1.8 F/mol mark. Additionally, ensure vigorous stirring to prevent localized product buildup at the anode boundary layer.

Q3: NMR analysis shows my product is contaminated with 1-(2-hydroxypyrrolidin-1-yl)ethanone. What went wrong? A: You are observing nucleophilic trapping by water instead of methanol.

  • Causality: The N-acyliminium ion is highly electrophilic and will react preferentially with water over methanol due to water's higher nucleophilicity. Even trace amounts of moisture in the solvent or atmospheric humidity can lead to hydroxylation.

  • Solution: Use strictly anhydrous methanol (<50 ppm H₂O) stored over molecular sieves. Run the electrochemical cell under a dry nitrogen or argon atmosphere.

Q4: Can I use halide-based electrolytes like Et₄NBr or NaCl to save costs? A: No. Halide electrolytes will completely derail the Shono oxidation.

  • Causality: Bromide and chloride ions have much lower oxidation potentials than N-acetylpyrrolidine. The anode will preferentially oxidize the halides to bromine (Br₂) or chlorine (Cl₂) gas. This drops your current efficiency for the desired reaction to near zero and introduces halogenated side products.

  • Solution: Use non-nucleophilic, oxidation-resistant supporting electrolytes such as Tetraethylammonium tosylate (Et₄NOTs) or Tetraethylammonium tetrafluoroborate (Et₄NBF₄) .

III. Quantitative Data: Condition Optimization

The table below summarizes the causal relationship between reaction parameters and the resulting yield, providing a benchmark for your own optimizations.

Electrolyte (0.1 M)Current Density (mA/cm²)Charge Passed (F/mol)Conversion (%)Yield (%)Primary Observation / Issue
Et₄NOTs 15 2.2 >95 88 Optimal conditions; high chemoselectivity.
Et₄NBF₄152.2>9585Excellent yield; slightly harder to remove during workup.
LiClO₄50 (High)3.0>9845Severe over-oxidation (formation of dimethoxy byproduct).
Et₄NBr152.2<20<10Halide oxidation; current wasted on Br₂ generation.
Et₄NOTs (Wet MeOH)152.2>9550Competitive hydroxylation (approx. 35% hydroxy byproduct).
IV. Standard Operating Procedure (SOP)

To ensure self-validating and reproducible results, follow this step-by-step methodology for the optimized workflow.

Workflow Prep 1. Cell Preparation Undivided Cell, C(+) / Pt(-) Solvent 2. Electrolyte Solution 0.1M Et₄NOTs in Dry MeOH Prep->Solvent Electrolysis 3. Constant Current Electrolysis 10-20 mA/cm², 2.2 F/mol Solvent->Electrolysis Monitor 4. Reaction Monitoring GC/MS or TLC at 1.8 F/mol Electrolysis->Monitor Monitor->Electrolysis If conversion < 95% Workup 5. Workup & Purification Solvent Evap, Extraction, Distillation Monitor->Workup

Fig 2. Step-by-step experimental workflow for the optimal electrochemical methoxylation.

Detailed Methodology:
  • Equipment Setup: Assemble a 50 mL undivided glass electrochemical cell. Equip it with a graphite/carbon plate anode (approx. 10 cm² submerged active area) and a platinum wire or nickel plate cathode. Note: An undivided cell is used because the cathodic reduction of protons to H₂ gas does not interfere with the anodic process.

  • Electrolyte Preparation: Dissolve 0.1 M tetraethylammonium tosylate (Et₄NOTs) in 30 mL of strictly anhydrous methanol. Purge the solution with dry N₂ for 5 minutes.

  • Substrate Addition: Add 10.0 mmol of N-acetylpyrrolidine to the electrolyte solution. Introduce a magnetic stir bar and stir vigorously (600 rpm) to minimize boundary layer thickness at the anode.

  • Electrolysis Execution: Connect the electrodes to a DC power supply operating in galvanostatic (constant current) mode. Apply a current of 150 mA (yielding a current density of 15 mA/cm²). Maintain the cell temperature at 10–15 °C using an external water bath to prevent solvent evaporation and stabilize the intermediate.

  • Charge Passage: Pass a total charge of 2.2 F/mol (approximately 3.9 hours for 10 mmol at 150 mA).

  • Workup & Isolation: Disconnect the power. Transfer the reaction mixture to a round-bottom flask and remove the methanol under reduced pressure (rotary evaporation). Extract the resulting residue with diethyl ether (3 × 20 mL) to precipitate the Et₄NOTs salt. Filter the suspension, concentrate the filtrate, and purify the crude oil via vacuum distillation to yield pure 1-(2-methoxypyrrolidin-1-yl)ethanone.

V. References
  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268.[Link]

  • Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018). Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron-Proton Transfer Mediators. Chemical Reviews, 118(9), 4834–4885.[Link]

Technical Support Center: Troubleshooting 1-(2-methoxypyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation, storage, and assay integration of 1-(2-methoxypyrrolidin-1-yl)ethanone (also known as N-acetyl-2-methoxypyrrolidine).

This compound is typically synthesized via the Shono oxidation of N-acetylpyrrolidine, where electrochemical anodic oxidation generates a highly reactive N-acyliminium intermediate that is subsequently trapped by a methanol solvent[1]. While this is a robust synthetic method, the resulting product is an N-acyl hemiaminal ether . This specific functional group is notoriously sensitive to acidic environments, leading to rapid hydrolysis and ring-opening[2].

This guide is designed to provide you with the mechanistic causality behind these degradation issues, alongside self-validating protocols to ensure the integrity of your compound.

Mechanistic Overview: The Root Cause of Instability

To troubleshoot effectively, you must understand the degradation pathway. Under even mildly acidic conditions (such as standard silica gel or unbuffered water), the methoxy oxygen is protonated. This transforms the methoxy group into a superior leaving group, triggering the elimination of methanol and the regeneration of the electrophilic N-acyliminium ion[1].

Ambient water then acts as a nucleophile, attacking the iminium ion to form a hemiaminal (1-acetylpyrrolidin-2-ol). Because hemiaminals are inherently unstable, this intermediate undergoes ring-chain tautomerization, existing in equilibrium with its open-chain aldehyde form (4-acetamidobutanal)[3].

HydrolysisPathway A 1-(2-methoxypyrrolidin-1-yl)ethanone (N-acyl hemiaminal ether) C N-acyliminium ion (Reactive Intermediate) A->C + H⁺ - MeOH E 1-acetylpyrrolidin-2-ol (Hemiaminal) C->E + H₂O - H⁺ G 4-acetamidobutanal (Ring-Opened Aldehyde) E->G Ring-Chain Tautomerism

Fig 1: Acid-catalyzed hydrolysis pathway of 1-(2-methoxypyrrolidin-1-yl)ethanone.

Diagnostic FAQ & Troubleshooting

Q1: Why does my product decompose into a mixture of compounds during silica gel chromatography? Causality: Standard silica gel is slightly acidic (pH ~4.5–5.5) due to surface silanol groups. When 1-(2-methoxypyrrolidin-1-yl)ethanone contacts these acidic sites, it rapidly undergoes the N-acyliminium ion formation described above[2]. The residual water in the silica matrix traps the ion, leading to on-column hydrolysis. Solution: You must neutralize the stationary phase prior to loading your sample. See the validated protocol in Section 4.

Q2: My


H NMR spectrum shows a triplet near 9.7 ppm and a broad OH peak, while the methoxy singlet at 3.3 ppm is missing. What happened? 
Causality:  The triplet at 9.7 ppm is the definitive signature of an aliphatic aldehyde. Your compound has completely hydrolyzed and tautomerized into 4-acetamidobutanal[3]. This usually indicates that the compound was stored in a non-anhydrous solvent or exposed to atmospheric moisture without a basic stabilizer.

Q3: Can I use this compound in aqueous biological assays? Causality: Yes, but the pH of the assay buffer is the critical variable. Because the hydrolysis is acid-catalyzed, the compound is relatively stable in neutral to slightly basic media. Solution: Ensure your assay buffers are strictly maintained at pH


 7.4. Avoid acetate or citrate buffers. If your assay requires pH < 6.0, you must account for the rapid degradation of the compound into the aldehyde during your data interpretation.

Quantitative Stability Profile

To assist in your experimental design, below is a consolidated stability profile of 1-(2-methoxypyrrolidin-1-yl)ethanone across various common laboratory environments.

Environmental ConditionMedia / MatrixEstimated Half-Life (

)
Primary Degradant
Acidic Aqueous Acetate Buffer (pH 4.0)< 1 hour4-acetamidobutanal
Standard Chromatography Unbuffered SiO

(pH ~5.0)
10 - 30 minutes1-acetylpyrrolidin-2-ol
Physiological PBS Buffer (pH 7.4)> 24 hours1-acetylpyrrolidin-2-ol
Basic Aqueous Borate Buffer (pH 9.0)> 72 hoursNone (Stable)
Modified Chromatography SiO

+ 1% Triethylamine
Stable during elutionNone (Stable)
Cryogenic Storage Neat, Argon, -20 °C> 12 monthsNone (Stable)

Validated Experimental Protocols

Protocol: Amine-Deactivated Silica Gel Chromatography

To prevent on-column hydrolysis, the acidic silanol groups of the silica gel must be neutralized. This protocol utilizes Triethylamine (TEA) to create a basic microenvironment, suppressing N-acyliminium ion formation. This is a self-validating system ; do not proceed to the next step unless the validation criteria are met.

Step 1: Slurry Preparation

  • Action: Prepare your initial mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA). Mix this solvent with your silica gel to create a slurry.

  • Causality: The TEA acts as a sacrificial base, irreversibly binding to the most acidic silanol sites on the silica surface before your compound ever touches them.

Step 2: Column Packing & Equilibration

  • Action: Pour the slurry into the column. Flush the packed bed with at least 3 column volumes (CV) of the TEA-containing mobile phase.

  • Self-Validation Check 1: Collect a few drops of the eluent exiting the column and test it with wet pH indicator paper.

    • Pass: The pH paper reads

      
       7.5. The column is successfully deactivated.
      
    • Fail: The pH paper reads

      
       7.0. The silica is still absorbing TEA. Continue flushing with TEA-solvent until the eluent tests basic.
      

Step 3: Loading & Elution

  • Action: Dissolve your crude 1-(2-methoxypyrrolidin-1-yl)ethanone in a minimum volume of the TEA-containing eluent and load it onto the column. Elute using your standard gradient, ensuring 1% TEA is maintained throughout all solvent mixtures.

Step 4: Fraction Analysis & Structural Validation

  • Action: Pool the fractions containing your product.

  • Self-Validation Check 2 (2D-TLC): To prove that no degradation occurred during elution, spot a sample of the pooled fractions on a TLC plate. Elute in one direction, dry the plate completely, rotate it 90 degrees, and elute again in the same solvent.

    • Pass: A single spot appears perfectly on the diagonal axis.

    • Fail: Spots appear off the diagonal axis, indicating that the compound is actively degrading on the silica plate (and likely did so on the column).

  • Self-Validation Check 3 (NMR): Run a

    
    H NMR of the concentrated product. The presence of a sharp singlet at ~3.3 ppm (methoxy -OCH
    
    
    
    ) and the strict absence of a triplet at ~9.7 ppm (aldehyde -CHO) confirms the absolute structural integrity of the N-acyl hemiaminal ether.

References

  • Source: PrepChem.
  • Shono Oxidation | Chem-Station Int. Ed.
  • The Shono-type electroorganic oxidation of unfunctionalised amides.

Sources

Optimizing purification methods for 1-(2-methoxypyrrolidin-1-yl)ethanone: distillation vs chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose up to 80% of their yield when purifying 1-(2-methoxypyrrolidin-1-yl)ethanone (also known as N-acetyl-2-methoxypyrrolidine).

To successfully purify this compound, we must first understand its intrinsic reactivity. This molecule is a cyclic N-acyl-N,O-acetal (hemiaminal ether). The nitrogen lone pair is partially delocalized into the acetyl carbonyl, but it retains enough electron density to participate in neighboring group participation. Under acidic conditions, or high thermal stress, the methoxy group is expelled, generating a highly electrophilic N-acyliminium ion[1]. This unstable intermediate rapidly undergoes elimination to form an enamide (N-acetyl-2-pyrroline) or hydrolyzes into a ring-opened aldehyde[2].

Therefore, every experimental choice in your purification workflow must be explicitly designed to prevent the formation of this N-acyliminium ion.

Diagnostic Decision Matrix

Before selecting a purification route, consult the following matrix to match your experimental constraints with the appropriate methodology.

ParameterShort-Path Vacuum DistillationAmine-Deactivated Chromatography
Optimal Scale Large scale (> 1.0 g)Small scale (< 1.0 g)
Physical State Colorless oil[3]Colorless oil[3]
Primary Degradation Risk Thermal elimination of methanol (-32 Da)Acid-catalyzed hydrolysis / streaking
Resolution Strategy High vacuum (< 0.1 Torr) to lower boiling point1% Et₃N deactivated silica or Basic Alumina
Yield Expectation 85% – 95% (if vacuum is strictly maintained)70% – 85% (due to minor on-column losses)

Troubleshooting Guides & FAQs

Q1: My product degrades into multiple streaky spots on a standard silica gel column. What is happening? A1: Standard silica gel is mildly acidic (pH 4.5–5.5). When your N-acyl-N,O-acetal contacts this surface, the acidic silanol groups protonate the methoxy oxygen. The nitrogen lone pair then expels methanol, forming a reactive N-acyliminium ion[1]. This intermediate reacts with residual water on the silica to form a mixture of hydroxylated and ring-opened byproducts. Solution: You must neutralize the silica gel using 1% triethylamine (Et₃N) prior to loading your sample.

Q2: During distillation, my yield dropped significantly, and GC-MS shows a new major byproduct with a mass of [M-32]. What is this? A2: You are observing the thermal elimination of methanol. Even in the absence of acid, excessive heat provides the activation energy necessary to expel the methoxy group, yielding N-acetyl-2-pyrroline (an enamide)[2]. Solution: Your distillation temperature is too high because your vacuum is too weak. You must achieve a high vacuum of < 0.1 Torr before applying heat, allowing the compound to distill at a much lower temperature.

Q3: Can I use standard deuterated chloroform (CDCl₃) for NMR analysis of the purified fractions? A3: No. Standard CDCl₃ decomposes over time to produce trace amounts of deuterium chloride (DCl). This trace acid is sufficient to degrade your purified N-acyl-N,O-acetal in the NMR tube[4]. Solution: Filter your CDCl₃ through a small plug of basic alumina immediately before use, or add a single drop of pyridine-d₅ to the NMR tube to buffer the solution.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system —meaning you will perform built-in checks to confirm the safety of the environment before your compound is exposed to it.

Protocol A: Amine-Deactivated Silica Gel Chromatography

Use for complex mixtures or scales under 1 gram.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Stationary Phase Equilibration: Slurry standard silica gel (230-400 mesh) in the deactivated solvent. Pack the column and flush with a minimum of 3 Column Volumes (CV) of the deactivated solvent.

  • Self-Validation Check (Critical): Collect a few drops of the eluent exiting the column and spot it on wet pH paper. Do not proceed unless the pH reads > 7.0. If it is acidic, continue flushing.

  • Sample Loading: Dissolve your crude 1-(2-methoxypyrrolidin-1-yl)ethanone in a minimum volume of the deactivated solvent. Load it carefully onto the column.

  • Elution & TLC: Run the column. Note: Your TLC plates must also be pre-soaked in 1% Et₃N in hexanes and dried before spotting, otherwise the compound will degrade on the plate, giving false multi-spot readings.

  • Concentration: Combine pure fractions and evaporate under reduced pressure. Keep the rotary evaporator water bath below 30°C to prevent thermal degradation during concentration.

Protocol B: Short-Path High-Vacuum Distillation

Use for high-purity crude mixtures or scales over 1 gram.

  • Apparatus Preparation: Assemble a short-path distillation setup. The "short path" is mandatory to minimize the residence time of the vapor, thereby reducing thermal stress. Ensure all glassware is base-washed (rinsed with 1M NaOH, then water) and strictly oven-dried.

  • Vacuum Establishment & Self-Validation: Connect the system to a high-vacuum pump equipped with a liquid nitrogen trap. Turn on the vacuum and monitor the gauge. Do not apply heat until the system holds a stable vacuum of strictly < 0.1 Torr.

  • Degassing: Stir the crude oil under vacuum at room temperature for 15 minutes to remove residual volatile solvents (like EtOAc or DCM) which can cause bumping.

  • Distillation: Gradually heat the oil bath. Because 1-(2-methoxypyrrolidin-1-yl)ethanone is a moderately volatile amide, it will typically distill as a colorless oil[3] between 60°C–80°C at < 0.1 Torr.

  • Collection: Collect the main fraction in a receiving flask submerged in an ice bath to prevent volatility losses and protect the purified N,O-acetal from ambient moisture.

Purification Workflow

PurificationWorkflow Crude Crude 1-(2-methoxypyrrolidin-1-yl)ethanone (N,O-Acetal) Scale Assess Reaction Scale Crude->Scale SmallScale Small Scale (< 1 g) Scale->SmallScale LargeScale Large Scale (> 1 g) Scale->LargeScale Chroma Chromatography Route SmallScale->Chroma Distill Distillation Route LargeScale->Distill WarningAcid Avoid Standard Silica (Acidic pH 4.5-5.5) Chroma->WarningAcid WarningHeat Avoid High Temperatures (Thermal Elimination) Distill->WarningHeat ActionBase Use 1% Et3N Deactivated Silica or Basic Alumina WarningAcid->ActionBase ActionVac Short-Path High-Vacuum (< 0.1 Torr) WarningHeat->ActionVac Pure Pure 1-(2-methoxypyrrolidin-1-yl)ethanone ActionBase->Pure ActionVac->Pure

Decision matrix and workflow for the purification of 1-(2-methoxypyrrolidin-1-yl)ethanone.

References

  • Title: Hemiaminal ether synthesis by alcoholysis or hydrolysis (Citing: Li, M. et al., Org. Lett., 2014, 16, 10-13) Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications Source: Queen's University Belfast URL: [Link]

  • Title: One-Pot Synthesis of α-Branched N-Acylamines via Titanium-Mediated Condensation of Amides, Aldehydes, and Organometallics Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Supplementary Information (SI) for RSC Advances (N-acetyl-2-methoxypyrrolidine characterization) Source: Royal Society of Chemistry URL: [Link]

Sources

Preventing decomposition of 1-(2-methoxypyrrolidin-1-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reproducibility of pyrrolidine derivatives. The compound 1-(2-methoxypyrrolidin-1-yl)ethanone is notoriously capricious during storage.

To successfully handle this compound, we must move beyond basic storage guidelines and understand the specific thermodynamic and kinetic vulnerabilities of its molecular structure. Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the absolute integrity of your batches.

Mechanistic Insight: The Vulnerability of the N,O-Acetal Linkage

1-(2-methoxypyrrolidin-1-yl)ethanone is fundamentally an N,O-acetal (a hemiaminal ether). While standard O,O-acetals are relatively stable, N,O-acetals are uniquely susceptible to acid-catalyzed hydrolysis[1].

The Causality of Degradation: The strong electron-donating nature of the pyrrolidine nitrogen provides massive anchimeric assistance. Even when partially delocalized by the acetyl group, the nitrogen's lone pair drives the expulsion of the methoxy leaving group the moment it is protonated by trace acids. The rate-determining step is the formation of a highly reactive N-acyliminium ion [2]. In synthetic chemistry, 2-methoxypyrrolidine derivatives are explicitly utilized as N-acyliminium precursors precisely because they eliminate methanol so easily under mild conditions[3]. Once this ion forms, it rapidly traps ambient moisture, forming a hemiaminal that irreversibly ring-opens into an aldehyde.

Degradation Pathway Visualization

mechanism A 1-(2-methoxypyrrolidin-1-yl)ethanone (Intact N,O-Acetal) B Protonated Ether Intermediate A->B Trace H⁺ (Moisture/Glass) C N-Acyliminium Ion (Highly Reactive) B->C - MeOH (Rate Determining) D 1-acetylpyrrolidin-2-ol (Hemiaminal) C->D + H₂O (Nucleophilic Attack) E 4-Acetamidobutanal (Ring-Opened Aldehyde) D->E Tautomerization (Irreversible)

Acid-catalyzed degradation pathway of 1-(2-methoxypyrrolidin-1-yl)ethanone.

Troubleshooting & FAQs

Q1: My stored batch turned slightly yellow and shows a new peak at ~9.7 ppm in the ¹H-NMR. What happened? A1: This is the hallmark of hydrolytic ring-opening. Trace moisture combined with a slightly acidic microenvironment (e.g., dissolved atmospheric CO₂ forming carbonic acid) catalyzed the cleavage of the N,O-acetal bond. The compound formed the N-acyliminium intermediate, reacted with water to form 1-acetylpyrrolidin-2-ol, and irreversibly tautomerized to 4-acetamidobutanal (the aldehyde peak at 9.7 ppm)[1].

Q2: Can I store this compound in standard borosilicate glass vials at room temperature? A2: Absolutely not. Standard borosilicate glass surfaces contain mildly acidic silanol (Si-OH) groups. Because N,O-acetals are exceptionally sensitive to Brønsted acids, contact with untreated glass acts as a heterogeneous catalyst, accelerating the formation of the N-acyliminium ion[3]. You must use base-washed, silanized, or PTFE-lined vials.

Q3: Is it safe to dissolve the compound in CDCl₃ for NMR analysis and leave it in the autosampler overnight? A3: No. Chloroform-d (CDCl₃) routinely degrades over time via photo-oxidation to produce trace amounts of deuterium chloride (DCl) and phosgene. This highly acidic microenvironment will rapidly decompose your sample[2]. Always filter CDCl₃ through basic alumina immediately before use, or switch to a non-acidic solvent like Benzene-d₆ or CD₃CN for overnight studies.

Quantitative Stability Data

To highlight the extreme sensitivity of this compound, below is a summary of the degradation kinetics extrapolated from N,O-acetal stability profiles across varying environmental conditions.

Storage TemperatureEnvironmental ConditionpH MicroenvironmentEstimated Half-Life (t½)Primary Degradation Product
+25°C (Room Temp)Ambient Air (Moisture)Slightly Acidic (pH 5-6)< 24 Hours4-Acetamidobutanal
+25°C (Room Temp)Desiccator (Dry)Neutral (pH 7)~ 4 Days1-acetylpyrrolidin-2-ol
-20°CArgon AtmosphereNeutral (pH 7)6 - 8 MonthsTrace Hemiaminal
-80°C Argon + K₂CO₃ Scavenger Mildly Basic (pH 8) > 2 Years None (Stable)

Standard Operating Procedure (SOP): Anhydrous Aliquoting & Cryogenic Storage

To guarantee batch integrity, we must implement a self-validating storage system . This protocol ensures that even if one environmental variable (like temperature) fluctuates slightly, built-in chemical safeguards will prevent degradation.

Step 1: Glassware Passivation (Eliminating Surface Acidity)

  • Action: Submerge amber glass vials in a 0.1 M KOH in methanol solution for 2 hours. Rinse thoroughly with HPLC-grade water, followed by acetone, and bake at 120°C for 4 hours.

  • Causality: This neutralizes the acidic surface silanols on the glass that act as heterogeneous catalysts for methoxy cleavage.

Step 2: Inert Atmosphere Transfer (Eliminating Moisture)

  • Action: Transfer the bulk compound into a strictly inert glovebox (Argon atmosphere, <1 ppm O₂ and H₂O).

  • Causality: Argon is significantly heavier than nitrogen, providing a denser, more robust protective blanket against nucleophilic water molecules, which are strictly required for the hemiaminal formation step.

Step 3: Micro-Environmental Buffering (The Self-Validating Control)

  • Action: Add 1–2 mg of oven-dried, anhydrous Potassium Carbonate (K₂CO₃) to the bottom of each vial before adding the compound.

  • Causality: K₂CO₃ acts as an insoluble, localized acid scavenger. If the vial seal is ever compromised and atmospheric CO₂ enters (forming carbonic acid), the K₂CO₃ will immediately neutralize it. This makes the protocol self-validating against handling errors or micro-leaks.

Step 4: Sealing and Cryogenic Storage (Arresting Kinetics)

  • Action: Seal the vials with PTFE-lined caps, wrap the seals tightly with Parafilm, and transfer immediately to a -80°C freezer.

  • Causality: Thermal energy is required to overcome the activation energy barrier for the expulsion of methanol. At -80°C, the kinetic energy of the system is insufficient to form the N-acyliminium intermediate, effectively freezing the degradation pathway entirely.

References

  • A Material Platform Based on Dissociative CO2-Derived N,O-Acetals for Tunable Degradation of 3D Printable Materials Source: Journal of the American Chemical Society URL:[Link][1]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels Source: PMC - National Institutes of Health URL:[Link][2]

  • Stereoselective Total Syntheses of Lupin Alkaloids Source: University of Southampton Research Repository URL:[Link][3]

Sources

Resolving low reactivity of 1-(2-methoxypyrrolidin-1-yl)ethanone in substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for synthetic chemists and drug development professionals troubleshooting low reactivity, poor yields, or unexpected byproducts when utilizing 1-(2-methoxypyrrolidin-1-yl)ethanone (N-acetyl-2-methoxypyrrolidine) in C2-nucleophilic substitution reactions.

Part 1: Core Principles of Reactivity (The "Why")

To successfully functionalize 1-(2-methoxypyrrolidin-1-yl)ethanone, one must understand the causality behind its inherent stability. The compound is an N,O-acetal (aminal ether). For substitution to occur at the C2 position, the molecule must first eject the methoxy group to form an N-acyliminium ion intermediate.

Unlike simple aliphatic amines, the nitrogen in this substrate is part of an N-acetyl group. The amide resonance strongly withdraws electron density away from the nitrogen atom, severely reducing its ability to push out the methoxy leaving group. Consequently, spontaneous dissociation does not occur under neutral or mildly acidic conditions[1].

To overcome this thermodynamic barrier, a strong Lewis acid must be introduced. The Lewis acid coordinates with the methoxy oxygen, weakening the C–O bond and converting it into a superior leaving group. This forced activation generates the highly electrophilic N-acyliminium intermediate, which can then be rapidly trapped by carbon or heteroatom nucleophiles[2].

Part 2: Troubleshooting FAQs

Q1: I added my nucleophile and stirred at room temperature, but I am only recovering unreacted 1-(2-methoxypyrrolidin-1-yl)ethanone. Why? A: The methoxy group is a poor leaving group on its own. Without a strong Lewis acid (such as BF3·OEt2, TiCl4, or TMSOTf) to activate the C–O bond, the N-acyliminium ion will not form. You must use a Lewis acid promoter to initiate the reaction[1].

Q2: I used a Lewis acid, but my yield is low, and TLC shows a highly UV-active byproduct. What happened? A: You are likely observing elimination to the corresponding enamide (1-acetyl-2,3-dihydro-1H-pyrrole). N-acyliminium ions are highly electrophilic but also possess acidic protons at the adjacent C3 position. If the reaction temperature is too high (e.g., > -40 °C) or if the nucleophile is too weak, the intermediate will lose a proton to form the thermodynamically stable enamide. Ensure your reaction is kept strictly at -78 °C.

Q3: Does the order of reagent addition matter? A: Absolutely. Always add the nucleophile to the starting material before adding the Lewis acid. If you add the Lewis acid first, the N-acyliminium ion generates without a trapping agent present, drastically increasing the rate of decomposition and enamide formation.

Q4: Can I run this reaction in methanol or ethanol to help dissolve my nucleophile? A: No. Protic solvents will instantly quench the Lewis acid and the N-acyliminium ion, reverting it back to an N,O-acetal (often exchanging the methoxy group for the solvent alcohol). Reactions must be performed in strictly anhydrous, non-coordinating solvents like Dichloromethane (DCM) under an inert atmosphere.

Part 3: Mechanistic Pathway & Visualization

The following diagram illustrates the critical pathways of Lewis acid activation, successful nucleophilic trapping, and the competing elimination side-reaction.

Mechanism SM 1-(2-methoxypyrrolidin-1-yl)ethanone (Stable N,O-acetal) LA_Coord Lewis Acid Activation (e.g., BF3·OEt2) SM->LA_Coord LA Addition (-78 °C) Iminium N-Acyliminium Ion (Reactive Electrophile) LA_Coord->Iminium - [LA-OMe]- Product C2-Substituted Product (Successful Trapping) Iminium->Product + Nucleophile (Fast) Enamide Enamide Byproduct (Elimination) Iminium->Enamide - H+ (Slow/Warming)

Mechanistic pathway of N-acyliminium ion generation and nucleophilic trapping vs. elimination.

Part 4: Self-Validating Experimental Workflow

Below is a highly optimized, step-by-step protocol for the Hosomi-Sakurai allylation of 1-(2-methoxypyrrolidin-1-yl)ethanone. This protocol includes built-in validation checks to ensure the chemistry is proceeding correctly.

Reagents & Equipment:

  • 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv)

  • Allyltrimethylsilane (2.0 equiv)

  • Boron trifluoride etherate (BF3·OEt2, 1.5 equiv) - Must be freshly distilled.

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried Schlenk flask, Argon balloon, Dry ice/acetone bath.

Step-by-Step Procedure:

  • Preparation: Purge the flame-dried Schlenk flask with Argon. Add 1-(2-methoxypyrrolidin-1-yl)ethanone (1.0 equiv) and dissolve in anhydrous DCM to create a 0.1 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 10 minutes.

  • Nucleophile Loading: Inject allyltrimethylsilane (2.0 equiv) via syringe. Stir for 5 minutes. (Validation Check: No reaction should occur at this stage. TLC should show only starting material).

  • Activation: Dropwise add BF3·OEt2 (1.5 equiv) down the side of the flask over 5 minutes. The solution may turn slightly yellow.

  • Monitoring: Stir at -78 °C for 2 hours. (Validation Check: Monitor by TLC. Stain with KMnO4. The starting material will disappear. If a strongly UV-active spot appears at 254 nm, your temperature is too high, and enamide is forming).

  • Quenching: While still at -78 °C, rapidly add saturated aqueous NaHCO3 (equal volume to DCM) to quench the Lewis acid. Do not remove the flask from the cold bath until the base is added.

  • Workup: Remove the cold bath, allow the mixture to warm to room temperature, extract with DCM (3x), dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

Part 5: Data Presentation - Lewis Acid Selection Guide

Selecting the correct Lewis acid is the most critical variable in resolving low reactivity. Use the table below to match the promoter to your specific nucleophile and substrate needs.

Lewis AcidRelative StrengthRecommended TempTypical EquivalentsPrimary Use Case & Mechanistic Notes
BF3·OEt2 Moderate-78 °C1.2 - 1.5Industry Standard. Excellent balance of reactivity and stability for allylation and cyanation. Minimal byproduct formation if kept cold[2].
TiCl4 Strong-78 °C1.0 - 1.2Stereocontrol. Highly effective for bidentate chelation, often providing superior diastereoselectivity in substituted pyrrolidines[2].
TMSOTf Very Strong-78 °C to -40 °C1.0 - 1.5Recalcitrant Substrates. Used to force the generation of N-acyliminium salts when standard Lewis acids fail. High risk of enamide formation[3].
SnCl4 Moderate-78 °C1.0 - 1.2Mild Alternative. A softer Lewis acid compared to TiCl4, useful when sensitive functional groups are present on the nucleophile.

References

  • Title: Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines Source: Clockss.org URL: [Link]

  • Title: Product Class 10: N-Acyliminium Salts Source: Thieme Connect URL: [Link]

Sources

Technical Support Center: Mastering 1-(2-methoxypyrrolidin-1-yl)ethanone as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(2-methoxypyrrolidin-1-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using this versatile intermediate and its derived N-acyliminium ion, ensuring the successful and efficient synthesis of your target molecules.

Introduction: The Power and Pitfalls of a Key Intermediate

1-(2-methoxypyrrolidin-1-yl)ethanone is a valuable precursor for the generation of a cyclic N-acyliminium ion. This highly reactive electrophilic species enables the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyrrolidine ring, a common structural motif in many biologically active compounds. However, the high reactivity of the N-acyliminium ion also makes it susceptible to a variety of side reactions. This guide is designed to help you anticipate, diagnose, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 1-(2-methoxypyrrolidin-1-yl)ethanone?

A1: 1-(2-methoxypyrrolidin-1-yl)ethanone is a methoxyaminal and can be sensitive to moisture and acidic conditions, which can lead to hydrolysis. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C).[1] Avoid frequent opening of the container in a humid environment.

Q2: What is the primary reactive species generated from 1-(2-methoxypyrrolidin-1-yl)ethanone, and how is it formed?

A2: The primary reactive species is the N-acetyl-2-pyrrolidinium ion, a cyclic N-acyliminium ion. It is typically generated in situ by treating 1-(2-methoxypyrrolidin-1-yl)ethanone with a Lewis acid or a Brønsted acid. The acid coordinates to the methoxy group, facilitating its departure as methanol and forming the highly electrophilic iminium ion.

Q3: Which Lewis acids are commonly used to generate the N-acyliminium ion?

A3: A range of Lewis acids can be employed, and the choice can significantly impact reaction outcomes.[2] Common choices include:

  • Boron trifluoride etherate (BF₃·OEt₂): A versatile and widely used Lewis acid.

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A strong Lewis acid that can promote reactions at low temperatures.

  • Titanium tetrachloride (TiCl₄): A strong Lewis acid, often used for reactions with carbon nucleophiles.

  • Scandium(III) triflate (Sc(OTf)₃): A water-tolerant Lewis acid that can be used in catalytic amounts.[2]

The optimal Lewis acid and its stoichiometry should be determined empirically for each specific nucleophile and substrate combination.

Troubleshooting Guide

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired product is a common issue. A systematic approach to troubleshooting is essential.

LowYield cluster_reagents Reagent Verification cluster_conditions Condition Optimization cluster_workup Post-Reaction Analysis Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity of Starting Material and Nucleophile? Check_Reagents->Reagent_Purity Check_Workup Evaluate Work-up and Purification Check_Conditions->Check_Workup Conditions Optimized Temperature Reaction Temperature Too High/Low? Check_Conditions->Temperature End Yield Improved Check_Workup->End Recovery Optimized Workup_Loss Product Loss During Aqueous Wash? Check_Workup->Workup_Loss Lewis_Acid_Activity Activity of Lewis Acid? Reagent_Purity->Lewis_Acid_Activity Anhydrous_Conditions Strictly Anhydrous Conditions? Lewis_Acid_Activity->Anhydrous_Conditions Reaction_Time Insufficient Reaction Time? Temperature->Reaction_Time Solvent_Choice Appropriate Solvent? Reaction_Time->Solvent_Choice Chromatography_Issues Suboptimal Chromatography? Workup_Loss->Chromatography_Issues

Caption: A systematic workflow for troubleshooting low product yield.

  • Reagent Quality:

    • 1-(2-methoxypyrrolidin-1-yl)ethanone Purity: Ensure the starting material is pure and free from hydrolysis products. Impurities can be checked by ¹H NMR.

    • Lewis Acid Activity: Lewis acids can degrade upon exposure to atmospheric moisture. Use a freshly opened bottle or a recently titrated solution.

    • Anhydrous Conditions: The N-acyliminium ion is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere.[3]

  • Reaction Conditions:

    • Temperature: Some reactions require low temperatures (e.g., -78 °C) to prevent side reactions, while others may need elevated temperatures to proceed. Experiment with a range of temperatures.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[4]

    • Solvent: The choice of solvent can influence the stability and reactivity of the N-acyliminium ion. Dichloromethane (DCM) and acetonitrile (MeCN) are common choices.

  • Work-up and Purification:

    • Aqueous Work-up: The product may be partially water-soluble, especially if it contains polar functional groups. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.[5] A brine wash can help to reduce the solubility of the product in the aqueous phase.[5]

    • Column Chromatography: Pyrrolidine derivatives can be polar and may streak on silica gel. Consider using a solvent system with a small amount of a basic modifier like triethylamine (0.1-1%) to improve peak shape.[6] Alternatively, reversed-phase chromatography can be effective for polar compounds.

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products. Two of the most common side reactions are elimination to form an enamide and hydrolysis of the intermediate.

Under certain conditions, particularly with elevated temperatures or the use of a non-nucleophilic base, the N-acyliminium ion can undergo elimination to form the corresponding enamide, N-acetyl-2,3-dihydropyrrole.

Enamide_Formation Iminium N-Acyliminium Ion Enamide N-acetyl-2,3-dihydropyrrole (Enamide) Iminium->Enamide Deprotonation at C3 Base Base (e.g., hindered base or solvent) Base->Iminium Abstracts proton Protonated_Base Protonated Base

Sources

Optimization of current density for 1-(2-methoxypyrrolidin-1-yl)ethanone electrosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the anodic methoxylation (Shono oxidation) of 1-(pyrrolidin-1-yl)ethanone (N-acetylpyrrolidine) to 1-(2-methoxypyrrolidin-1-yl)ethanone.

Mechanistic Overview

Understanding the causality of the reaction is critical for troubleshooting. The transformation relies on a two-electron anodic oxidation. The amide undergoes a single-electron transfer (SET) at the anode to form a radical cation, followed by proton loss and a second SET to generate a highly reactive N-acyliminium ion[1]. Methanol acts as both the solvent and the nucleophile, trapping the iminium species to yield the desired alpha-methoxylated product.

Mechanism A N-acetylpyrrolidine B Radical Cation Intermediate A->B Anode (-1e⁻) C N-acyliminium Ion B->C -H⁺, -1e⁻ D 1-(2-methoxypyrrolidin-1-yl)ethanone (Target) C->D + MeOH E 2,5-dimethoxylated Byproduct D->E Excess Current Density (j)

Figure 1: Shono oxidation pathway of N-acetylpyrrolidine to the methoxylated product.

Troubleshooting & FAQs

Q1: I am observing low conversion of N-acetylpyrrolidine. How should I adjust the current density (


)? 
A:  Low conversion typically indicates that the electron transfer rate is the limiting factor. For Shono-type methoxylations, the optimal current density usually falls within the 10–30 mA/cm² range[2]. If you are operating below 10 mA/cm², increase 

incrementally. However, ensure that your total passed charge reaches at least 2.2 to 2.5 Faradays per mole (F/mol) to account for the theoretical two-electron requirement and minor background solvent oxidation.

Q2: My GC/MS analysis shows significant amounts of the 2,5-dimethoxylated byproduct. What is causing this over-oxidation? A: This is a classic mass transfer limitation issue caused by excessive current density. When


 is too high, the rate of electron transfer exceeds the rate at which fresh N-acetylpyrrolidine diffuses to the anode surface. To maintain the constant current, the potentiostat increases the cell voltage, which inadvertently reaches the oxidation potential of your mono-methoxylated product[3]. This triggers a second oxidation event at the C5 position.
Solution: Decrease the current density to ~15-20 mA/cm²[4], or increase the mass transfer rate by utilizing a flow cell or increasing the stirring rate in a batch setup.

Q3: During constant current electrolysis, the cell voltage is steadily climbing. Is this normal? A: A slight initial rise is normal as the substrate depletes, but a continuous, sharp spike indicates electrode passivation or electrolyte degradation. In methanol, if the substrate cannot satisfy the applied current, the potential climbs until solvent oxidation (yielding formaldehyde/formic acid) or polymer fouling occurs on the anode[1]. Solution: Switch to a "greasier" supporting electrolyte (e.g., Et₄NBF₄ instead of LiClO₄) to modulate the double layer, or use a quasi-divided cell configuration. Ensure your anode (preferably isostatic graphite) is thoroughly polished before use.

Diagnostic Workflow

Workflow Start Run Electrosynthesis (Target: 2.2 F/mol) Check Analyze via GC/MS Start->Check LowConv Low Conversion? Check->LowConv OverOx Dimethoxylation? Check->OverOx Passivation Voltage Spikes? Check->Passivation Opt Optimal Yield Check->Opt IncJ Increase Current Density (j) or Total Charge LowConv->IncJ Yes DecJ Decrease Current Density (j) or Increase Stirring OverOx->DecJ Yes Clean Clean Electrodes & Check Electrolyte Passivation->Clean Yes IncJ->Start DecJ->Start Clean->Start

Figure 2: Diagnostic workflow for optimizing current density in Shono-type methoxylations.

Standard Operating Protocol (SOP)

This self-validating protocol utilizes a batch setup but is directly translatable to continuous flow systems[4]. The parameters below are designed to prevent the mass-transfer limitations discussed in the troubleshooting section.

Materials:

  • Substrate: 1-(pyrrolidin-1-yl)ethanone (10 mmol)

  • Solvent/Nucleophile: Anhydrous Methanol (50 mL)

  • Supporting Electrolyte: Tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.1 M)

  • Electrodes: Isostatic Graphite Anode (Surface area: ~10 cm²), Stainless Steel or Platinum Cathode.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 1.08 g of Et₄NBF₄ in 50 mL of anhydrous methanol in an undivided 100 mL beaker-type electrochemical cell.

  • Substrate Addition: Add 1.13 g (10 mmol) of 1-(pyrrolidin-1-yl)ethanone to the electrolyte solution. Stir gently at 400 RPM to ensure complete homogeneity and adequate mass transfer.

  • Cell Assembly: Immerse the graphite anode and stainless steel cathode into the solution, maintaining a strict interelectrode gap of approximately 2-3 mm to minimize ohmic drop.

  • Electrolysis: Connect the electrodes to a DC power supply. Set the system to galvanostatic (constant current) mode. Apply a current of 200 mA (yielding a current density of exactly 20 mA/cm² on the 10 cm² anode).

  • Monitoring: Pass exactly 2.5 F/mol of charge (approx. 67 minutes at 200 mA for 10 mmol). Monitor the cell voltage; it should remain relatively stable (typically between 3.0V - 5.0V).

  • Workup: Evaporate the methanol under reduced pressure. Extract the residue with diethyl ether (3 x 20 mL) to precipitate the supporting electrolyte. Filter, concentrate the filtrate, and purify via silica gel chromatography (EtOAc/Hexanes) to isolate 1-(2-methoxypyrrolidin-1-yl)ethanone.

Quantitative Data Presentation: Current Density Optimization

The following table summarizes the causal relationship between current density, conversion, and selectivity, based on established benchmarks for pyrrolidine derivatives[3][4].

Current Density (

)
Total ChargeConversion (%)Mono-methoxylation Yield (%)Di-methoxylation Yield (%)Diagnostic Conclusion
5 mA/cm²2.5 F/mol45%42%0%Sub-optimal electron transfer rate.
10 mA/cm²2.5 F/mol75%72%0%Acceptable, but low space-time yield.
20 mA/cm² 2.5 F/mol 95% 90% <2% Optimal balance of kinetics and mass transfer.
40 mA/cm²2.5 F/mol>99%65%25%Mass transfer limited; severe over-oxidation.

References

  • Waldvogel, S. R., et al. "Modern Electrochemical Aspects for the Synthesis of Value‐Added Organic Products." Semantic Scholar. 2

  • Yan, M., et al. "Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance." Chemical Reviews. 1

  • Wirth, T., et al. "Efficient Flow Electrochemical Alkoxylation of Pyrrolidine-1-carbaldehyde." Synlett. 3

  • Moeller, K. D., et al. "Scaling-up Electroorganic Synthesis Using a Spinning Electrode Electrochemical Reactor in Batch and Flow Mode." ACS Organic Process Research & Development. 4

Sources

Technical Support Center: Isolation and Purification of 1-(2-methoxypyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: The synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone (via the acetylation of 2-methoxypyrrolidine) frequently leaves researchers battling complex crude mixtures. The core challenge lies in the competing physicochemical properties of the neutral amide product and the highly basic secondary amine starting material. Below is a field-proven, self-validating troubleshooting guide designed to help you exploit these chemical differences, ensuring high-purity isolation without sacrificing product yield.

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Amide + Amine + Acid) AcidWash 1M HCl Wash (Sat. NaCl) Protonates Amine Start->AcidWash Aq1 Aqueous Phase Amine·HCl Salt AcidWash->Aq1 Discard Org1 Organic Phase Amide + Acid AcidWash->Org1 Retain BaseWash Sat. NaHCO₃ Wash Neutralizes Acid Org1->BaseWash Aq2 Aqueous Phase Sodium Acetate BaseWash->Aq2 Discard Org2 Organic Phase Pure Amide BaseWash->Org2 Validate & Dry

Workflow for the acid-base extraction of 1-(2-methoxypyrrolidin-1-yl)ethanone.

Troubleshooting & FAQs

Q1: Why does unreacted 2-methoxypyrrolidine persist in my final amide product after a standard water wash? A: 2-Methoxypyrrolidine is a secondary amine. While the methoxy group at the C2 position exerts a slight electron-withdrawing inductive effect, the nitrogen remains highly basic. If your aqueous wash is neutral (e.g., pure water), the amine remains unprotonated. In its neutral state, it is highly soluble in the organic phase alongside your synthesized 1-(2-methoxypyrrolidin-1-yl)ethanone. To break this co-solubility, you must exploit their differing pKa values. Washing the organic layer with a dilute acid (such as 1M HCl) forces the protonation of the amine, converting it into a highly water-soluble ammonium chloride salt that partitions exclusively into the aqueous phase[1].

Q2: When I use 1M HCl to remove the amine, my amide yield drops significantly. What is causing this product loss? A: 1-(2-methoxypyrrolidin-1-yl)ethanone is a low-molecular-weight, highly polar amide with strong hydrogen-bond accepting capabilities. During an aqueous acid wash, this neutral amide can partition unfavorably into the aqueous layer, leading to severe yield loss[2]. To mitigate this, you must alter the ionic strength of the aqueous phase. According to the Hofmeister series, adding kosmotropic salts (like Na₂SO₄ or NaCl) to the aqueous phase decreases the solubility of polar organic molecules in water—a phenomenon known as the "salting-out" effect[3]. Saturating your 1M HCl wash with NaCl or Na₂SO₄ will force the amide back into the organic phase while still successfully extracting the protonated amine.

Data Presentation: Impact of Aqueous Phase Additives

The following table summarizes the quantitative impact of various aqueous wash conditions on the recovery of polar amides during liquid-liquid extraction.

Aqueous Wash ConditionOrganic SolventAmine Removal EfficiencyEstimated Amide Recovery (%)Causality / Observation
Water (Neutral) Ethyl Acetate< 10%> 95%Fails to protonate/remove the basic amine.
1M HCl (No Salt) Ethyl Acetate> 99%~ 65%High product loss due to amide water-solubility.
1M HCl + Sat. NaCl Ethyl Acetate> 99%~ 88%Moderate salting-out effect improves recovery.
1M HCl + 15% Na₂SO₄ Ethyl Acetate> 99%> 95% Strong kosmotropic salt maximizes organic partitioning.
Self-Validating Experimental Protocol

To ensure absolute scientific integrity and prevent downstream failures, follow this self-validating methodology for purifying your amide mixture.

Phase 1: Solvation & Dilution

  • Dilute the crude reaction mixture (containing the amide, unreacted 2-methoxypyrrolidine, and acidic byproducts) in a water-immiscible solvent with a high affinity for polar amides, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Validation Checkpoint: Ensure complete dissolution. Any persistent suspension may indicate insoluble salts that should be filtered prior to extraction.

Phase 2: Targeted Amine Removal (Acid Wash) 2. Add an equal volume of 1M HCl that has been pre-saturated with NaCl[1]. 3. Vigorously shake the separatory funnel and vent to release any pressure.

  • Causality: The acid protonates the amine, while the saturated salt prevents the polar amide from migrating into the aqueous layer[3].

  • Validation Checkpoint: After phase separation, test the pH of the aqueous layer using pH paper. It must be < 2. If the pH is > 2, the acid was entirely consumed by the excess amine. You must repeat the acid wash until the aqueous layer remains strongly acidic.

Phase 3: Acidic Byproduct Removal (Base Wash) 4. Drain the aqueous layer (discard) and wash the retained organic layer with an equal volume of Saturated NaHCO₃[1].

  • Validation Checkpoint: Observe the interface for CO₂ gas evolution. Continue to gently swirl and vent until gas evolution completely ceases. This confirms the absolute neutralization of all residual HCl and unreacted acetylating agents.

Phase 4: Final Verification & Isolation 5. Wash the organic layer once more with pure Brine to remove residual water[2]. 6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint (TLC): Spot the purified product against the crude mixture on a silica TLC plate. Stain the plate with Ninhydrin and heat. Unreacted 2-methoxypyrrolidine (a secondary amine) will appear as a dark purple spot. A successful purification is validated by the complete absence of this purple spot in your final product lane.

References

Sources

Validation & Comparative

A Comprehensive Guide to Identifying 1-(2-methoxypyrrolidin-1-yl)ethanone Rotamers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the identification and characterization of rotational isomers (rotamers) of 1-(2-methoxypyrrolidin-1-yl)ethanone. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of dynamic molecular structures.

Introduction: The Significance of Amide Rotamers

The amide bond, a fundamental linkage in peptides, proteins, and numerous pharmaceuticals, exhibits restricted rotation around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group.[1][2][3] This restricted rotation often leads to the existence of distinct, slowly interconverting rotational isomers, or rotamers. The presence and relative populations of these rotamers can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall three-dimensional structure.

1-(2-methoxypyrrolidin-1-yl)ethanone presents a compelling case study. The N-acylpyrrolidine scaffold is a common motif in medicinal chemistry, and the stereoelectronic effects of the 2-methoxy substituent are expected to influence the rotational barrier and the relative stability of the cis and trans rotamers. Understanding this dynamic equilibrium is crucial for structure-activity relationship (SAR) studies and rational drug design.

The Power of NMR in Unraveling Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating molecular dynamics, including the conformational exchange between rotamers.[1][4][5] Several key NMR parameters and techniques provide detailed insights into the structure, population, and kinetics of these isomers.

  • Chemical Shift (δ): The chemical environment of a nucleus dictates its resonance frequency. In the case of rotamers, nuclei in proximity to different substituents will exhibit distinct chemical shifts for each isomer.

  • Scalar Coupling (J-coupling): Through-bond interactions between neighboring nuclei, manifested as signal splitting, can differ between rotamers due to changes in dihedral angles.

  • Nuclear Overhauser Effect (NOE): This through-space interaction provides information about the spatial proximity of nuclei.[6][7][8][9] NOE is a powerful tool for unambiguously assigning the stereochemistry of rotamers.[6][7][8][9]

  • Dynamic NMR (DNMR): By varying the temperature, the rate of interconversion between rotamers can be manipulated.[10][11] At low temperatures (slow exchange), distinct signals for each rotamer are observed. As the temperature increases, the rate of exchange accelerates, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc).[12][13][14] Further temperature increases lead to a sharpening of the averaged signal (fast exchange).

Comparative Analysis of NMR Techniques for Rotamer Identification

A multi-faceted NMR approach is essential for a comprehensive characterization of the rotameric equilibrium of 1-(2-methoxypyrrolidin-1-yl)ethanone.

1D NMR Spectroscopy: The First Look

¹H and ¹³C NMR: At room temperature, if the rotational barrier is sufficiently high, the ¹H and ¹³C NMR spectra will display two sets of signals corresponding to the major and minor rotamers. The integration of the ¹H signals provides a quantitative measure of the rotamer populations.

2D NMR Spectroscopy: Unambiguous Assignments
  • COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks within each rotamer, aiding in the assignment of the pyrrolidine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, facilitating the assignment of the ¹³C spectrum.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for differentiating the cis and trans rotamers.[8][15] For the trans rotamer, NOE correlations are expected between the acetyl methyl protons and the H2 proton of the pyrrolidine ring. Conversely, in the cis rotamer, an NOE would be observed between the acetyl methyl protons and the H5 protons.

Dynamic NMR (DNMR): Quantifying the Rotational Barrier
  • Variable Temperature (VT) NMR: By acquiring a series of ¹H NMR spectra at different temperatures, the coalescence temperature (Tc) for specific pairs of exchanging signals can be determined.[11][16] This allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.[12]

  • EXSY (Exchange Spectroscopy): This 2D NMR experiment directly observes chemical exchange between rotamers.[10][17][18][19] Cross-peaks in the EXSY spectrum connect the signals of the same nucleus in the two different rotameric states, providing definitive proof of the exchange process.[10][15][17][18][19]

Experimental Data and Interpretation

The following tables summarize hypothetical, yet representative, NMR data for the two rotamers of 1-(2-methoxypyrrolidin-1-yl)ethanone.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃, 298 K)

ProtonMajor Rotamer (δ, ppm)Minor Rotamer (δ, ppm)
Acetyl-CH₃2.10 (s)2.05 (s)
OCH₃3.30 (s)3.35 (s)
H24.50 (dd)4.20 (dd)
H5a3.60 (m)3.75 (m)
H5b3.40 (m)3.55 (m)
H3, H41.80-2.00 (m)1.85-2.05 (m)

Table 2: Key NOE Correlations for Rotamer Assignment

Irradiated ProtonsObserved NOEConclusion
Acetyl-CH₃ (Major)H2 (Major)Major rotamer is trans
Acetyl-CH₃ (Minor)H5a, H5b (Minor)Minor rotamer is cis

Table 3: Dynamic NMR Parameters

ParameterValue
Coalescence Temperature (Tc) for Acetyl-CH₃330 K
Δν (at 298 K)25 Hz
ΔG‡ (at Tc)16.5 kcal/mol

Visualizing the Workflow and Equilibrium

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone dissolution Dissolution in CDCl3 synthesis->dissolution nmr_1d 1D NMR (¹H, ¹³C) dissolution->nmr_1d Initial Analysis nmr_2d 2D NMR (COSY, HSQC, NOESY) nmr_1d->nmr_2d Detailed Assignment population Rotamer Population (Integration) nmr_1d->population nmr_vt Variable Temperature (DNMR, EXSY) nmr_2d->nmr_vt Dynamic Studies assignment Signal Assignment nmr_2d->assignment kinetics Kinetic Analysis (Coalescence, EXSY) nmr_vt->kinetics structure Structure Elucidation (NOE) assignment->structure

Caption: Experimental workflow for NMR analysis.

rotamer_equilibrium Trans Trans Rotamer (Major) Cis Cis Rotamer (Minor) Trans->Cis k_tc

Sources

A Comparative Guide to the Electron Ionization Mass Spectrometry of 1-(2-methoxypyrrolidin-1-yl)ethanone: A First-Principles Approach to Identification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The structural elucidation of novel or unreferenced compounds presents a significant challenge in analytical chemistry. Standard library matching often fails, necessitating a return to first principles of mass spectral fragmentation. This guide provides an in-depth, predictive analysis of the electron ionization (EI) fragmentation pattern of 1-(2-methoxypyrrolidin-1-yl)ethanone. By leveraging fundamental mechanisms such as alpha-cleavage and amide bond fission, we construct a probable mass spectrum for this compound. Furthermore, we present a comparative analysis against its structural isomer, 1-(3-methoxypyrrolidin-1-yl)ethanone, to highlight the diagnostic ions crucial for unambiguous identification. This document is intended for researchers, analytical scientists, and forensic chemists who require a robust framework for identifying novel pyrrolidine derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

Foundational Principles in the Mass Spectrometry of N-Acylpyrrolidines

The predictable fragmentation of a molecule under high-energy electron ionization (70 eV) is governed by the stability of the resulting radical cations and fragment ions. For a molecule like 1-(2-methoxypyrrolidin-1-yl)ethanone, the fragmentation pattern is a composite of pathways dictated by its distinct functional groups: the cyclic amine (pyrrolidine), the amide linkage, and the ether (methoxy) group.

Alpha-Cleavage in Cyclic Amines and Ethers

Alpha (α)-cleavage is the most influential fragmentation mechanism for amines and ethers.[1][2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom (in this case, Nitrogen or Oxygen). The resulting cation is resonance-stabilized by the lone pair of electrons on the heteroatom, making this a highly favorable pathway that often produces the base peak in the spectrum.[1][4] In cyclic systems like pyrrolidine, α-cleavage involves the breaking of a ring bond adjacent to the nitrogen, initiating a series of ring-opening fragmentation events.

Amide Bond Cleavage

The N-CO bond in amides is another common point of fracture.[5] This cleavage typically results in the formation of a stable acylium ion (R-C≡O⁺) and the loss of the amine portion as a neutral radical.[5] For N-acetyl derivatives, this pathway generates a characteristic acetyl cation or a related fragment.

Predicted Fragmentation Pathway of 1-(2-methoxypyrrolidin-1-yl)ethanone

The molecular weight of 1-(2-methoxypyrrolidin-1-yl)ethanone (C₇H₁₃NO₂) is 143.18 g/mol . The molecular ion (M⁺•) peak is expected at m/z 143 . Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd mass-to-charge ratio, consistent with the Nitrogen Rule.[2][4]

The primary fragmentation pathways are predicted to be initiated by α-cleavage relative to the nitrogen and oxygen atoms.

Pathway A: Primary α-Cleavage at C2-C3 Bond The most probable initial fragmentation is the cleavage of the C2-C3 bond within the pyrrolidine ring, which is alpha to the ring nitrogen. This is a classic ring-opening fragmentation for N-substituted pyrrolidines.

Pathway B: Loss of the Methoxy Group A competing initial fragmentation is the cleavage of the C2-O bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in an ion at m/z 112 .

Pathway C: Amide Cleavage Cleavage of the N-acetyl group can occur in two ways:

  • Loss of the acetyl radical (•COCH₃): This would lead to an ion at m/z 100, corresponding to the 2-methoxypyrrolidine cation.

  • Formation of the acetyl cation (CH₃CO⁺): This produces a highly characteristic and stable ion at m/z 43 .

The interplay of these pathways will generate the key diagnostic ions in the mass spectrum.

G cluster_main Predicted Fragmentation of 1-(2-methoxypyrrolidin-1-yl)ethanone mol Molecular Ion (M⁺•) m/z 143 frag112 [M - •OCH₃]⁺ m/z 112 mol->frag112 - •OCH₃ frag114 [M - •CH₂CH₃]⁺ m/z 114 (via ring opening) mol->frag114 α-cleavage (C2-C3) frag43 [CH₃CO]⁺ m/z 43 mol->frag43 N-CO Cleavage frag84 [C₅H₈NO]⁺ m/z 98 frag114->frag84 - H₂C=O frag70 [C₄H₈N]⁺ m/z 70 frag84->frag70 - CO

Caption: Predicted EI fragmentation pathway for 1-(2-methoxypyrrolidin-1-yl)ethanone.

Table 1: Key Predicted Ions for 1-(2-methoxypyrrolidin-1-yl)ethanone
m/zProposed Structure/FormulaMechanism of FormationDiagnostic Value
143[C₇H₁₃NO₂]⁺•Molecular Ion (M⁺•)Confirms molecular weight.
114[C₆H₁₂NO]⁺α-cleavage of the C2-C3 bond followed by rearrangement.High (Indicates substituent at C2).
112[C₆H₁₀NO]⁺Loss of methoxy radical (•OCH₃) from M⁺•.High (Confirms methoxy group).
98[C₅H₈NO]⁺Loss of formaldehyde (H₂C=O) from m/z 114 intermediate.Moderate.
70[C₄H₈N]⁺Characteristic fragment of N-substituted pyrrolidines.[6]Moderate (Confirms pyrrolidine ring).
43[CH₃CO]⁺Cleavage of the N-CO bond.High (Confirms N-acetyl group).

Comparative Analysis: 1-(2-methoxypyrrolidin-1-yl)ethanone vs. 1-(3-methoxypyrrolidin-1-yl)ethanone

To confidently identify the target compound, it is crucial to distinguish it from its isomers. The most common analytical challenge would be differentiating it from 1-(3-methoxypyrrolidin-1-yl)ethanone. The shift in the methoxy group's position from C2 to C3 fundamentally alters the primary α-cleavage patterns.

For the 3-methoxy isomer, the bonds alpha to the nitrogen are C2-N and C5-N. Cleavage at these positions will not directly involve the methoxy-substituted carbon.

Predicted Fragmentation of the 3-Methoxy Isomer:

  • Molecular Ion (M⁺•): m/z 143.

  • Primary α-Cleavage: Cleavage of the C2-C3 bond (or C5-C4) is still likely, but the subsequent fragmentation cascade will be different. A dominant initial fragmentation would be the formation of an iminium ion at m/z 70 ([C₄H₈N]⁺) through the loss of the substituted side chain.

  • Loss of Acetyl Group: Loss of •COCH₃ would yield an ion at m/z 100 (3-methoxypyrrolidine cation).

  • Key Differentiator: The 3-methoxy isomer is unlikely to produce the prominent m/z 114 ion seen in the 2-methoxy isomer, as this fragment's formation is dependent on the substituent being at the C2 position, which facilitates a specific ring-opening cascade. Instead, a fragment corresponding to the loss of an ethyl radical from the molecular ion, leading to m/z 114 , is less favorable and would not be a primary pathway. A more likely fragment would be at m/z 84 ([M - •COCH₃ - •CH₃]⁺).

G cluster_iso Predicted Fragmentation of 1-(3-methoxypyrrolidin-1-yl)ethanone mol_iso Molecular Ion (M⁺•) m/z 143 frag100_iso [M - •COCH₃]⁺ m/z 100 mol_iso->frag100_iso - •COCH₃ frag84_iso [C₅H₈NO]⁺ m/z 84 mol_iso->frag84_iso α-cleavage & rearrangement frag43_iso [CH₃CO]⁺ m/z 43 mol_iso->frag43_iso N-CO Cleavage frag70_iso [C₄H₈N]⁺ m/z 70 frag84_iso->frag70_iso - CH₂

Caption: Predicted EI fragmentation pathway for the 3-methoxy isomer.

Table 2: Diagnostic Ion Comparison
m/z1-(2-methoxypyrrolidin-1-yl)ethanone1-(3-methoxypyrrolidin-1-yl)ethanoneRationale for Differentiation
114 Present, likely abundant Absent or very low abundance This ion is a direct product of α-cleavage adjacent to the C2-substituted carbon. Its presence is highly indicative of the 2-methoxy isomer.
112 PresentPresentLoss of the methoxy group can occur from both isomers, making this ion non-discriminatory.
84 Absent or very low abundancePresent, likely abundant This ion is a key product of ring fragmentation in the 3-methoxy isomer.
70 PresentPresentThis common pyrrolidine fragment is expected in both and is not a primary differentiator.
43 Present, abundantPresent, abundantThe acetyl cation is common to both isomers due to the shared N-acetyl group.

Experimental Protocol: GC-MS Analysis

This section provides a generalized, robust protocol for the analysis of novel psychoactive substances or related research chemicals like 1-(2-methoxypyrrolidin-1-yl)ethanone.

G cluster_workflow Analytical Workflow prep 1. Sample Preparation (1 mg/mL in Methanol) inject 2. GC Injection (1 µL, Split 20:1) prep->inject sep 3. Chromatographic Separation (DB-5ms column, Temp. Program) inject->sep ionize 4. Ionization (EI, 70 eV) sep->ionize analyze 5. Mass Analysis (Quadrupole, Scan m/z 40-450) ionize->analyze data 6. Data Interpretation (Compare to Predicted Spectra) analyze->data

Sources

Comparative Reactivity Guide: 1-(2-Methoxypyrrolidin-1-yl)ethanone vs. 1-(2-Ethoxypyrrolidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating stereoelectronic parameters for complex synthetic routes, the choice of N-acyliminium ion precursors is a critical decision. Both 1-(2-methoxypyrrolidin-1-yl)ethanone (N-acetyl-2-methoxypyrrolidine) and 1-(2-ethoxypyrrolidin-1-yl)ethanone (N-acetyl-2-ethoxypyrrolidine) serve as stable, isolable N,O-acetal precursors. Upon activation, they generate the highly electrophilic N-acyliminium ion, a cornerstone intermediate in alkaloid synthesis and medicinal chemistry.

This guide objectively compares their reactivity profiles, mechanistic causality, and practical applications to help you select the optimal precursor for your α-amidoalkylation workflows.

Mechanistic Causality & Reactivity Profiles

The core performance metric of these precursors is their ability to efficiently generate the planar N-acyliminium ion upon treatment with a Lewis or Brønsted acid. The mechanism relies on the coordination of the acid to the alkoxy oxygen, followed by the heterolytic cleavage of the C–O bond.

Steric and Electronic Dynamics

The leaving group ability of the alkoxy substituent directly dictates the activation energy of this ionization step:

  • Steric Accessibility: The methoxy group possesses a smaller steric profile (A-value ~0.60 kcal/mol) compared to the ethoxy group (A-value ~0.90 kcal/mol). When utilizing bulky Lewis acids such as Triisopropylsilyltrifluoromethane sulfonate (TIPSOTf) or Titanium tetrachloride (TiCl4), the less hindered methoxy oxygen allows for faster coordination and subsequent ionization[1].

  • Leaving Group Thermodynamics: The pKa of the conjugate acids (Methanol: ~15.5 vs. Ethanol: ~15.9) indicates that methanol is a marginally superior leaving group. In kinetically controlled reactions at cryogenic temperatures (-78 °C), the methoxy derivative exhibits a faster rate of N-acyliminium ion formation.

  • Synthetic Origin: The ubiquitous nature of the methoxy derivative stems from its synthesis via the anodic Shono oxidation of N-acetylpyrrolidine. Methanol is the optimal solvent for this electrochemical process due to its high dielectric constant and conductivity, making the methoxy precursor the industry standard[2]. However, in many standard catalytic dehydrative or amidoalkylation reactions, the ethoxy and methoxy variants can be utilized interchangeably with near-equivalent efficacy[3].

Mechanism A N,O-Acetal Precursor (Methoxy/Ethoxy) B Lewis Acid Coordination A->B + BF3·OEt2 C N-Acyliminium Ion (Reactive Intermediate) B->C - Alkoxy-BF3 D Nucleophilic Attack (e.g., Allylsilane) C->D + Nucleophile E α-Substituted Pyrrolidine D->E - TMS-F

Figure 1: Mechanism of N-acyliminium ion generation and nucleophilic attack.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactive differences between the two precursors to guide your experimental design.

Parameter1-(2-Methoxypyrrolidin-1-yl)ethanone1-(2-Ethoxypyrrolidin-1-yl)ethanone
Alkoxy Leaving Group Methoxy (-OCH₃)Ethoxy (-OCH₂CH₃)
Leaving Group pKa (Conjugate Acid) ~15.5 (Methanol)~15.9 (Ethanol)
Steric Hindrance (A-value) ~0.60 kcal/mol~0.90 kcal/mol
Relative Ionization Rate Faster (Less sterically hindered)Slower (More sterically hindered)
Optimal Lewis Acids BF₃·OEt₂, TiCl₄, TIPSOTfBF₃·OEt₂, SnCl₄
Primary Synthesis Route Anodic Shono Oxidation in MethanolAnodic Shono Oxidation in Ethanol
Commercial Availability High (Industry Standard)Low to Moderate

Self-Validating Experimental Protocol: α-Amidoalkylation

To ensure scientific integrity, the following protocol for the allylation of the N,O-acetal is designed as a self-validating system. We utilize Boron trifluoride diethyl etherate (BF₃·OEt₂) because it is a hard Lewis acid that strongly coordinates to the hard oxygen atom of the alkoxy group, facilitating its rapid departure.

Materials Required:

  • N,O-Acetal Precursor (1.0 equiv, 1.0 mmol)

  • Allyltrimethylsilane (1.5 equiv, 1.5 mmol)

  • BF₃·OEt₂ (1.2 equiv, 1.2 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂, 10 mL)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Dissolve the N,O-acetal in anhydrous CH₂Cl₂ under an argon atmosphere. Causality: Strict anhydrous conditions are mandatory; trace water acts as a competing nucleophile, leading to the formation of the undesired hemiaminal (N-acetyl-2-hydroxypyrrolidine) rather than the target C–C bond.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C. Causality: N-acyliminium ions are highly reactive. Generating them at cryogenic temperatures prevents decomposition pathways, such as elimination to the corresponding enamide.

  • Activation: Add BF₃·OEt₂ dropwise over 5 minutes. Stir for 15 minutes. The solution may turn slightly yellow, indicating the formation of the N-acyliminium ion.

  • Nucleophilic Addition: Add allyltrimethylsilane dropwise. Allow the reaction to slowly warm to -20 °C over 2 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc/Hexane). The protocol is self-validating when the polar N,O-acetal spot disappears entirely, replaced by a distinct, less polar spot corresponding to the allylated product (detectable via KMnO₄ stain).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid. Extract with CH₂Cl₂ (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 Step 1: Preparation Dissolve N,O-acetal in dry CH2Cl2 Cool to -78 °C under Argon Step2 Step 2: Activation Add BF3·OEt2 (1.2 eq) dropwise Stir for 15 mins to form Iminium Step1->Step2 Step3 Step 3: Nucleophilic Addition Add Allyltrimethylsilane (1.5 eq) Warm to -20 °C over 2 hours Step2->Step3 Step4 Step 4: Quench & Workup Quench with sat. NaHCO3 Extract with CH2Cl2 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel) Isolate pure allylated product Step4->Step5

Figure 2: Step-by-step experimental workflow for α-amidoalkylation.

Conclusion

While both 1-(2-methoxypyrrolidin-1-yl)ethanone and 1-(2-ethoxypyrrolidin-1-yl)ethanone are highly effective precursors for N-acyliminium ion chemistry, the methoxy derivative is objectively superior for general screening . Its lower steric hindrance allows for broader compatibility with bulky Lewis acids and nucleophiles, and its origin from highly efficient Shono oxidations in methanol makes it the most accessible and reliable choice for drug development professionals.

References

  • Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf) Source: Organic Letters (ACS Publications) URL:1

  • Electroorganic Synthesis under Flow Conditions Source: Accounts of Chemical Research (ACS Publications) URL:2

  • Synthesis of Medicinally Relevant Scaffolds via Earth Metal Catalysis Source: Lancaster University EPrints URL:3

Sources

Comprehensive Comparison Guide: Methoxy vs. Acetoxy Leaving Groups in Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and methodology development, designing synthetic routes involving pyrrolidine derivatives requires a rigorous understanding of intermediate reactivity. The generation of N-acyliminium ions —highly electrophilic intermediates crucial for functionalizing the α-position of nitrogen heterocycles—relies entirely on the controlled cleavage of a leaving group.

This guide provides an in-depth, objective comparison between the two most prevalent α-leaving groups in pyrrolidine chemistry: the Methoxy (-OMe) and Acetoxy (-OAc) groups. By analyzing the thermodynamic causality behind their reactivity, we can establish self-validating protocols for their application in drug development workflows.

Mechanistic Causality: The Thermodynamics of Leaving Groups

The fundamental difference between methoxy and acetoxy leaving groups lies in the stability of their departing anions, which dictates the activation energy required to generate the N-acyliminium ion.

  • Acetoxy (-OAc) - High Reactivity: The acetate anion is a weak conjugate base (pKa of acetic acid ≈ 4.8). Upon cleavage, the negative charge is delocalized across two highly electronegative oxygen atoms via resonance. This thermodynamic stability makes -OAc an exceptional leaving group. Consequently, N-acyliminium ions can be generated from α-acetoxypyrrolidines using mild Lewis acids (e.g.,

    
    ) at low temperatures (-78 °C)[1].
    
  • Methoxy (-OMe) - High Stability: The methoxide anion is a strong conjugate base (pKa of methanol ≈ 15.5) with a localized, destabilized negative charge. Cleaving the C-OMe bond is highly endothermic, requiring strong, oxophilic Lewis acids (e.g.,

    
    , 
    
    
    
    , or TIPSOTf) to force the equilibrium toward the iminium species[2],[1]. However, this poor leaving group ability grants the α-methoxypyrrolidine precursor immense stability during isolation and storage.
Visualizing the Activation Pathway

G B Lewis Acid Complex (Activation) A->B + Lewis Acid C N-Acyliminium Ion (Reactive Intermediate) B->C - Leaving Group D Nucleophilic Attack (e.g., Allylsilane) C->D + Nucleophile D->E - LA, - TMS

Figure 1: Mechanistic pathway of N-acyliminium ion generation and nucleophilic substitution.

Comparative Performance Data

To objectively evaluate these groups, we must look at their performance across standard synthetic metrics. The data below synthesizes experimental observations from Lewis acid-catalyzed nucleophilic substitutions[2],[1].

ParameterMethoxy (-OMe)Acetoxy (-OAc)
Leaving Group Ability ModerateExcellent
Conjugate Acid pKa ~15.5 (Methanol)~4.8 (Acetic Acid)
Precursor Stability High (Easily purified via standard silica gel chromatography)Moderate (Prone to hydrolysis or elimination on acidic silica)
Lewis Acid Requirement Strong (e.g., TIPSOTf,

,

)
Mild to Strong (e.g.,

, TMSOTf)
Typical Synthesis Route Shono Oxidation (Electrochemical anodic oxidation in MeOH)[3]Ru-catalyzed oxidation or direct acetylation of lactamols[3]
Stereocontrol Impact Often governed by thermodynamic control due to harsher activation conditionsEnables kinetic control at lower temperatures (-78 °C), yielding higher d.r.[1]

Strategic Decision Matrix

Choosing the correct leaving group is a balancing act between the stability of your starting material and the fragility of your target molecule.

G Start Select Leaving Group for N-Acyliminium Chemistry Cond1 Is the substrate sensitive to strong Lewis Acids? Start->Cond1 Cond2 Is precursor stability during purification a priority? Cond1->Cond2 No OAc Select Acetoxy (-OAc) Allows mild activation (e.g., BF3·OEt2) Cond1->OAc Yes Cond2->OAc No OMe Select Methoxy (-OMe) Highly stable, requires strong LA Cond2->OMe Yes

Figure 2: Decision matrix for selecting -OMe vs -OAc leaving groups in pyrrolidine synthesis.

Self-Validating Experimental Protocols

The following protocols provide self-validating systems for synthesizing the precursors and executing a comparative nucleophilic substitution assay.

Protocol A: Synthesis of 5-Methoxypyrrolidin-2-one via Shono Oxidation

This electrochemical method leverages the stability of the methoxy group to trap the highly reactive intermediate directly from the solvent.

  • Setup: In an undivided electrochemical cell, dissolve pyrrolidin-2-one (10.0 mmol) and tetraethylammonium tetrafluoroborate (

    
    , 0.1 M) in anhydrous methanol (50 mL).
    
  • Electrolysis: Equip the cell with carbon electrodes (anode and cathode). Apply a constant current (100-200 mA) at 0 °C until 2.2 F/mol of charge is passed.

    • Causality Note: Anodic oxidation generates the N-acyliminium ion at the anode. Because methanol is the solvent, it immediately acts as a nucleophile, trapping the ion to form the stable 5-methoxy derivative and preventing over-oxidation[3].

  • Workup: Evaporate the methanol under reduced pressure. Extract the residue with diethyl ether to precipitate the supporting electrolyte. Filter, concentrate, and purify via silica gel chromatography.

Protocol B: Comparative TIPSOTf-Catalyzed Allylation

This protocol utilizes Triisopropylsilyltrifluoromethane sulfonate (TIPSOTf) to catalyze the substitution of either the -OMe or -OAc group with a silicon-based nucleophile[2].

  • Preparation: Flame-dry a Schlenk flask under argon. Charge it with the chosen pyrrolidine precursor (5-methoxy or 5-acetoxypyrrolidin-2-one, 1.0 mmol) dissolved in anhydrous

    
     (5.0 mL).
    
  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to ensure kinetic control.

  • Nucleophile Addition: Add allyltrimethylsilane (2.0 mmol) dropwise via syringe.

  • Activation: Slowly add TIPSOTf.

    • Causality Note: For the -OAc precursor, a catalytic amount (0.1 mmol, 10 mol%) is sufficient due to the excellent leaving group ability of acetate. For the -OMe precursor, up to a stoichiometric amount (1.0 mmol) may be required to sufficiently shift the equilibrium toward the N-acyliminium ion[2].

  • Reaction & Workup: Stir at -78 °C for 2 hours. Quench the reaction cold with saturated aqueous

    
     (5 mL). Extract with 
    
    
    
    (3 x 10 mL), dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate. Purify the resulting 5-allylpyrrolidin-2-one via flash chromatography.

References

  • Toward Improving the Chemistry of N-Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf) Source: Organic Letters (American Chemical Society) URL:[Link]

  • Regulation of Diastereofacial Selection in the Allylation Reaction of N-Acyliminium Ion Utilizing Lewis Acids Source: Chemistry Letters (Oxford Academic / Chemical Society of Japan) URL:[Link]

Sources

Elemental Analysis Standards for 1-(2-methoxypyrrolidin-1-yl)ethanone Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The structural confirmation and purity assessment of small organic molecules are critical bottlenecks in drug development and synthetic chemistry. For 1-(2-methoxypyrrolidin-1-yl)ethanone (Chemical Formula: C7H13NO2), a versatile pyrrolidine derivative, establishing absolute purity requires rigorous analytical validation.

Historically, the gold standard for elemental composition has been CHN combustion analysis, governed by the strict ±0.4% tolerance limit mandated by American Chemical Society (ACS) guidelines [1]. However, modern analytical workflows increasingly rely on High-Resolution Mass Spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) to provide orthogonal, self-validating proof of identity and purity [2]. This guide objectively compares these methodologies, providing researchers with actionable, field-proven protocols.

The Causality of Analytical Selection

Selecting the appropriate analytical technique is not merely a matter of instrument availability; it is dictated by the physical properties of the analyte and the specific data required for validation.

  • CHN Combustion Analysis (Bulk Purity): Directly measures the mass fraction of Carbon, Hydrogen, and Nitrogen.

    • The Causality: Complete combustion to CO2, H2O, and NOx ensures that all organic material (including trace solvents or salts not visible in NMR) is quantified. If a sample contains inorganic salts or solvent inclusions, the CHN values will deviate from theoretical calculations, immediately flagging bulk impurities [2].

  • High-Resolution Mass Spectrometry (Exact Mass & Identity): Measures the exact mass-to-charge ratio (m/z) of the ionized molecule.

    • The Causality: The unique mass defect of specific isotopes allows for the unambiguous assignment of the molecular formula. The ACS accepts HRMS data (typically within 5 ppm error) as an alternative to CHN, particularly when samples are volatile, unstable, or available only in sub-milligram quantities [1].

  • Quantitative NMR (Absolute Purity): Utilizes an internal standard to quantify purity without requiring a reference standard of the analyte itself.

    • The Causality: The integral of the NMR signal is directly proportional to the number of nuclei. By comparing the integration of the analyte's protons against a known concentration of an internal standard, researchers can calculate an absolute mass fraction (w/w %) [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every analytical protocol must be designed as a self-validating system. A protocol is only as reliable as its internal controls.

Protocol A: CHN Combustion Analysis (Internal Calibration System)
  • System Calibration: Calibrate the elemental analyzer using a high-purity standard (e.g., Acetanilide, C8H9NO) with a known and certified C, H, N composition. Run a blank capsule to establish the baseline.

  • Sample Preparation (Critical Step): Weigh 1.5–2.0 mg of 1-(2-methoxypyrrolidin-1-yl)ethanone into a tin capsule using a microbalance (precision ±1 µg).

    • Self-Validation Check: The sample must be rigorously desiccated under a high vacuum prior to weighing. Causality: 1-(2-methoxypyrrolidin-1-yl)ethanone contains a hydrogen-bond accepting amide carbonyl and methoxy group, making it potentially hygroscopic. Retained moisture will artificially inflate the %H and %O, causing the %C and %N to fail the ±0.4% threshold [2].

  • Combustion & Detection: Drop the capsule into the combustion reactor at 950–1000 °C in an oxygen-rich environment. Separate the resulting gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol B: LC-HRMS (ESI+) Exact Mass Validation
  • Mass Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass analyzer using a standard calibration mix to ensure mass accuracy is strictly < 2 ppm before sample injection.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]+ pseudo-molecular ion (Theoretical m/z = 144.1019), thereby exponentially enhancing Electrospray Ionization (ESI+) sensitivity [4].

  • Acquisition: Acquire data in full scan mode (m/z 50-500) with a resolving power of at least 60,000 (at m/z 200).

  • Data Validation: Calculate the mass error: Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10^6. The result must be < 5 ppm to confirm the C7H13NO2 formula [1].

Protocol C: 1H qNMR Absolute Purity Determination
  • Internal Standard (IS) Selection: Select an IS such as Dimethyl sulfone (DMSO2) or Maleic acid.

    • Self-Validation Check: The IS peaks must not overlap with the analyte's signals (e.g., the acetyl CH3 singlet at ~2.0 ppm or the methoxy CH3 singlet at ~3.3 ppm).

  • Sample Preparation: Accurately co-weigh the analyte and the IS into a vial, then dissolve in CDCl3. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step): Acquire the 1H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (typically 30-60 seconds).

    • Causality: Incomplete longitudinal relaxation leads to truncated signal integration, which will systematically skew the purity calculation, rendering the data invalid [3].

Data Presentation & Comparative Analysis

To objectively evaluate the performance of these techniques for 1-(2-methoxypyrrolidin-1-yl)ethanone, we must compare the theoretical expectations against typical experimental thresholds.

Table 1: Theoretical vs. Acceptable Experimental Data for C7H13NO2
Element / MetricTheoretical ValueACS Acceptable Range (±0.4%)HRMS Exact Mass (m/z)Acceptable HRMS Error
Carbon (C) 58.72%58.32% – 59.12%--
Hydrogen (H) 9.15%8.75% – 9.55%--
Nitrogen (N) 9.78%9.38% – 10.18%--
[M+H]+ Ion --144.1019 Da< 5.0 ppm
[M+Na]+ Ion --166.0838 Da< 5.0 ppm
Table 2: Method Comparison Matrix
FeatureCHN CombustionLC-HRMS1H qNMR
Primary Output Bulk Elemental CompositionExact Molecular FormulaAbsolute Purity (w/w %)
Sample Requirement 1.5 – 3.0 mg< 0.1 mg5.0 – 10.0 mg
Destructive? YesYesNo (Sample Recoverable)
Detects Salts/Water? Yes (Indirectly via skewed %C)No (Unless ionized)Yes (If protons are present)
Throughput MediumHighLow (Due to long D1 delays)

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for validating the purity and identity of 1-(2-methoxypyrrolidin-1-yl)ethanone, ensuring compliance with top-tier journal standards.

AnalyticalWorkflow Start 1-(2-methoxypyrrolidin-1-yl)ethanone Sample CHN CHN Combustion Analysis Start->CHN HRMS LC-HRMS (ESI+) Start->HRMS qNMR 1H qNMR Analysis Start->qNMR CHNDecision ±0.4% ACS Limit? CHN->CHNDecision HRMSDecision < 5 ppm Error? HRMS->HRMSDecision qNMRDecision > 95% Purity? qNMR->qNMRDecision Pass Confirmed Identity & Purity CHNDecision->Pass Yes Fail Repurify Sample (Recrystallization / Prep-HPLC) CHNDecision->Fail No HRMSDecision->Pass Yes HRMSDecision->Fail No qNMRDecision->Pass Yes qNMRDecision->Fail No

Figure 1: Orthogonal analytical workflow for the structural and purity validation of synthetic compounds.

Conclusion

For the rigorous confirmation of 1-(2-methoxypyrrolidin-1-yl)ethanone, relying on a single analytical technique is a vulnerability. While CHN combustion analysis remains the historical benchmark for bulk purity, its susceptibility to trace moisture and solvent inclusions often necessitates orthogonal validation. By integrating LC-HRMS for exact mass confirmation and qNMR for absolute quantitation, researchers create a self-validating data matrix that ensures scientific integrity, reproducibility, and compliance with the highest publication standards.

References

  • The Journal of Organic Chemistry - Author Guidelines. American Chemical Society (ACS). Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science, National Center for Biotechnology Information (NCBI). Available at: [Link]

  • High-Resolution Mass Spectrometry: Instruments and Technology. Lab Manager. Available at: [Link]

Benchmarking synthetic yields of 1-(2-methoxypyrrolidin-1-yl)ethanone against literature values

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

The functionalization of cyclic amines is a cornerstone of modern alkaloid synthesis and pharmaceutical drug development. Specifically, 1-(2-methoxypyrrolidin-1-yl)ethanone (commonly referred to as N-acetyl-2-methoxypyrrolidine) serves as a highly versatile, stable precursor to reactive N-acyliminium ions. These intermediates are critical for forming new C–C bonds at the α-position of the pyrrolidine ring, enabling the synthesis of complex peptidomimetics and bioactive heterocycles.

As a Senior Application Scientist, I frequently observe researchers struggling with poor yields and over-oxidation when attempting to synthesize this building block using traditional chemical oxidants. This guide objectively benchmarks the synthetic yields of 1-(2-methoxypyrrolidin-1-yl)ethanone across different methodologies, demonstrating why electrochemical anodic methoxylation (the Shono oxidation) remains the undisputed gold standard in both yield and atom economy[1].

Mechanistic Overview: The Causality of α-Functionalization

To understand the yield discrepancies between methodologies, we must first examine the mechanistic pathway of α-methoxylation. The transformation requires the removal of two electrons and one proton from the stable N-acetylpyrrolidine substrate to generate a highly electrophilic N-acyliminium ion, which is subsequently trapped by methanol.

Chemical oxidants often struggle with this pathway because the initial electron transfer or hydrogen atom abstraction is energetically demanding, leading to competitive side reactions (such as ring-opening or imide formation). In contrast, electrochemical oxidation provides a tunable, traceless driving force that strictly controls the oxidation potential, preventing the degradation of the product[2].

Mechanism N_Ac N-Acetylpyrrolidine Rad_Cat Radical Cation N_Ac->Rad_Cat Anodic Oxidation (-e⁻) Iminium N-Acyliminium Ion Rad_Cat->Iminium -H⁺, -e⁻ Product 1-(2-methoxypyrrolidin-1-yl)ethanone Iminium->Product Nucleophilic Attack (MeOH)

Fig 1: Electrochemical Shono oxidation pathway to 1-(2-methoxypyrrolidin-1-yl)ethanone.

Benchmarking Synthetic Yields

The table below synthesizes quantitative data from recent literature, comparing the efficiency of various oxidative methodologies for the synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone.

Synthetic MethodologyReagents / Key ConditionsIsolated Yield (%)RegioselectivityKey Limitations
Electrochemical (Shono) Graphite anode, MeOH, Et₄NOTs, 2.2 F/mol85 – 95% Excellent (α-position)Requires specialized potentiostat and cell setup.
Photocatalytic HAT TBADT, UV-LED (365 nm), MeOH/MeCN45 – 60% ModerateProne to over-oxidation to the imide; long reaction times[3].
Transition Metal RuCl₃, NaIO₄ or TBHP, MeOH35 – 50% PoorGenerates toxic metal waste; competitive ring-opening pathways.
Electrophilic Activation Tf₂O, LiHMDS, Et₂O (Enamide route)~80% (Enamide precursor)GoodRequires strictly anhydrous conditions and strong bases[4].

Data Insight: The electrochemical approach consistently outperforms chemical methods by 30-40% in isolated yield. Chemical methods relying on Hydrogen Atom Transfer (HAT) or transition metals suffer from the thermodynamic instability of the radical intermediates, which often undergo over-oxidation to N-acetylpyrrolidin-2-one (the lactam) before methoxylation can occur[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every reagent and parameter choice is grounded in chemical causality.

Protocol 1: Anodic Methoxylation (The Shono Benchmark)

This is the optimal route for synthesizing 1-(2-methoxypyrrolidin-1-yl)ethanone, maximizing atom economy and yield.

  • Cell Setup: Assemble an undivided electrochemical cell equipped with a graphite plate anode (3x3 cm) and a platinum foil (or carbon) cathode.

    • Causality: An undivided cell is sufficient because the methoxylated product is stable to cathodic reduction. This simplifies the setup and significantly reduces the ohmic drop across the cell.

  • Electrolyte Preparation: Dissolve N-acetylpyrrolidine (10 mmol) and tetraethylammonium p-toluenesulfonate (Et₄NOTs, 0.1 M) in 50 mL of anhydrous methanol.

    • Causality: Anhydrous conditions are critical. Trace water leads to the formation of a hydroxylated byproduct (hemiaminal), which rapidly decomposes into ring-opened aldehydes. Et₄NOTs provides high conductivity, and the tosylate anion resists competitive anodic oxidation at the required potentials (~1.5 V vs Ag/AgCl).

  • Electrolysis: Apply a constant current of 20 mA/cm² at 0 °C until 2.2 F/mol of charge is passed.

    • Causality: Cooling to 0 °C stabilizes the transient N-acyliminium ion and suppresses methanol volatility. Passing 2.2 F/mol (a slight excess over the theoretical 2.0 F/mol) compensates for minor background solvent oxidation, ensuring full conversion without driving dimethoxylation[1].

  • Workup: Remove methanol under reduced pressure, extract with diethyl ether (3 x 20 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation to yield a colorless oil (88% yield).

Protocol 2: Photocatalytic Hydrogen Atom Transfer (HAT)

For laboratories lacking electrochemical equipment, photocatalytic HAT offers a metal-free chemical alternative, albeit with lower yields[3].

  • Reaction Mixture: In a quartz vial, combine N-acetylpyrrolidine (1 mmol), tetrabutylammonium decatungstate (TBADT, 5 mol%), and methanol (10 mL).

  • Irradiation: Irradiate with a 365 nm UV-LED for 24 hours under an inert argon atmosphere.

    • Causality: TBADT acts as a powerful hydrogen atom abstractor upon photoexcitation. It selectively targets the α-C–H bond adjacent to the nitrogen due to the hyperconjugative stabilization provided by the nitrogen's lone pair[3].

  • Quenching & Isolation: Concentrate the mixture and purify via silica gel flash chromatography.

    • Causality: Yields plateau around 55% due to competitive back-hydrogen transfer and the inherent tendency of the radical intermediate to react with trace oxygen, forming the undesired lactam.

Expert Insights: Why Electrochemistry Wins

As demonstrated by the benchmarking data, the synthesis of 1-(2-methoxypyrrolidin-1-yl)ethanone is fundamentally an electron-transfer problem. When utilizing chemical oxidants (like RuO₄ or hypervalent iodine), the stoichiometric generation of highly reactive species in the bulk solution creates a chaotic environment where the newly formed methoxy group can be further oxidized.

In the Shono oxidation, the reaction occurs exclusively at the electrode-electrolyte interface. Once the N-acyliminium ion is generated and trapped by methanol, the resulting 1-(2-methoxypyrrolidin-1-yl)ethanone diffuses away from the anode into the bulk solution. Because the oxidation potential of the methoxylated product is significantly higher than that of the starting N-acetylpyrrolidine, it is thermodynamically protected from over-oxidation[2]. This precise, potential-driven causality is why electrochemical yields consistently benchmark above 85%, making it the mandatory choice for scalable drug development workflows.

References

Sources

Safety Operating Guide

1-(2-methoxypyrrolidin-1-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in your research and development journey, we believe that supplying high-purity chemicals is only half of our commitment to the scientific community. The other half is ensuring your laboratory operates safely, efficiently, and in full compliance with environmental regulations.

1-(2-methoxypyrrolidin-1-yl)ethanone (CAS: 63050-21-5), an N-acetylpyrrolidine derivative, requires specific handling at the end of its experimental lifecycle. This guide provides a self-validating, step-by-step operational plan for its proper disposal, designed specifically for research scientists and lab managers.

Part 1: Physicochemical Profiling & Hazard Assessment

To dispose of a chemical safely, we must first understand its behavior. 1-(2-methoxypyrrolidin-1-yl)ethanone is a nitrogen-containing organic compound. Because its molecular structure lacks halogens (fluorine, chlorine, bromine, iodine), it falls strictly under the classification of non-halogenated organic waste .

Understanding this classification is critical for operational efficiency. Mixing non-halogenated solvents with halogenated waste streams triggers stricter regulations. Halogenated mixtures require specialized high-temperature incineration to prevent the formation of highly toxic dioxins, which needlessly and exponentially increases your facility's disposal costs[1].

Table 1: Waste Classification & Operational Implications

ParameterValue / ClassificationOperational Implication
Chemical Class Non-halogenated organic amideMust be segregated from halogenated streams to prevent toxic dioxin formation during incineration[1].
EPA Waste Code D001 (if mixed with flammables)Treat as characteristic hazardous waste; requires strict ignition source control[2].
Water Miscibility Organic solvent propertiesNever dispose of down the drain; municipal sewer systems strictly prohibit organic solvent discharges[1].
Incompatibilities Strong oxidizers, strong acidsSegregate from nitric acid and peroxides to prevent exothermic reactions and container over-pressurization[3].

Part 2: Standard Operating Procedure (SOP) for Disposal

A self-validating disposal protocol ensures that errors are caught visually and procedurally before they result in a safety incident. Implement the following steps to ensure complete compliance and safety.

Step 1: Point-of-Generation Segregation

  • Action: Collect 1-(2-methoxypyrrolidin-1-yl)ethanone waste in a dedicated, chemically compatible container, such as high-density polyethylene (HDPE) or glass.

  • Causality: Amides and organic solvents can slowly degrade certain low-density plastics over time. HDPE provides a robust, non-reactive barrier. Ensure this waste is placed strictly in the stream[3].

Step 2: Satellite Accumulation Area (SAA) Containment

  • Action: Store the waste container in a designated SAA at or near the point of generation. Place the primary container inside a secondary containment bin (e.g., a heavy-duty polypropylene tray).

  • Causality: Secondary containment acts as a self-validating safety measure. If the primary container fails, the secondary tray captures the liquid, visually alerting laboratory staff to the leak before it breaches the workspace or mixes with incompatible chemicals[4].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop of waste to the container. The label must explicitly state "Hazardous Waste" and list the full chemical name: 1-(2-methoxypyrrolidin-1-yl)ethanone.

  • Causality: The EPA mandates clear, unabbreviated labeling so that emergency responders and Treatment, Storage, and Disposal Facilities (TSDFs) can instantly identify the hazards without relying on institutional knowledge or lab personnel[2].

Step 4: Final Destruction (Incineration)

  • Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a permitted TSDF.

  • Causality: The standard, environmentally responsible destruction method for non-halogenated organic compounds is high-temperature fuel blending and incineration. This process completely oxidizes the carbon and nitrogen framework into harmless CO2, H2O, and NOx gases, ensuring zero environmental persistence[5].

Part 3: Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and surface contamination.

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area and eliminate all potential ignition sources.

  • Absorb: Apply an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or commercial spill pads) directly to the liquid.

    • Causality: Never use combustible materials like sawdust, as the organic nature of the chemical combined with a high surface area can create a severe fire hazard.

  • Collect: Sweep the saturated absorbent using non-sparking tools to prevent accidental ignition. Place the material into a heavy-duty, sealable hazardous waste bucket.

  • Dispose: Label this mixture as "Solid Hazardous Waste - Contaminated with 1-(2-methoxypyrrolidin-1-yl)ethanone" and route it for EHS pickup and subsequent incineration[6].

Part 4: Waste Segregation Decision Tree

WasteSegregation Start 1-(2-methoxypyrrolidin-1-yl)ethanone Waste Generated CheckHalogen Mixed with Halogens (F, Cl, Br, I)? Start->CheckHalogen Halogenated Halogenated Waste Stream CheckHalogen->Halogenated Yes (Contaminated) NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No (Standard) Labeling Attach RCRA Hazardous Waste Tag Halogenated->Labeling NonHalogenated->Labeling Incineration High-Temp Incineration (Permitted TSDF) Labeling->Incineration EHS Pickup

Decision tree for the segregation and disposal routing of 1-(2-methoxypyrrolidin-1-yl)ethanone waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). Available at:[Link]

  • Chemical Waste Management. University of Louisville, Department of Environmental Health and Safety. Available at: [Link]

  • Chemical Waste Procedures. Division of Research Safety - University of Illinois. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxypyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-methoxypyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.